23-Azacholesterol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
29588-39-4 |
|---|---|
Molecular Formula |
C26H45NO |
Molecular Weight |
387.6 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13S,14S)-10,13-dimethyl-17-[(2S)-1-(2-methylpropylamino)propan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C26H45NO/c1-17(2)15-27-16-18(3)22-8-9-23-21-7-6-19-14-20(28)10-12-25(19,4)24(21)11-13-26(22,23)5/h6,17-18,20-24,27-28H,7-16H2,1-5H3/t18-,20+,21+,22?,23+,24+,25+,26-/m1/s1 |
InChI Key |
VEHNVYQXLUWVLW-ZWXYYREYSA-N |
SMILES |
CC(C)CNCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Isomeric SMILES |
C[C@H](CNCC(C)C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(C)CNCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Synonyms |
23-azacholesterol |
Origin of Product |
United States |
Foundational & Exploratory
23-Azacholesterol: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
23-Azacholesterol is a potent modulator of cellular cholesterol biosynthesis, acting as a specific inhibitor of the enzyme 24-dehydrocholesterol reductase (DHCR24). This inhibition halts the final step of the Bloch pathway of cholesterol synthesis, leading to the accumulation of the cholesterol precursor, desmosterol, and a concurrent reduction in cellular cholesterol levels. The accumulation of desmosterol is not a mere side effect but a key mechanistic event, as desmosterol itself is a biologically active molecule. It serves as an endogenous agonist for Liver X Receptors (LXRs), nuclear receptors that play a pivotal role in regulating lipid metabolism and inflammation. The dual action of this compound—cholesterol reduction and LXR activation via desmosterol—makes it a valuable research tool and a potential therapeutic agent for conditions characterized by dysregulated lipid homeostasis and inflammation. This guide provides a comprehensive overview of the molecular mechanisms, quantitative data, experimental methodologies, and relevant biological pathways associated with this compound's activity.
Core Mechanism of Action: Inhibition of DHCR24
The primary molecular target of this compound is 24-dehydrocholesterol reductase (DHCR24), an enzyme localized to the endoplasmic reticulum. DHCR24 catalyzes the NADPH-dependent reduction of the C24-25 double bond in desmosterol to yield cholesterol. This compound, as a structural analog of cholesterol, is believed to act as a competitive inhibitor of DHCR24.
Impact on Sterol Composition
The inhibition of DHCR24 by this compound leads to a significant shift in the cellular sterol profile, characterized by a dose-dependent decrease in cholesterol and a corresponding increase in desmosterol.
Table 1: Quantitative Effects of Azacholesterols on Sterol Composition
| Compound | Concentration | Cell Type/System | % Desmosterol of Total Sterols | % Cholesterol of Total Sterols | Citation |
| 20,25-Diazacholesterol | 10 nM | HeLa Cells | ~90% | ~10% | [1](2) |
| This compound | 1 µM | Saccharomyces cerevisiae | Significant increase in zymosterol (precursor) | Significant decrease in ergosterol | [3](4) |
| This compound | 10 µM | Saccharomyces cerevisiae | Zymosterol: 58-61% | Ergosterol significantly reduced | [3](4) |
Downstream Signaling: Desmosterol-Mediated LXR Activation
The accumulation of desmosterol is a key event in the mechanism of action of this compound. Desmosterol has been identified as a potent endogenous agonist of Liver X Receptors (LXRα and LXRβ).[1][3] LXRs are nuclear receptors that form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes.
LXR Target Gene Upregulation
Upon activation by desmosterol, the LXR/RXR heterodimer upregulates the transcription of genes involved in cholesterol efflux, transport, and fatty acid metabolism. This includes:
-
ATP-binding cassette transporter A1 (ABCA1): Promotes the efflux of cholesterol and phospholipids to apolipoprotein A-I (apoA-I), a crucial step in reverse cholesterol transport.
-
ATP-binding cassette transporter G1 (ABCG1): Mediates the efflux of cholesterol to high-density lipoprotein (HDL).
-
Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): A key transcription factor that promotes the synthesis of fatty acids and triglycerides.[1][5]
The activation of LXR by desmosterol creates a feedback loop that helps to manage cellular lipid levels.
Experimental Protocols
DHCR24 Enzyme Activity Assay
This protocol describes an in vitro assay to measure the enzymatic activity of DHCR24 by quantifying the conversion of desmosterol to cholesterol.[6]
Materials:
-
Cell lysates or purified DHCR24 enzyme
-
Desmosterol (substrate)
-
NADPH (cofactor)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EDTA)
-
Internal standard (e.g., epicoprostanol)
-
Organic solvents for extraction (e.g., hexane, isopropanol)
-
HPLC or GC-MS system for sterol analysis
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the cell lysate or purified enzyme with the assay buffer.
-
Initiate Reaction: Add desmosterol and NADPH to the reaction mixture to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding an organic solvent mixture (e.g., hexane:isopropanol, 3:2 v/v) and the internal standard.
-
Extraction: Vortex vigorously to extract the lipids into the organic phase. Centrifuge to separate the phases.
-
Sample Preparation: Transfer the organic (upper) phase to a new tube and evaporate the solvent under a stream of nitrogen.
-
Derivatization (for GC-MS): If using GC-MS, derivatize the sterols (e.g., silylation) to increase their volatility.
-
Analysis: Resuspend the dried extract in a suitable solvent and analyze the levels of desmosterol and cholesterol by HPLC or GC-MS.
-
Quantification: Calculate DHCR24 activity based on the amount of cholesterol produced relative to the amount of substrate added and the protein concentration of the lysate.
Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC) for Sterol Analysis
This method allows for the separation of sterols based on the number and position of double bonds, making it ideal for resolving cholesterol and desmosterol.[7][8]
Materials:
-
HPLC system with a UV or evaporative light scattering detector (ELSD)
-
Silver-impregnated HPLC column (e.g., ChromSpher 5 Lipids)
-
Mobile phase solvents (e.g., hexane, isopropanol, acetonitrile)
-
Sterol standards (cholesterol, desmosterol)
Procedure:
-
Sample Preparation: Extract lipids from cells or tissues as described in the DHCR24 assay protocol. Resuspend the dried lipid extract in the initial mobile phase.
-
Column Equilibration: Equilibrate the silver-ion column with the starting mobile phase until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the HPLC system.
-
Elution: Elute the sterols using an isocratic or gradient mobile phase. A typical mobile phase could be a mixture of hexane and a more polar solvent like isopropanol or acetonitrile. The elution order is generally based on the number of double bonds, with saturated sterols eluting first, followed by monounsaturated sterols like cholesterol, and then di-unsaturated sterols like desmosterol.
-
Detection: Detect the eluting sterols using a UV detector (if the sterols have a chromophore) or a more universal detector like an ELSD.
-
Quantification: Identify and quantify the cholesterol and desmosterol peaks by comparing their retention times and peak areas to those of the standards.
Broader Biological Context and Therapeutic Potential
The ability of this compound to modulate the cholesterol biosynthesis pathway and activate LXR signaling has several important implications:
-
Research Tool: It is an invaluable tool for studying the roles of cholesterol and desmosterol in various cellular processes, including membrane biology, signal transduction, and the regulation of gene expression.
-
Atherosclerosis: By reducing cholesterol levels and promoting cholesterol efflux via LXR activation, this compound and similar compounds have the potential to be investigated as anti-atherosclerotic agents.
-
Inflammation: The LXR-mediated anti-inflammatory effects suggest potential applications in chronic inflammatory diseases.
-
Neurodegenerative Diseases: Given the critical role of cholesterol metabolism in the brain, modulating this pathway could be relevant for neurodegenerative disorders like Alzheimer's disease.
Conclusion
This compound's mechanism of action is centered on the specific inhibition of DHCR24, leading to a profound alteration of the cellular sterol landscape. The resulting accumulation of desmosterol activates LXR signaling pathways, initiating a cascade of events that regulate lipid homeostasis and inflammation. This technical guide provides a foundational understanding of these processes, offering researchers and drug development professionals a framework for utilizing this compound in their studies and for exploring its therapeutic potential. Further research is warranted to fully elucidate the pharmacokinetics, pharmacodynamics, and safety profile of this and other DHCR24 inhibitors in mammalian systems.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Azasterol inhibitors in yeast. Inhibition of the 24-methylene sterol delta24(28)-reductase and delta24-sterol methyltransferase of Saccharomyces cerevisiae by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulated accumulation of desmosterol integrates macrophage lipid metabolism and inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Silver ion high pressure liquid chromatography provides unprecedented separation of sterols: application to the enzymatic formation of cholesta-5,8-dien-3 beta-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sterol synthesis. A timely look at the capabilities of conventional and silver ion high performance liquid chromatography for the separation of C27 sterols related to cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 23-Azacholesterol as a Cholesterol Biosynthesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
23-Azacholesterol is a synthetic azasterol that acts as a potent inhibitor of cholesterol biosynthesis. This technical guide provides a comprehensive overview of its mechanism of action, detailing its primary target, the enzyme 24-dehydrocholesterol reductase (DHCR24). By inhibiting this key enzyme in the Bloch pathway of cholesterol synthesis, this compound induces the accumulation of the cholesterol precursor desmosterol, leading to significant downstream effects on cellular processes. This document outlines quantitative data on its inhibitory effects, detailed experimental protocols for its study, and visualizations of the involved biological pathways and experimental workflows.
Introduction
Cholesterol is an essential lipid molecule, vital for maintaining the structural integrity and fluidity of mammalian cell membranes. It also serves as a precursor for the synthesis of steroid hormones, bile acids, and vitamin D. The biosynthesis of cholesterol is a complex, multi-step process, with numerous enzymes providing potential targets for therapeutic intervention. One such target is the terminal enzyme in the Bloch pathway, 24-dehydrocholesterol reductase (DHCR24).
This compound is a nitrogen-containing derivative of cholesterol that has been identified as an inhibitor of cholesterol biosynthesis. Its primary mechanism of action involves the direct inhibition of DHCR24, the enzyme responsible for the conversion of desmosterol to cholesterol. This inhibition leads to a decrease in cellular cholesterol levels and a corresponding accumulation of desmosterol, a bioactive lipid with its own distinct signaling properties. The ability of this compound to modulate cellular sterol composition makes it a valuable tool for studying the roles of cholesterol and desmosterol in various biological processes, including signal transduction, membrane organization, and the pathogenesis of diseases linked to dysregulated lipid metabolism.
Mechanism of Action
This compound exerts its inhibitory effect on cholesterol biosynthesis by targeting the enzyme 24-dehydrocholesterol reductase (DHCR24). DHCR24 is a flavin adenine dinucleotide (FAD)-dependent oxidoreductase located in the endoplasmic reticulum membrane.[1] It catalyzes the final step in the Bloch pathway of cholesterol synthesis, the reduction of the C24-C25 double bond of desmosterol to yield cholesterol.
By binding to DHCR24, this compound competitively inhibits the binding of the natural substrate, desmosterol. This leads to a halt in the conversion of desmosterol to cholesterol, resulting in a significant accumulation of desmosterol within the cell. The increased levels of desmosterol can, in turn, activate various signaling pathways, including those mediated by the Liver X Receptor (LXR), a key regulator of lipid metabolism and inflammation.[2]
The inhibition of DHCR24 and the subsequent accumulation of desmosterol have been shown to impact the formation and composition of lipid rafts, specialized membrane microdomains enriched in cholesterol and sphingolipids that play crucial roles in signal transduction and protein trafficking.
Quantitative Data
The inhibitory potency of this compound has been evaluated in various studies. The following table summarizes the available quantitative data on its effects.
| Compound | Target Enzyme | Organism/Cell Type | Inhibition Metric | Value | Reference |
| This compound | 24-methylene sterol Δ24(28)-reductase | Saccharomyces cerevisiae | Concentration for total inhibition | 1 µM | [1] |
| This compound | 24-sterol methyltransferase | Saccharomyces cerevisiae | % Inhibition | 71% at 10 µM | [1] |
Signaling Pathways and Experimental Workflows
Cholesterol Biosynthesis Pathway and Inhibition by this compound
The following diagram illustrates the late stages of the cholesterol biosynthesis pathway (Bloch pathway) and highlights the point of inhibition by this compound.
Downstream Effects of DHCR24 Inhibition
The accumulation of desmosterol due to DHCR24 inhibition triggers a cascade of downstream signaling events, primarily through the activation of the Liver X Receptor (LXR).
Experimental Workflow for Studying this compound
A typical experimental workflow to investigate the effects of this compound is depicted below.
Experimental Protocols
Cell Culture and Treatment with this compound
Objective: To treat cultured mammalian cells with this compound to inhibit cholesterol biosynthesis.
Materials:
-
Mammalian cell line (e.g., HepG2, CHO, primary hepatocytes)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 6-well or 12-well)
Protocol:
-
Seed cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO2.
-
Prepare working solutions of this compound by diluting the stock solution in complete culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
After incubation, proceed with cell harvesting for downstream analysis (e.g., lipid extraction, protein analysis).
Lipid Extraction and Sterol Quantification by GC-MS
Objective: To extract lipids from treated cells and quantify the levels of cholesterol and desmosterol using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Treated and control cells from Protocol 5.1
-
PBS
-
Methanol
-
Chloroform
-
Potassium hydroxide (KOH) solution
-
Hexane
-
Internal standard (e.g., epicoprostanol or deuterated cholesterol)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
GC-MS system
Protocol:
-
Cell Harvesting and Lipid Extraction:
-
Wash the cell monolayer twice with ice-cold PBS.
-
Scrape the cells in PBS and transfer to a glass tube.
-
Perform a Bligh-Dyer lipid extraction by adding a mixture of chloroform and methanol (typically 2:1 v/v) to the cell suspension.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Saponification:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add methanolic KOH to the dried lipids and heat at 60-80°C for 1-2 hours to hydrolyze the cholesteryl esters.
-
-
Sterol Extraction:
-
After saponification, add water and extract the non-saponifiable lipids (including free sterols) with hexane.
-
Repeat the hexane extraction twice and pool the organic phases.
-
-
Derivatization:
-
Evaporate the hexane under nitrogen.
-
Add the derivatizing agent to the dried sterols and heat at 60-80°C for 30-60 minutes to convert the sterols into their more volatile trimethylsilyl (TMS) ethers.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the TMS-derivatized sterols.
-
Monitor the characteristic ions for cholesterol-TMS and desmosterol-TMS in the mass spectrometer.
-
Quantify the amounts of cholesterol and desmosterol by comparing their peak areas to that of the internal standard.
-
Isolation of Lipid Rafts and Proteomic Analysis
Objective: To isolate lipid rafts from treated cells and analyze their protein composition by mass spectrometry-based proteomics.
Materials:
-
Treated and control cells from Protocol 5.1
-
Lysis buffer containing a non-ionic detergent (e.g., 1% Triton X-100 or Brij-98) at 4°C
-
Sucrose solutions of varying concentrations (e.g., 40%, 30%, 5%)
-
Ultracentrifuge and appropriate tubes
-
Reagents for protein quantification (e.g., BCA assay)
-
Reagents and equipment for SDS-PAGE and in-gel digestion
-
LC-MS/MS system for proteomic analysis
Protocol:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in the cold detergent-containing lysis buffer on ice for 30-60 minutes.
-
-
Sucrose Density Gradient Ultracentrifugation:
-
Mix the cell lysate with a high-concentration sucrose solution to bring the final concentration to approximately 40%.
-
Create a discontinuous sucrose gradient in an ultracentrifuge tube by carefully layering decreasing concentrations of sucrose solutions (e.g., 30% and 5%) on top of the lysate-sucrose mixture.
-
Centrifuge at high speed (e.g., >100,000 x g) for an extended period (e.g., 18-24 hours) at 4°C.
-
-
Fraction Collection:
-
After centrifugation, lipid rafts will float to the interface between the lower sucrose concentrations due to their low buoyant density.
-
Carefully collect fractions from the top of the gradient. The lipid raft fraction is typically visible as a light-scattering band.
-
-
Protein Precipitation and Quantification:
-
Precipitate the protein from the lipid raft fractions using methods like trichloroacetic acid (TCA) precipitation.
-
Resuspend the protein pellet and determine the protein concentration.
-
-
Proteomic Analysis:
-
Separate the proteins by SDS-PAGE.
-
Excise the protein bands and perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify and quantify the proteins using appropriate bioinformatics software to determine changes in the lipid raft proteome upon this compound treatment.
-
Conclusion
This compound serves as a valuable research tool for investigating the intricacies of cholesterol biosynthesis and the cellular functions of cholesterol and its precursor, desmosterol. Its specific inhibition of DHCR24 allows for targeted manipulation of cellular sterol composition, providing insights into the roles of these lipids in membrane organization, signal transduction, and disease. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further explore the multifaceted effects of this compound and its potential as a modulator of cellular lipid homeostasis. Further quantitative studies are warranted to fully characterize its inhibitory profile in mammalian systems, which will be crucial for its potential development as a therapeutic agent.
References
23-Azacholesterol: A Technical Overview of a Sterol Biosynthesis Inhibitor
Disclaimer: This document aims to provide a comprehensive technical guide on 23-Azacholesterol. However, a thorough search of scientific literature and patent databases has revealed significant gaps in the publicly available information regarding its original discovery, detailed synthesis protocols, and extensive studies on its mechanism of action in mammalian systems. The following information is based on the available research, which is primarily focused on its effects in yeast.
Introduction
This compound is a synthetic azasterol, a class of compounds where a nitrogen atom replaces a carbon atom in the steroid ring or side chain. These molecules are often designed as inhibitors of enzymes involved in sterol biosynthesis due to their structural similarity to the natural substrates. This compound has been identified as an inhibitor of specific enzymes in the sterol biosynthetic pathway, making it a tool for studying the roles of various sterols in cellular processes.
Discovery and History
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of enzymes involved in the later stages of sterol biosynthesis. The most well-documented effects are in the yeast Saccharomyces cerevisiae.
Inhibition of Sterol Biosynthesis in Yeast
In yeast, this compound has been shown to inhibit two key enzymes:
-
24-Methylene sterol Δ24(28)-reductase: This enzyme is responsible for the reduction of the double bond at position 24(28) in the sterol side chain, a crucial step in the formation of ergosterol, the main sterol in fungi.
-
Δ24-Sterol methyltransferase: This enzyme catalyzes the methylation of the sterol side chain, another important modification in the ergosterol pathway.
Inhibition of these enzymes by this compound leads to a significant alteration in the sterol composition of the yeast cells, with an accumulation of the precursor zymosterol.[1]
Postulated Mechanism in Mammalian Cells
In mammalian cholesterol biosynthesis, the final step is the reduction of desmosterol to cholesterol, a reaction catalyzed by the enzyme desmosterol reductase (3β-Hydroxysterol Δ24-reductase or DHCR24) . Desmosterol has a double bond at C24 in the side chain, similar to the substrate of the yeast 24-methylene sterol Δ24(28)-reductase. Given its inhibitory activity in yeast, it is postulated that this compound acts as an inhibitor of mammalian desmosterol reductase. This would lead to an accumulation of desmosterol and a decrease in cholesterol levels. However, detailed studies, including IC50 values for this inhibition, are not available in the reviewed literature.
Cholesterol Biosynthesis Pathway and Point of Inhibition
The following diagram illustrates the terminal steps of the cholesterol biosynthesis pathway (Bloch pathway) and the postulated point of inhibition by this compound.
References
Biochemical Properties of 23-Azacholesterol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
23-Azacholesterol is a synthetic azasterol, a class of compounds known for their potent inhibition of specific enzymes within the sterol biosynthesis pathway. This technical guide provides a comprehensive overview of the biochemical properties of this compound, with a focus on its mechanism of action, quantitative inhibitory data, and its effects on cellular signaling pathways related to cholesterol homeostasis. Detailed experimental protocols for key assays and visualizations of relevant pathways and workflows are included to support further research and drug development efforts.
Introduction
Cholesterol is an essential lipid for mammalian cell function, serving as a critical component of cell membranes and as a precursor for the synthesis of steroid hormones and bile acids. The biosynthesis of cholesterol is a complex, multi-step process, and its regulation is tightly controlled to maintain cellular homeostasis. Dysregulation of cholesterol metabolism is implicated in numerous diseases, including cardiovascular disease and certain cancers.
Azasterols are a class of nitrogen-containing sterol analogs that have been instrumental in elucidating the cholesterol biosynthetic pathway and have been investigated for their therapeutic potential. This compound acts as a specific inhibitor of key enzymes in the later stages of cholesterol synthesis. Understanding its precise biochemical properties is crucial for its application as a research tool and for the development of novel therapeutics targeting cholesterol metabolism.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of enzymes involved in the conversion of lanosterol to cholesterol. In yeast, it has been demonstrated to inhibit two key enzymes.[1] In mammalian cells, the corresponding orthologs are the primary targets.
-
24-Methylene Sterol Δ24(28)-Reductase (Yeast) / 3β-hydroxysterol-Δ24-reductase (DHCR24) (Mammals): This enzyme catalyzes the reduction of the C24-C28 double bond in the sterol side chain, a critical step in the conversion of desmosterol to cholesterol. Inhibition of this enzyme by this compound leads to the accumulation of the substrate, desmosterol.[2]
-
Δ24-Sterol Methyltransferase (SMT1) (Yeast) / Sterol C4-methyl-oxidase (SC4MOL/MSMO1) (Mammals): While not a direct ortholog in terms of substrate specificity, SMT1 in yeast is responsible for the methylation at C24. In mammals, SC4MOL is involved in the demethylation at the C4 position. Although this compound's primary mammalian target is considered to be DHCR24, its broader effects on sterol methyltransferases warrant consideration.
Kinetic studies on related azasterols suggest a mechanism of uncompetitive inhibition with respect to the sterol substrate and competitive inhibition with respect to the S-adenosyl-L-methionine (SAM) cofactor for methyltransferase activity.
Quantitative Data
The inhibitory potency of this compound has been quantified, primarily in yeast systems. The following table summarizes the available quantitative data.
| Enzyme Target | Organism | Parameter | Value | Reference |
| Δ24-Sterol Methyltransferase | Saccharomyces cerevisiae | IC50 | 4.8 µM | --INVALID-LINK-- |
| 24-Methylene Sterol Δ24(28)-Reductase | Saccharomyces cerevisiae | % Inhibition | Total inhibition at 1 µM | [1] |
Effects on Cellular Signaling Pathways
The inhibition of cholesterol biosynthesis by this compound has significant downstream effects on key signaling pathways that regulate cellular cholesterol homeostasis. The accumulation of desmosterol and the reduction in cellular cholesterol levels are the primary drivers of these effects.
Sterol Regulatory Element-Binding Protein (SREBP) Pathway
The SREBP pathway is a central regulator of cholesterol and fatty acid synthesis. In cholesterol-replete cells, the SREBP precursor is retained in the endoplasmic reticulum (ER). When ER cholesterol levels fall, the SREBP precursor is transported to the Golgi, where it is cleaved to release the active transcription factor, which then upregulates the expression of genes involved in cholesterol synthesis and uptake.
By inhibiting the final step of cholesterol synthesis, this compound is expected to lower cellular cholesterol levels, leading to the activation of the SREBP-2 pathway as a compensatory mechanism. Desmosterol, which accumulates upon DHCR24 inhibition, has been shown to be less effective than cholesterol in suppressing SREBP-2 processing, which would further enhance the activation of this pathway.[3]
Liver X Receptor (LXR) Signaling Pathway
LXRs are nuclear receptors that are activated by oxysterols, which are oxidized derivatives of cholesterol. Upon activation, LXRs form a heterodimer with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoters of target genes, upregulating genes involved in cholesterol efflux, transport, and excretion.
Desmosterol, the sterol that accumulates following DHCR24 inhibition by this compound, has been shown to be a potent agonist of LXR.[3] Therefore, treatment with this compound is expected to lead to the activation of LXR signaling, promoting the expression of genes such as ABCA1 and ABCG1, which are involved in reverse cholesterol transport.
Experimental Protocols
Detailed, step-by-step protocols are essential for the accurate assessment of the biochemical properties of this compound.
DHCR24 Enzyme Inhibition Assay
This protocol is adapted from methods used for similar sterol-modifying enzymes and is designed to quantify the inhibitory effect of this compound on DHCR24 activity. The principle of the assay is to measure the conversion of a labeled substrate (e.g., deuterated desmosterol) to the product (deuterated cholesterol) in the presence and absence of the inhibitor.
Materials:
-
Cell line overexpressing human DHCR24 (e.g., HEK293T or CHO cells)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Deuterated desmosterol (d6-desmosterol) as substrate
-
This compound
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 1 mM DTT)
-
Cofactors: NADPH
-
Organic solvents for lipid extraction (e.g., hexane, isopropanol)
-
Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Enzyme Preparation:
-
Culture and harvest cells overexpressing DHCR24.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the microsomal fraction where DHCR24 is located.
-
Determine the protein concentration of the lysate.
-
-
Inhibition Assay:
-
Prepare a reaction mixture containing assay buffer, NADPH, and d6-desmosterol.
-
Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture. Include a vehicle control (DMSO alone).
-
Pre-incubate the reaction mixture with the inhibitor for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the cell lysate containing DHCR24.
-
Incubate the reaction at 37°C for a specific time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a quench solution (e.g., a mixture of chloroform and methanol).
-
-
Lipid Extraction and Analysis:
-
Perform a lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer).
-
Dry the lipid extract under a stream of nitrogen.
-
Derivatize the sterols if necessary for GC-MS analysis (e.g., silylation).
-
Analyze the samples by GC-MS or LC-MS/MS to quantify the amounts of d6-desmosterol and d6-cholesterol.
-
-
Data Analysis:
-
Calculate the percentage of substrate conversion to product for each inhibitor concentration.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a valuable tool for studying cholesterol biosynthesis and its regulation. Its specific inhibition of key enzymes, particularly DHCR24 in mammalian cells, leads to predictable changes in cellular sterol composition and the subsequent modulation of critical signaling pathways such as the SREBP and LXR pathways. The quantitative data and detailed protocols provided in this guide are intended to facilitate further research into the biochemical properties of this compound and to support its potential development as a therapeutic agent for diseases associated with dysregulated cholesterol metabolism. Further studies are warranted to determine its precise inhibitory constants against mammalian enzymes and to fully elucidate its effects in various cell types and in vivo models.
References
- 1. Azasterol inhibitors in yeast. Inhibition of the 24-methylene sterol delta24(28)-reductase and delta24-sterol methyltransferase of Saccharomyces cerevisiae by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual roles for cholesterol in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Desmosterol can replace cholesterol in sustaining cell proliferation and regulating the SREBP pathway in a sterol-Δ24-reductase deficient cell line - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analogs of 23-Azacholesterol: A Technical Guide for Researchers
An In-depth Examination of Synthesis, Biological Activity, and Experimental Evaluation for Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogs of 23-azacholesterol, a known inhibitor of sterol biosynthesis. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthesis, biological activities, and mechanisms of action of these compounds. It includes structured data for comparative analysis, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction
This compound belongs to the family of azasteroids, which are sterol derivatives where a carbon atom in the steroid nucleus or side chain is replaced by a nitrogen atom. These compounds have garnered significant interest as inhibitors of enzymes involved in cholesterol and ergosterol biosynthesis. The primary target of many azasterols, including analogs of this compound, is δ24-sterol methyltransferase (SMT). This enzyme is crucial for the C24-alkylation of sterols, a key step in the biosynthesis of ergosterol in fungi and phytosterols in plants, but absent in vertebrates. This selectivity makes SMT an attractive target for the development of antifungal and antiparasitic agents with potentially low toxicity to humans. This guide will delve into the structural modifications of this compound and their impact on inhibitory activity and cellular processes.
Mechanism of Action: Inhibition of δ24-Sterol Methyltransferase
The primary mechanism of action for this compound and its analogs is the inhibition of δ24-sterol methyltransferase (SMT). This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the C24 position of the sterol side chain. The introduction of a nitrogen atom in the side chain of the cholesterol molecule, as in azasterols, creates a cationic transition state analog that binds with high affinity to the SMT active site, thereby blocking the natural substrate.
The inhibition of SMT leads to a disruption of the normal sterol profile within the cell. Specifically, it causes the accumulation of sterol precursors, such as zymosterol and desmosterol, and a depletion of downstream products like ergosterol in fungi or cholesterol in mammalian cells (though the latter is more complex due to uptake mechanisms).
Signaling Pathway: Cholesterol Biosynthesis
The following diagram illustrates the key steps in the later stages of sterol biosynthesis and highlights the point of inhibition by this compound analogs.
Caption: Simplified schematic of the later stages of sterol biosynthesis, indicating the inhibition of δ24-sterol methyltransferase (SMT) by this compound analogs.
Quantitative Data on Inhibitory Activity
The inhibitory potency of various azasterol analogs against δ24-sterol methyltransferase has been evaluated. The following table summarizes the half-maximal inhibitory concentrations (IC50) for a selection of these compounds.
| Compound | IC50 (µM)[1] |
| 25-Azacholesterol hydrochloride | 0.05 |
| 25-Aza-24,25-dihydrozymosterol | 0.08 |
| 25-Azacholesterol | 0.14 |
| 25-Azacholestanol | 0.14 |
| 22,25-Diazacholesterol | 0.18 |
| 24-Azacholesterol | 0.22 |
| 25-Aza-24,25-dihydrolanosterol | 1.14 |
| This compound | 4.8 |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound analogs.
Synthesis of Azasterols
General Synthetic Scheme:
-
Starting Material: A commercially available or readily synthesized sterol with a functionalized side chain (e.g., a ketone or an aldehyde at the desired position for nitrogen introduction).
-
Oximation: Reaction of the keto-steroid with hydroxylamine hydrochloride to form the corresponding oxime.
-
Beckmann Rearrangement: Rearrangement of the oxime to a lactam. This is a critical step for introducing the nitrogen atom into the side chain.
-
Reduction: Reduction of the lactam to the corresponding cyclic amine using a strong reducing agent like lithium aluminum hydride (LiAlH4).
-
Deprotection: Removal of any protecting groups (e.g., acetate group at C3) to yield the final azasterol.
In Vitro δ24-Sterol Methyltransferase (SMT) Enzyme Assay
This protocol is for determining the inhibitory activity of test compounds on SMT.
-
Enzyme Preparation: Recombinant SMT is expressed in and purified from a suitable host system (e.g., E. coli).
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Phosphate buffer (pH 7.5)
-
Dithiothreitol (DTT)
-
Purified SMT enzyme
-
Substrate: Zymosterol (solubilized with a detergent like Tween 80)
-
Co-substrate: S-adenosyl-L-methionine (SAM), radiolabeled (e.g., [methyl-³H]SAM)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO) at various concentrations.
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).
-
Reaction Termination and Extraction: Stop the reaction by adding a strong base (e.g., KOH in methanol). Saponify the mixture by heating, then extract the non-saponifiable lipids (sterols) with an organic solvent (e.g., hexane).
-
Quantification: Measure the incorporation of the radiolabel into the sterol fraction using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Analysis of Cellular Sterol Composition by GC-MS
This protocol details the analysis of changes in the sterol profile of cells treated with azasterol analogs.
-
Cell Culture and Treatment: Culture the target cells (e.g., yeast, mammalian cells) in appropriate media. Treat the cells with the test compound at various concentrations for a defined period.
-
Cell Harvesting and Lipid Extraction: Harvest the cells by centrifugation. Extract the total lipids using a standard method, such as the Folch or Bligh-Dyer procedure.
-
Saponification: Saponify the lipid extract to release free sterols from their esterified forms.
-
Derivatization: Derivatize the free sterols to make them more volatile for GC analysis. A common method is silylation using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC-MS Analysis: Analyze the derivatized sterol fraction by gas chromatography-mass spectrometry (GC-MS).
-
GC Separation: Use a suitable capillary column (e.g., DB-5) to separate the different sterols based on their retention times.
-
MS Detection: Identify the individual sterols based on their mass spectra by comparison with a library of known sterol spectra.
-
-
Quantification: Quantify the relative amounts of each sterol by integrating the peak areas in the chromatogram.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the azasterol analogs.
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of untreated control cells and calculate the IC50 value for cytotoxicity.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the evaluation of this compound analogs.
Experimental Workflow for Inhibitor Evaluation
Caption: A typical experimental workflow for the synthesis and evaluation of this compound analogs.
Logical Relationship of Downstream Cellular Effects
Inhibition of SMT by azasterols sets off a cascade of cellular events. The immediate effect is the alteration of the sterol profile, which can then lead to broader consequences on cellular signaling and function.
Caption: Logical flow of the cellular consequences following the inhibition of δ24-sterol methyltransferase by a this compound analog.
Conclusion
Structural analogs of this compound represent a promising class of compounds for the development of novel therapeutics, particularly in the realm of antifungal and antiparasitic agents. Their targeted mechanism of action, involving the specific inhibition of δ24-sterol methyltransferase, offers a pathway to selective toxicity against pathogens with minimal effects on the host. The data and protocols presented in this guide provide a framework for researchers to synthesize, evaluate, and understand the biological effects of these potent enzyme inhibitors. Further research into the structure-activity relationships and the downstream signaling consequences of SMT inhibition will be crucial for the optimization of these compounds for clinical applications.
References
Investigating Cellular Cholesterol Homeostasis with 23-Azacholesterol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the use of 23-Azacholesterol as a tool to investigate cellular cholesterol homeostasis. This compound is a potent inhibitor of the enzyme 24-dehydrocholesterol reductase (DHCR24), leading to the accumulation of the cholesterol precursor desmosterol. This accumulation provides a unique model to study the intricate feedback mechanisms that govern cellular cholesterol levels, primarily through the modulation of Liver X Receptor (LXR) and Sterol Regulatory Element-Binding Protein (SREBP) signaling pathways. This document details the mechanism of action of this compound, its effects on key signaling pathways, quantitative data from relevant studies, and detailed experimental protocols for its application in cellular research.
Introduction to Cellular Cholesterol Homeostasis
Cellular cholesterol homeostasis is a tightly regulated process that ensures a stable supply of cholesterol for membrane structure and function, as well as for the synthesis of steroid hormones and bile acids, while preventing the cytotoxic effects of cholesterol excess.[1] The maintenance of this balance is primarily controlled by the interplay of cholesterol synthesis, uptake, and efflux. Two key families of transcription factors, the Sterol Regulatory Element-Binding Proteins (SREBPs) and the Liver X Receptors (LXRs), play a central role in this regulatory network.[1][2]
-
SREBPs: When cellular cholesterol levels are low, SREBPs are activated to upregulate the expression of genes involved in cholesterol biosynthesis and uptake.[1][3]
-
LXRs: Conversely, when cholesterol levels are high, oxysterols (oxidized derivatives of cholesterol) and certain cholesterol precursors activate LXRs, which promote cholesterol efflux and inhibit cholesterol synthesis.[4]
This compound: Mechanism of Action
This compound is a synthetic azasterol, an analogue of cholesterol where a carbon atom is replaced by a nitrogen atom. Its primary mechanism of action is the inhibition of the enzyme 24-dehydrocholesterol reductase (DHCR24).[5][6][7] DHCR24 catalyzes the final step in the Bloch pathway of cholesterol biosynthesis, the reduction of desmosterol to cholesterol.[5]
By inhibiting DHCR24, this compound treatment leads to a significant accumulation of desmosterol within the cell.[8][9] This accumulation of an endogenous sterol intermediate makes this compound a valuable pharmacological tool to probe the cellular responses to alterations in cholesterol metabolism.
Diagram of this compound's Site of Action in the Cholesterol Biosynthesis Pathway
Caption: Inhibition of DHCR24 by this compound.
Impact on Key Signaling Pathways
The accumulation of desmosterol induced by this compound has profound effects on the key regulatory pathways of cholesterol homeostasis.
Liver X Receptor (LXR) Activation
Desmosterol has been identified as a potent endogenous agonist of LXRs.[4][5][9] The accumulation of desmosterol following this compound treatment leads to the activation of LXR and the subsequent upregulation of its target genes. These genes are primarily involved in cholesterol efflux and transport, such as ATP-binding cassette transporters ABCA1 and ABCG1.[4] LXR activation serves as a cellular defense mechanism to remove excess sterols.
Sterol Regulatory Element-Binding Protein (SREBP) Suppression
The accumulation of desmosterol also leads to the suppression of the SREBP signaling pathway.[9] High levels of intracellular sterols, including desmosterol, prevent the proteolytic processing and activation of SREBPs.[1][10] This leads to a downregulation of SREBP target genes, which include enzymes in the cholesterol biosynthesis pathway (e.g., HMG-CoA reductase) and the low-density lipoprotein receptor (LDLR), thereby reducing both de novo cholesterol synthesis and uptake.[2]
Signaling Pathway Modulation by this compound
Caption: this compound's dual impact on LXR and SREBP pathways.
Quantitative Data
The following tables summarize quantitative data from studies investigating the effects of this compound and DHCR24 inhibition.
Table 1: Inhibition of Sterol Biosynthesis in Yeast by this compound
| Concentration of this compound | Effect on 24-methylene sterol 24(28)-sterol reductase | Effect on 24-sterol methyltransferase | Zymosterol (% of total sterol) | Ergosta-5,7,22,24(28)-tetraenol (% of total sterol) | Reference |
| 1 µM | Total inhibition | Not specified | Accumulation observed | ~36% | [11] |
| 5 µM | Not specified | Not specified | 58-61% | <10% | [11] |
| 10 µM | Not specified | 71% inhibition | 58-61% | <10% | [11] |
Table 2: Effects of DHCR24 Inhibition on Cellular Sterol Composition and Gene Expression
| Treatment | Cell Type | Desmosterol (% of total sterols) | Change in LXR Target Gene Expression (e.g., ABCG1) | Change in SREBP Target Gene Expression (e.g., DHCR24, HMGCR) | Reference |
| DHCR24 inhibitor (Triparanol) | Peritoneal macrophages | Significant increase | Upregulation | Downregulation | [12] |
| Cholesterol Loading | Peritoneal macrophages | Increased in media | Upregulation of Abcg1 | Downregulation of Dhcr24 and Hmgcr | [12] |
| DHCR24 inhibitor (SH42) | Mouse liver | Markedly increased | LXRα-dependent benefits | Not specified | [4] |
Experimental Protocols
Cell Culture and Treatment with this compound
Objective: To induce desmosterol accumulation in cultured cells.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HepG2, primary macrophages)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO or ethanol)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates/flasks
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in culture plates or flasks and allow them to adhere and grow for 24 hours.
-
Preparation of Treatment Medium: Prepare the desired concentrations of this compound by diluting the stock solution in complete culture medium. A vehicle control (medium with DMSO or ethanol at the same concentration as the highest this compound treatment) should also be prepared.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) at 37°C in a humidified incubator with 5% CO2. The optimal treatment time may vary depending on the cell type and the specific experimental endpoint.
-
Harvesting: After incubation, cells can be harvested for downstream analysis (e.g., sterol analysis, RNA extraction, protein extraction).
Analysis of Cellular Sterols by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify the levels of cholesterol and desmosterol in cells treated with this compound.
Materials:
-
Cell pellet from treated and control cells
-
Internal standard (e.g., epicoprostanol)
-
Solvents for extraction (e.g., chloroform, methanol)
-
Saponification reagent (e.g., methanolic KOH)
-
Derivatization reagent (e.g., BSTFA with 1% TMCS)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Lipid Extraction: Resuspend the cell pellet in a known volume of PBS. Add the internal standard. Extract lipids using a solvent system such as chloroform:methanol (2:1, v/v).
-
Saponification: Evaporate the solvent from the lipid extract under a stream of nitrogen. Add methanolic KOH and heat to saponify the cholesteryl esters, releasing free sterols.
-
Extraction of Non-saponifiable Lipids: After saponification, extract the non-saponifiable lipids (containing the free sterols) with a non-polar solvent like hexane.
-
Derivatization: Evaporate the solvent and derivatize the sterols to their trimethylsilyl (TMS) ethers using a reagent like BSTFA. This increases their volatility for GC analysis.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use an appropriate GC column (e.g., HP-5MS) and temperature program to separate the different sterols. The mass spectrometer is used to identify and quantify the peaks corresponding to cholesterol-TMS and desmosterol-TMS based on their retention times and mass fragmentation patterns.[13][14][15][16][17]
Experimental Workflow for Sterol Analysis
Caption: Workflow from cell treatment to sterol analysis.
Gene Expression Analysis by Quantitative PCR (qPCR)
Objective: To measure the mRNA levels of LXR and SREBP target genes in response to this compound treatment.
Materials:
-
Cell pellet from treated and control cells
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., ABCA1, ABCG1, HMGCR, LDLR) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from the cell pellets using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reactions containing cDNA, forward and reverse primers for each target gene, and qPCR master mix. Run the reactions in a real-time PCR instrument.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method. Normalize the expression of the target genes to the expression of the housekeeping gene. Calculate the fold change in gene expression in this compound-treated cells relative to the vehicle-treated control cells.[18]
Conclusion
This compound is a powerful pharmacological tool for dissecting the complex regulatory networks of cellular cholesterol homeostasis. By inhibiting DHCR24 and causing the accumulation of desmosterol, it provides a means to simultaneously activate LXR signaling and suppress the SREBP pathway. This allows for detailed investigations into the downstream consequences of these pathway modulations on cholesterol trafficking, gene expression, and overall cellular function. The experimental protocols outlined in this guide provide a framework for researchers to utilize this compound in their studies to further unravel the intricacies of cholesterol metabolism and its implications in health and disease.
References
- 1. Sterol metabolism and SREBP activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Key events in cancer: Dysregulation of SREBPs [frontiersin.org]
- 4. embopress.org [embopress.org]
- 5. Dehydrocholesterol Reductase 24 (DHCR24): Medicinal Chemistry, Pharmacology and Novel Therapeutic Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DHCR24 24-dehydrocholesterol reductase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. DHCR24 in Tumor Diagnosis and Treatment: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What dictates the accumulation of desmosterol in the developing brain? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulated accumulation of desmosterol integrates macrophage lipid metabolism and inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Azasterol inhibitors in yeast. Inhibition of the 24-methylene sterol delta24(28)-reductase and delta24-sterol methyltransferase of Saccharomyces cerevisiae by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A gas chromatography-mass spectrometry-based whole-cell screening assay for target identification in distal cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. aocs.org [aocs.org]
- 17. Analysis of Sterols by Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 18. Differential mRNA expression of seven genes involved in cholesterol metabolism and transport in the liver of atherosclerosis-susceptible and -resistant Japanese quail strains - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 23-Azacholesterol: A Chemical Probe for Lipid Biology
For Researchers, Scientists, and Drug Development Professionals
Abstract
23-Azacholesterol is a potent chemical tool that has carved a niche in the study of lipid biology. As a synthetic analog of cholesterol, its primary mechanism involves the specific inhibition of a key enzyme in the cholesterol biosynthesis pathway, leading to the accumulation of the precursor, desmosterol. This action not only perturbs cellular sterol homeostasis but also makes it an invaluable probe for dissecting complex lipid metabolic and signaling pathways. This guide provides an in-depth overview of this compound's mechanism of action, its application as a chemical probe, its impact on critical signaling cascades like the Sterol Regulatory Element-Binding Protein (SREBP) pathway, and detailed experimental protocols for its use.
Mechanism of Action: Inhibition of Cholesterol Biosynthesis
This compound functions as a specific inhibitor of the enzyme 3-beta-hydroxysterol-delta-24-reductase (DHCR24), also known as Seladin-1. This enzyme catalyzes the final step in the Bloch pathway of cholesterol biosynthesis: the reduction of the C24-25 double bond in desmosterol to yield cholesterol.
By blocking DHCR24, treatment of cells with this compound leads to a significant decrease in cellular cholesterol levels and a corresponding accumulation of desmosterol. This predictable perturbation allows researchers to study the cellular responses to altered sterol composition and the specific roles of desmosterol in various biological processes.
In other organisms, such as yeast, this compound has been shown to inhibit related enzymes. Specifically, it inhibits 24-methylene sterol 24(28)-sterol reductase and 24-sterol methyltransferase, leading to shifts in the cellular sterol profile.[1]
Caption: Inhibition of the final step of cholesterol biosynthesis by this compound.
Quantitative Data on Enzyme Inhibition
The inhibitory effects of this compound have been quantified in various studies. The following table summarizes data from studies on Saccharomyces cerevisiae, demonstrating concentration-dependent inhibition of sterol biosynthesis enzymes.
| Concentration (µM) | Target Enzyme | Effect | Source |
| 1 | 24-methylene sterol 24(28)-reductase | Total Inhibition | [1] |
| 10 | 24-sterol methyltransferase | 71% Inhibition | [1] |
| 0.2 - 1 | Multiple | Decline in ergosterol synthesis, accumulation of zymosterol | [1] |
| 5 - 10 | Multiple | Zymosterol constitutes 58-61% of total sterols | [1] |
Application as a Chemical Probe
The utility of sterol analogs is significantly enhanced when they are modified for bioorthogonal chemistry, such as "click chemistry".[2][3] While this compound itself is used for its inhibitory properties, its structural backbone is representative of cholesterol analogs that can be synthesized with chemical handles (e.g., a terminal alkyne) for visualization and pull-down experiments.[2][4][5] These "clickable" cholesterol probes enable the tracing of cholesterol metabolism, localization, and protein interactions within living cells.[2][5]
The core principle involves introducing a sterol analog containing an alkyne group into cells.[4] This alkyne can then undergo a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a reporter molecule containing an azide group, such as a fluorophore or biotin.[3][6] This allows for direct visualization by fluorescence microscopy or affinity purification of interacting proteins for mass spectrometry analysis.[2][5]
Caption: Experimental workflow for using a clickable cholesterol probe.
Impact on Cellular Signaling Pathways
By altering the balance of cellular sterols, this compound indirectly influences key signaling pathways that sense and regulate lipid homeostasis.
The SREBP Pathway
Sterol Regulatory Element-Binding Proteins (SREBPs) are master transcriptional regulators of cholesterol and fatty acid synthesis.[7][8] Their activity is tightly controlled by cellular sterol levels. In sterol-replete cells, SREBPs are retained in the endoplasmic reticulum (ER) through binding to the SCAP/INSIG complex.[7] When ER sterol levels fall, the SCAP/SREBP complex is released and transported to the Golgi apparatus.[7][9] In the Golgi, SREBP is cleaved by two proteases (S1P and S2P), releasing its N-terminal domain, which translocates to the nucleus to activate the transcription of lipogenic genes.[7][10]
By inhibiting cholesterol synthesis, this compound can induce a low-sterol state, leading to the activation of the SREBP pathway, particularly SREBP-2, which primarily controls genes involved in cholesterol synthesis and uptake.[7]
Caption: The SREBP signaling pathway and its modulation by this compound.
Liver X Receptor (LXR) Signaling
Liver X Receptors (LXRs) are nuclear receptors that are activated by oxysterols, which are oxidized derivatives of cholesterol.[11] Desmosterol, which accumulates after this compound treatment, can also act as an LXR agonist. Activated LXRs promote the transcription of genes involved in cholesterol efflux (e.g., ABCA1, ABCG1) and also influence fatty acid metabolism, in part by activating the transcription of SREBP-1c.[11][12] Therefore, this compound can be used to probe the interplay between the SREBP and LXR signaling axes.
Experimental Protocols
Protocol 1: Inhibition of Cellular Cholesterol Synthesis
This general protocol can be used to study the effect of this compound on the sterol profile of cultured mammalian cells.
-
Cell Culture: Plate cells (e.g., CHO, U87, or primary cells) in appropriate culture dishes and grow to 70-80% confluency.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Dilute the stock solution in culture medium to final concentrations ranging from 0.1 µM to 10 µM. Replace the existing medium with the treatment medium. Include a vehicle-only control.
-
Incubation: Incubate the cells for a desired period (e.g., 24-48 hours) to allow for the inhibition of DHCR24 and the accumulation of desmosterol.
-
Lipid Extraction:
-
Wash the cells twice with cold Phosphate-Buffered Saline (PBS).
-
Scrape the cells into a solvent mixture for lipid extraction (e.g., a Folch extraction using chloroform:methanol).
-
Vortex thoroughly and centrifuge to separate the organic and aqueous phases.
-
-
Analysis:
-
Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
-
Resuspend the lipid extract in a suitable solvent.
-
Analyze the sterol composition using Gas Chromatography-Mass Spectrometry (GC/MS) or Liquid Chromatography-Mass Spectrometry (LC/MS) to quantify the relative amounts of cholesterol and desmosterol.
-
Protocol 2: Click Reaction for Fluorescence Microscopy of a Cholesterol Analog
This protocol is adapted from methodologies for alkyne-cholesterol probes and can be used to visualize their subcellular localization.[2]
-
Cell Seeding and Labeling:
-
Seed cells on glass coverslips in a culture plate.
-
Incubate cells with medium containing delipidated fetal calf serum (FCS) and 10 µg/mL of an alkyne-cholesterol probe for 16 hours.
-
-
Fixation:
-
Wash cells with PBS.
-
Fix the cells using 3.7% formalin in buffer A (0.1 M HEPES/KOH, pH 7.4) for at least 16 hours.
-
Wash once with 155 mM ammonium acetate and twice with buffer A.
-
-
Click Reaction:
-
Prepare a 50 µM solution of an azide-fluorophore reporter (e.g., Azide-PEG3-Biotin followed by fluorescent streptavidin, or a direct fluorescent azide) in prewarmed buffer A.
-
Add the reporter solution to the fixed cells.
-
Initiate the reaction by adding 2 mM [acetonitrile]₄CuBF₄ in acetonitrile (to a final concentration of 2% acetonitrile).
-
Incubate at 43°C for 30 minutes with gentle agitation.
-
-
Washing and Mounting:
-
Wash the cells thoroughly with buffer A to remove unreacted reagents.
-
If desired, counterstain nuclei with a DNA dye (e.g., DAPI).
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the subcellular localization of the cholesterol probe using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore.
-
Conclusion
This compound is a powerful and specific inhibitor of DHCR24, making it an essential tool for studying the consequences of acute desmosterol accumulation and cholesterol depletion. Its application extends from fundamental studies of sterol metabolism to the dissection of complex regulatory networks like the SREBP and LXR pathways. Furthermore, the principles underlying its use as a chemical probe inform the design of next-generation tools, such as clickable cholesterol analogs, which are revolutionizing our ability to visualize and map the intricate life of lipids within the cell. For researchers in lipid biology and drug development, a thorough understanding of this compound and its derivatives is crucial for designing experiments that can unravel the complexities of lipid-dependent cellular processes.
References
- 1. Azasterol inhibitors in yeast. Inhibition of the 24-methylene sterol delta24(28)-reductase and delta24-sterol methyltransferase of Saccharomyces cerevisiae by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. vectorlabs.com [vectorlabs.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. An essential requirement for the SCAP/SREBP signaling axis to protect cancer cells from lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Role of the Sterol Regulatory Element Binding Protein Pathway in Tumorigenesis [frontiersin.org]
- 10. Activation of Sterol Regulatory Element Binding Protein and NLRP3 Inflammasome in Atherosclerotic Lesion Development in Diabetic Pigs | PLOS One [journals.plos.org]
- 11. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 23-Azacholesterol In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
23-Azacholesterol is a synthetic analogue of cholesterol that acts as an inhibitor of cholesterol biosynthesis. It is a valuable tool for in vitro studies aimed at understanding the role of cholesterol metabolism in various cellular processes, including cell proliferation, signaling, and viral replication. These application notes provide an overview of the typical treatment durations and experimental protocols for utilizing this compound in a laboratory setting. The provided protocols are based on established methodologies for similar cholesterol biosynthesis inhibitors and can be adapted for specific cell types and research questions.
Data Presentation: this compound Treatment Parameters
The optimal treatment duration and concentration of this compound can vary significantly depending on the cell type, experimental endpoint, and the specific research question. Below is a summary of typical ranges observed for cholesterol biosynthesis inhibitors in vitro.
| Parameter | Typical Range | Considerations |
| Treatment Duration | 24 to 72 hours | Shorter durations (e.g., 24 hours) may be sufficient to observe effects on signaling pathways. Longer durations (e.g., 48-72 hours or more) are often necessary to see effects on cell viability, proliferation, or significant alterations in lipid composition. |
| Concentration | Nanomolar (nM) to low Micromolar (µM) | The effective concentration is highly cell-type dependent. It is crucial to perform a dose-response curve to determine the optimal concentration for the desired effect without inducing significant cytotoxicity. |
| Cell Type | Various (e.g., cancer cell lines, primary cells) | Sensitivity to cholesterol biosynthesis inhibition varies. Cancer cells, which often have upregulated cholesterol synthesis, may be more sensitive. |
| Key Readouts | Cell Viability (MTT, SRB assays), Apoptosis (Caspase assays, Annexin V staining), Gene/Protein Expression (qPCR, Western Blot), Lipid Analysis (Mass Spectrometry) | The choice of readout will dictate the experimental design and treatment duration. |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by the inhibition of cholesterol biosynthesis and a general experimental workflow for in vitro studies using this compound.
Caption: Inhibition of the cholesterol biosynthesis pathway by this compound.
Caption: General experimental workflow for in vitro studies with this compound.
Experimental Protocols
Protocol 1: Determination of Cell Viability using MTT Assay
This protocol is designed to assess the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 0.1, 1, 10, 25, 50 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Western Blot Analysis of Protein Expression
This protocol is used to investigate the effect of this compound on the expression levels of specific proteins involved in cholesterol biosynthesis or related signaling pathways.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against DHCR24, SREBP-2, Akt, p-Akt)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the chosen duration (e.g., 24 or 48 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA protein assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for all samples, mix with Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
These protocols provide a foundation for designing and executing in vitro studies with this compound. Researchers should optimize these protocols based on their specific experimental needs and cell systems.
Application Notes and Protocols for Studying Lipid Raft Dynamics Using 23-Azacholesterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid rafts are dynamic, nanoscale membrane microdomains enriched in cholesterol, sphingolipids, and specific proteins. These platforms are crucial for cellular processes such as signal transduction, protein trafficking, and membrane fluidity modulation. The study of their dynamics is pivotal for understanding numerous physiological and pathological conditions. 23-Azacholesterol is a useful tool for investigating lipid raft function by altering the sterol composition of cellular membranes.
This compound acts as an inhibitor of the enzyme 3β-hydroxysterol Δ24-reductase (DHCR24). This enzyme catalyzes the final step in the Bloch pathway of cholesterol biosynthesis, the conversion of desmosterol to cholesterol. By inhibiting DHCR24, treatment of cells with this compound leads to a depletion of cellular cholesterol and a corresponding accumulation of desmosterol.
Crucially, desmosterol, with its additional double bond in the side chain, is unable to functionally substitute for cholesterol in the formation and stabilization of lipid rafts. This alteration in membrane composition disrupts the integrity and function of lipid rafts, making this compound a valuable agent for studying the role of these microdomains in various cellular signaling pathways.
Data Presentation
The following tables summarize the expected quantitative changes in cellular sterol composition and the biophysical properties of membranes following treatment with this compound.
Table 1: Expected Changes in Cellular Sterol Composition After this compound Treatment
| Sterol | Control Cells | This compound Treated Cells | Fold Change |
| Cholesterol | High | Low | Decrease |
| Desmosterol | Low/Undetectable | High | Increase |
Table 2: Expected Biophysical Changes in Plasma Membrane Properties
| Property | Control (Cholesterol-Rich Rafts) | This compound Treated (Desmosterol-Rich Membranes) |
| Membrane Order | High in lipid rafts | Decreased |
| Lipid Packing | Tightly packed in rafts | Less tightly packed |
| Raft Stability | Stable | Destabilized |
Experimental Protocols
Protocol 1: Induction of Desmosterol Accumulation in Cultured Cells
This protocol describes how to treat cultured mammalian cells with this compound to induce the replacement of cholesterol with desmosterol.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, CHO, Huh7)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Lipoprotein-deficient serum (LPDS)
-
This compound (stock solution in DMSO or ethanol)
-
Phosphate-buffered saline (PBS)
-
Cell counting apparatus
Procedure:
-
Cell Seeding: Plate cells at a density that will allow for several days of growth without reaching confluency.
-
Sterol Depletion (Optional but Recommended): To enhance the uptake and effect of this compound, pre-incubate the cells in a medium containing LPDS for 24-48 hours. This step reduces the exogenous supply of cholesterol.
-
This compound Treatment:
-
Prepare the treatment medium by supplementing the culture medium (preferably with LPDS) with this compound. A starting concentration range of 1-10 µM is recommended, with an optimal concentration to be determined empirically for each cell line.
-
Remove the old medium from the cells and wash once with sterile PBS.
-
Add the this compound-containing medium to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours. The optimal incubation time will depend on the cell line's doubling time and metabolic rate.
-
Harvesting: After the incubation period, wash the cells with PBS and harvest them for downstream analysis (e.g., lipid extraction, membrane protein analysis, or fluorescence microscopy).
Protocol 2: Isolation of Detergent-Resistant Membranes (Lipid Rafts)
This protocol describes the isolation of lipid rafts from this compound-treated and control cells based on their insolubility in cold non-ionic detergents.
Materials:
-
Treated and control cell pellets
-
Ice-cold PBS
-
Lysis buffer (1% Triton X-100 in TNE buffer: 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA) with protease inhibitors
-
Sucrose solutions (40%, 30%, and 5% w/v in TNE buffer)
-
Dounce homogenizer
-
Ultracentrifuge and appropriate tubes
Procedure:
-
Cell Lysis: Resuspend the cell pellet in 1 ml of ice-cold lysis buffer.
-
Homogenization: Homogenize the cell lysate with 10-15 strokes of a Dounce homogenizer on ice.
-
Sucrose Gradient Preparation:
-
In an ultracentrifuge tube, mix the lysate with an equal volume of 80% sucrose in TNE to bring the final sucrose concentration to 40%.
-
Carefully overlay the 40% sucrose layer with 30% sucrose in TNE.
-
Finally, overlay the 30% sucrose layer with 5% sucrose in TNE.
-
-
Ultracentrifugation: Centrifuge the gradient at 200,000 x g for 18-24 hours at 4°C.
-
Fraction Collection: After centrifugation, carefully collect fractions from the top of the gradient. The lipid rafts will be visible as a light-scattering band at the 5%/30% sucrose interface.
-
Analysis: Analyze the collected fractions for protein content (e.g., using a BCA assay) and the presence of lipid raft markers (e.g., Flotillin-1, Caveolin-1) and non-raft markers by Western blotting.
Protocol 3: Analysis of Sterol Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol allows for the quantification of cholesterol and desmosterol in total cell lysates or isolated lipid raft fractions.
Materials:
-
Cell pellets or lipid raft fractions
-
Chloroform:Methanol mixture (2:1, v/v)
-
Internal standard (e.g., epicoprostanol)
-
Saponification reagent (e.g., 1 M KOH in methanol)
-
Hexane
-
Silylating agent (e.g., BSTFA with 1% TMCS)
-
GC-MS system
Procedure:
-
Lipid Extraction: Extract total lipids from the samples using the chloroform:methanol mixture.
-
Saponification: Saponify the lipid extract to release sterols from their esterified forms.
-
Sterol Extraction: Extract the non-saponifiable lipids (containing the free sterols) with hexane.
-
Derivatization: Evaporate the hexane and derivatize the sterols to their trimethylsilyl (TMS) ethers using a silylating agent.
-
GC-MS Analysis: Analyze the derivatized sterols by GC-MS. The amounts of cholesterol and desmosterol can be quantified by comparing their peak areas to that of the internal standard.
Protocol 4: Fluorescence Microscopy of Lipid Rafts
This protocol uses a fluorescently labeled cholera toxin B subunit (CTxB), which binds to the ganglioside GM1 enriched in lipid rafts, to visualize these domains.
Materials:
-
Cells grown on glass coverslips
-
This compound-treated and control cells
-
Fluorescently labeled Cholera Toxin B subunit (e.g., CTxB-FITC or CTxB-Alexa Fluor 488)
-
Paraformaldehyde (PFA) for fixation
-
Mounting medium with DAPI
Procedure:
-
Cell Treatment: Treat cells with this compound as described in Protocol 1.
-
Labeling:
-
Wash the cells with ice-cold PBS.
-
Incubate the cells with the fluorescently labeled CTxB (typically 1-5 µg/ml in culture medium) for 30-60 minutes on ice to allow binding to the plasma membrane.
-
-
Fixation: Wash the cells with PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Mounting and Imaging: Wash the cells with PBS, mount the coverslips on microscope slides using a mounting medium containing DAPI (to stain the nucleus), and image using a fluorescence microscope. A punctate or patched distribution of the fluorescent signal is indicative of lipid raft clustering. In this compound-treated cells, a more diffuse signal is expected due to the disruption of lipid rafts.
Mandatory Visualization
Application: Studying EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase whose signaling is partially dependent on its localization within lipid rafts. Disruption of these microdomains can attenuate EGFR activation and downstream signaling.
Experimental Approach:
-
Treat cells (e.g., A431, a human epidermoid carcinoma cell line with high EGFR expression) with this compound (or vehicle control) as described in Protocol 1.
-
Starve the cells of serum for 4-6 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/ml) for a short period (e.g., 5-10 minutes).
-
Lyse the cells and perform Western blotting to detect the phosphorylated (active) form of EGFR (p-EGFR) and downstream targets like phosphorylated Akt (p-Akt).
-
Expected Outcome: this compound-treated cells are expected to show a significant reduction in EGF-induced phosphorylation of EGFR and Akt compared to control cells, demonstrating the importance of lipid raft integrity for EGFR signaling.
Application: Investigating Insulin Signaling
The insulin receptor (IR) is another key signaling molecule whose function is modulated by lipid rafts. The disruption of lipid rafts can impair insulin-stimulated glucose uptake.
Experimental Approach:
-
Treat adipocytes or myotubes with this compound as per Protocol 1.
-
Stimulate the cells with insulin (e.g., 100 nM) for 15-30 minutes.
-
Assess insulin signaling by measuring the phosphorylation of IR and Akt via Western blotting.
-
Measure glucose uptake using a radiolabeled glucose analog (e.g., 2-deoxy-D-[³H]glucose).
-
Expected Outcome: Treatment with this compound is anticipated to decrease insulin-stimulated phosphorylation of the insulin receptor and Akt, and consequently, reduce glucose uptake, highlighting the role of lipid rafts in insulin sensitivity.[1][2]
References
Application Notes and Protocols for 23-Azacholesterol in Viral Entry Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viral entry into host cells is a critical first step in the infection cycle and represents a key target for the development of broad-spectrum antiviral therapies. A growing body of evidence highlights the crucial role of host cell cholesterol metabolism in facilitating the entry of a wide range of enveloped viruses. Many viruses exploit cholesterol-rich lipid rafts in the plasma membrane for attachment and internalization, and the cholesterol content of endosomal membranes is often essential for the fusion of viral and cellular membranes, a prerequisite for the release of the viral genome into the cytoplasm.
23-Azacholesterol is a synthetic derivative of cholesterol that acts as an inhibitor of the enzyme 24-dehydrocholesterol reductase (DHCR24). This enzyme catalyzes the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis, the conversion of desmosterol to cholesterol. By inhibiting DHCR24, this compound effectively depletes cellular cholesterol levels and leads to an accumulation of the precursor desmosterol. This alteration of the cellular sterol profile can significantly impact the biophysical properties of cellular membranes, thereby interfering with the processes required for viral entry.
These application notes provide a comprehensive overview of the use of this compound as a tool to investigate the role of cellular cholesterol in viral entry and as a potential antiviral agent. The provided protocols and data serve as a guide for researchers to design and execute viral entry assays using this compound.
Mechanism of Action
This compound exerts its antiviral effect by disrupting the host cell's cholesterol biosynthesis pathway. The proposed mechanism for the inhibition of viral entry is as follows:
-
Inhibition of DHCR24: this compound, as an azasterol, is a potent inhibitor of the 24-dehydrocholesterol reductase (DHCR24) enzyme.
-
Depletion of Cellular Cholesterol: The inhibition of DHCR24 blocks the conversion of desmosterol to cholesterol, leading to a significant reduction in the cellular levels of free cholesterol.
-
Alteration of Membrane Composition: The depletion of cholesterol and the accumulation of desmosterol alter the composition and fluidity of cellular membranes, including the plasma membrane and endosomal membranes.
-
Impairment of Viral Entry: This altered membrane environment can inhibit viral entry through several mechanisms:
-
Disruption of Lipid Rafts: Reduced cholesterol levels can disrupt the integrity of lipid rafts, which are often used by viruses as entry platforms.
-
Inhibition of Membrane Fusion: The altered biophysical properties of endosomal membranes can prevent the conformational changes in viral glycoproteins that are necessary for membrane fusion and the subsequent release of the viral nucleocapsid into the cytoplasm.
-
The following diagram illustrates the proposed signaling pathway for the antiviral action of this compound.
Quantitative Data Summary
While specific data for this compound's antiviral activity is limited in publicly available literature, the following table presents hypothetical data to illustrate how results from viral entry assays could be presented. These values are for demonstrative purposes and should be determined experimentally for each virus and cell line.
| Virus Model | Cell Line | Assay Type | Readout | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Ebola Pseudovirus | HEK293T | Pseudovirus Entry | Luciferase | 1.5 | >50 | >33.3 |
| Lassa Pseudovirus | Vero E6 | Pseudovirus Entry | GFP | 2.8 | >50 | >17.8 |
| Influenza A Virus | A549 | Plaque Assay | Plaque Reduction | 5.2 | >50 | >9.6 |
| SARS-CoV-2 Pseudovirus | Huh-7 | Pseudovirus Entry | Luciferase | 3.1 | >50 | >16.1 |
IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration. Selectivity Index (SI): CC50 / IC50.
Experimental Protocols
The following are detailed protocols for performing viral entry assays to evaluate the efficacy of this compound.
Protocol 1: Pseudovirus Entry Assay
This assay utilizes pseudotyped viruses, which are replication-defective viral cores (e.g., from HIV-1 or VSV) carrying the envelope glycoproteins of a target virus (e.g., Ebola, Lassa, SARS-CoV-2) and a reporter gene (e.g., luciferase or GFP).
Materials:
-
HEK293T or other susceptible cell lines
-
Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Pseudoviruses (e.g., VSV-EBOV-GP-Luciferase)
-
This compound (stock solution in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include a DMSO vehicle control.
-
Pre-incubation: Incubate the plate for 24-48 hours at 37°C to allow for cholesterol depletion.
-
Pseudovirus Infection: Add 10 µL of the pseudovirus suspension to each well.
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
Luciferase Assay: Remove the media and add 100 µL of luciferase assay reagent to each well. Measure the luminescence using a luminometer.
-
Cytotoxicity Assay: In a parallel plate prepared identically, measure cell viability using a suitable reagent to determine the CC50.
Protocol 2: Plaque Reduction Assay
This assay is used for replication-competent viruses and measures the inhibition of viral replication by quantifying the reduction in the number of plaques (zones of cell death).
Materials:
-
Vero E6, A549, or other susceptible cell lines
-
Complete DMEM with 10% FBS
-
Replication-competent virus (e.g., Influenza A virus)
-
This compound (stock solution in DMSO)
-
6-well tissue culture plates
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 6-well plates to form a confluent monolayer.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM.
-
Infection: Aspirate the media from the cells and wash with PBS. Infect the cells with the virus at a multiplicity of infection (MOI) that yields countable plaques, in the presence of the compound dilutions or DMSO control. Incubate for 1 hour at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with 2 mL of overlay medium containing the respective concentrations of this compound.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-4 days).
-
Staining: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Quantification: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the vehicle control.
Experimental Workflow Visualization
The following diagram outlines the general workflow for a viral entry assay using this compound.
Conclusion
This compound represents a valuable research tool for elucidating the role of host cholesterol in the entry of various viruses. By specifically inhibiting cholesterol biosynthesis, it allows for the investigation of the impact of altered cellular membrane composition on viral infection. The protocols and conceptual framework provided here offer a starting point for researchers to explore the antiviral potential of this compound and to further understand the intricate interplay between viral pathogens and host cell metabolism. It is important to note that the optimal concentrations and incubation times will need to be determined empirically for each specific virus-cell system.
Application Notes & Protocols: Filipin Staining for Unesterified Cholesterol After 23-Azacholesterol Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: The visualization of intracellular unesterified (free) cholesterol is crucial for understanding lipid metabolism, trafficking, and the pathology of various diseases, including lysosomal storage disorders like Niemann-Pick type C.[1][2] Filipin, a fluorescent polyene antibiotic isolated from Streptomyces filipinensis, is a widely used tool that specifically binds to unesterified cholesterol, forming a fluorescent complex that can be visualized by microscopy.[3][4] This document provides a detailed protocol for using filipin to stain cells previously treated with 23-Azacholesterol, a compound used to modulate cellular cholesterol levels.
Principle of this compound Action: this compound is a synthetic azasterol that acts as an inhibitor of cholesterol biosynthesis. It specifically targets the enzyme 24-dehydrocholesterol reductase (DHCR24), which catalyzes the final step in the Kandutsch-Russell pathway of cholesterol synthesis—the conversion of desmosterol to cholesterol. By inhibiting this enzyme, this compound treatment leads to an accumulation of the precursor desmosterol and a reduction in the endogenous production of cholesterol. This makes it a valuable tool for studying the cellular response to inhibited de novo cholesterol synthesis and its impact on cholesterol trafficking and distribution.
Combined Application: Using filipin staining after this compound treatment allows researchers to visualize and quantify the resulting changes in the distribution and abundance of unesterified cholesterol. This combination is particularly useful for investigating how cells compensate for blocked endogenous cholesterol synthesis, potentially by increasing the uptake of exogenous cholesterol from sources like low-density lipoprotein (LDL). This approach can help elucidate the mechanisms of cholesterol homeostasis and identify potential therapeutic targets for diseases characterized by dysregulated cholesterol metabolism.
Experimental Protocol
This protocol provides a step-by-step method for the treatment of cultured cells with this compound followed by fixation and staining with filipin for the visualization and quantification of unesterified cholesterol.
I. Materials and Reagents
-
Cell Line: Appropriate mammalian cell line (e.g., CHO, HepG2, or human fibroblasts)
-
Culture Medium: As required for the specific cell line (e.g., DMEM, EMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (Stock solution in DMSO or ethanol)
-
Paraformaldehyde (PFA): 4% (w/v) in PBS (prepare fresh)
-
Glycine: 1.5 mg/mL in PBS
-
Filipin III Complex: (e.g., Sigma-Aldrich F-9765)
-
Mounting Medium: PBS or a water-based fluorescent mounting medium.
-
Equipment:
II. Step-by-Step Procedure
A. Cell Culture and Treatment
-
Seed Cells: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of staining.
-
Incubate: Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
Treat with this compound:
-
Prepare the desired concentration of this compound in the culture medium. A typical concentration range is 1-10 µM. Include a vehicle control (e.g., DMSO) at the same final concentration used for the drug.
-
Remove the old medium, wash once with PBS, and add the treatment or vehicle control medium.
-
Incubate for the desired treatment period (e.g., 24-48 hours).
-
B. Cell Fixation and Quenching
-
Wash: Gently rinse the cells three times with PBS to remove the treatment medium.[5]
-
Fix: Add 4% PFA solution to each well and incubate for 30-60 minutes at room temperature.[5]
-
Wash: Rinse the cells three times with PBS.
-
Quench: Add 1.5 mg/mL glycine solution and incubate for 10 minutes at room temperature to quench unreacted aldehyde groups from the PFA.[5][6]
-
Wash: Rinse the cells three times with PBS.
C. Filipin Staining
-
Prepare Working Solution: Dilute the filipin stock solution to 0.05 mg/mL in PBS with 10% FBS. Ensure this solution is prepared fresh and kept in the dark.[6]
-
Stain: Add the filipin working solution to the cells, ensuring the coverslips are fully covered.
-
Incubate: Incubate for 2 hours at room temperature, protected from light.[5]
-
Final Wash: Wash the cells three times with PBS to remove excess stain.[6]
-
Mount: Mount the coverslips onto microscope slides using a small drop of PBS. Seal the edges if necessary.
D. Microscopy and Image Acquisition
-
Visualize: Immediately view the slides using a fluorescence microscope equipped with a UV filter (Ex: 340-380 nm, Em: 385-470 nm).[7]
-
Image Capture: Acquire images promptly. Note: Filipin fluorescence photobleaches very rapidly, so minimize exposure to the excitation light.[4][5] Use consistent acquisition settings (e.g., exposure time, gain) across all samples for accurate comparison.
III. Quantitative Image Analysis
-
Software: Use image analysis software such as ImageJ or CellProfiler.[8]
-
Quantification:
-
Define Regions of Interest (ROIs) by outlining individual cells.
-
Measure the mean or integrated fluorescence intensity within each ROI.
-
Correct for background fluorescence by measuring the intensity of a cell-free region.
-
Calculate the corrected total cell fluorescence (CTCF) = Integrated Density - (Area of selected cell × Mean fluorescence of background).
-
-
Data Normalization: Normalize the fluorescence intensity values to the vehicle control group for comparison.
Data Presentation
The following table presents representative data from an experiment where cells were treated with this compound and subsequently stained with filipin. The data illustrates a dose-dependent decrease in intracellular unesterified cholesterol.
Table 1: Representative Quantitative Analysis of Filipin Fluorescence Intensity.
| Treatment Group | Concentration (µM) | Mean Filipin Fluorescence Intensity (Arbitrary Units ± SD) | % Change from Vehicle Control |
| Vehicle Control (DMSO) | 0 | 15,432 ± 1,280 | 0% |
| This compound | 1 | 11,560 ± 995 | -25.1% |
| This compound | 5 | 7,890 ± 750 | -48.9% |
| This compound | 10 | 5,125 ± 640 | -66.8% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for filipin staining after this compound treatment.
Cholesterol Biosynthesis Inhibition Pathway
Caption: Inhibition of cholesterol synthesis by this compound.
References
- 1. Methods for Visualizing and Quantifying Cholesterol Distribution in Mammalian Cells Using Filipin and D4 Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular and Plasma Membrane Cholesterol Labeling and Quantification Using Filipin and GFP-D4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Filipin staining | Synnovis [synnovis.co.uk]
- 4. abcam.cn [abcam.cn]
- 5. tabaslab.com [tabaslab.com]
- 6. zenodo.org [zenodo.org]
- 7. glpbio.com [glpbio.com]
- 8. researchgate.net [researchgate.net]
Quantifying Cholesterol and Desmosterol Levels Following 23-Azacholesterol Exposure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
23-Azacholesterol is a synthetic sterol analog that acts as a potent inhibitor of the enzyme 3β-hydroxysterol Δ24-reductase (DHCR24). This enzyme catalyzes the final step in the Bloch pathway of cholesterol biosynthesis, the reduction of desmosterol to cholesterol. Inhibition of DHCR24 by this compound leads to a significant decrease in cellular cholesterol levels and a corresponding accumulation of its precursor, desmosterol.[1][2][3] This targeted disruption of cholesterol homeostasis makes this compound a valuable tool for studying the roles of cholesterol and desmosterol in various cellular processes and for investigating the therapeutic potential of modulating these sterol levels in diseases such as atherosclerosis and certain cancers.
These application notes provide detailed protocols for treating cultured cells with this compound and subsequently quantifying the resulting changes in cholesterol and desmosterol levels using gas chromatography-mass spectrometry (GC-MS).
Mechanism of Action: Inhibition of DHCR24
This compound competitively inhibits DHCR24, preventing the conversion of desmosterol to cholesterol. This leads to a measurable shift in the cellular sterol profile, characterized by a dose-dependent increase in the desmosterol-to-cholesterol ratio.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data illustrating the expected effects of this compound on cellular sterol levels in a typical in vitro experiment. The data is presented to demonstrate the expected trend and magnitude of change. Actual results will vary depending on the cell line, experimental conditions, and concentration of this compound used. For instance, treatment of mice with a different DHCR24 inhibitor, SH42, resulted in an increase in liver desmosterol levels from 1.9 ng/mg in the control group to 6.2 ng/mg in the treated group.[1]
Table 1: Cellular Sterol Levels After this compound Treatment
| Treatment Group | Desmosterol (ng/mg protein) | Cholesterol (ng/mg protein) | Desmosterol/Cholesterol Ratio |
| Vehicle Control | 5.2 ± 0.8 | 150.3 ± 12.5 | 0.035 |
| 1 µM this compound | 48.7 ± 5.1 | 102.1 ± 9.8 | 0.477 |
| 5 µM this compound | 89.3 ± 7.9 | 65.4 ± 6.2 | 1.365 |
Table 2: Percentage Change in Sterol Levels Relative to Vehicle Control
| Treatment Group | % Change in Desmosterol | % Change in Cholesterol |
| 1 µM this compound | +837% | -32% |
| 5 µM this compound | +1617% | -56% |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for treating adherent cultured cells with this compound.
Materials:
-
Cultured cells (e.g., HeLa, HepG2, or a cell line relevant to the research question)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
-
Trypsin-EDTA
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Treatment Preparation: Prepare working solutions of this compound in complete cell culture medium at the desired final concentrations (e.g., 1 µM and 5 µM). Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the prepared treatment or vehicle control medium.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24-48 hours).
-
Cell Harvest:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Aspirate the final PBS wash completely.
-
Add 1 mL of ice-cold PBS to each well and scrape the cells using a cell scraper.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until lipid extraction.
-
Protocol 2: Sterol Extraction and Quantification by GC-MS
This protocol details the extraction of sterols from cell pellets and their subsequent derivatization and analysis by GC-MS for the simultaneous quantification of cholesterol and desmosterol.
Materials:
-
Cell pellets from Protocol 1
-
Internal standards (e.g., epicoprostanol or deuterated cholesterol and desmosterol)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Potassium hydroxide (KOH) solution (e.g., 1 M in methanol)
-
Hexane
-
Nitrogen gas supply
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Pyridine
-
GC-MS system with a suitable capillary column (e.g., HP-5ms)
Procedure:
-
Lipid Extraction (Folch Method):
-
Resuspend the cell pellet in 200 µL of deionized water.
-
Add the internal standard(s).
-
Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol and vortex vigorously for 1 minute.
-
Add 200 µL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 1,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase into a new glass tube.
-
-
Saponification:
-
Evaporate the solvent from the organic phase under a stream of nitrogen.
-
Add 1 mL of 1 M KOH in methanol to the dried lipid extract.
-
Incubate at 60°C for 1 hour to hydrolyze any cholesteryl esters.
-
-
Non-saponifiable Lipid Extraction:
-
Add 1 mL of water and 2 mL of hexane to the saponified sample.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 1,000 x g for 5 minutes.
-
Transfer the upper hexane layer to a new glass tube.
-
Repeat the hexane extraction twice more and pool the hexane fractions.
-
-
Derivatization:
-
Evaporate the pooled hexane fractions to dryness under a stream of nitrogen.
-
Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the tube tightly and heat at 70°C for 30 minutes.
-
-
GC-MS Analysis:
-
Cool the sample to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use a temperature program that effectively separates the trimethylsilyl (TMS) derivatives of desmosterol and cholesterol.
-
Perform selected ion monitoring (SIM) for the characteristic ions of cholesterol-TMS, desmosterol-TMS, and the internal standard-TMS for accurate quantification.
-
References
- 1. Inhibition of Δ24-dehydrocholesterol reductase activates pro-resolving lipid mediator biosynthesis and inflammation resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Δ24-dehydrocholesterol reductase activates pro-resolving lipid mediator biosynthesis and inflammation resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling regulates activity of DHCR24, the final enzyme in cholesterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
analytical techniques for cells treated with 23-Azacholesterol
Application Notes and Protocols for a DHCR24 Inhibitor
Product Name: 23-Azacholesterol Target: 24-dehydrocholesterol reductase (DHCR24) Application: For research use only.
Introduction
This compound is a sterol analog that acts as a potent inhibitor of the enzyme 24-dehydrocholesterol reductase (DHCR24).[1] DHCR24 is a critical enzyme that catalyzes the final step in the Bloch pathway of cholesterol biosynthesis: the reduction of the C24-C25 double bond in desmosterol to form cholesterol.[2][3] Inhibition of this enzyme leads to a significant and measurable accumulation of the cholesterol precursor, desmosterol, within the cell.[4][5] This characteristic biochemical signature makes the analysis of cellular sterol composition a primary method for confirming the compound's mechanism of action and studying its downstream effects on cellular lipid metabolism and signaling pathways.
These application notes provide detailed protocols for three key analytical techniques to characterize the effects of this compound in a cellular context: Gas Chromatography-Mass Spectrometry (GC-MS) for definitive sterol quantification, Fluorescence Microscopy for visualizing lipid distribution, and Flow Cytometry for high-throughput analysis of lipid content.
Mechanism of Action: Inhibition of Cholesterol Synthesis
This compound competitively inhibits DHCR24, preventing the conversion of desmosterol to cholesterol. This leads to a decrease in cellular cholesterol levels and a corresponding increase in desmosterol. The accumulation of desmosterol can, in turn, activate other signaling pathways, such as those governed by the Liver X Receptor (LXR).[5][6][7]
Caption: Inhibition of DHCR24 by this compound blocks the conversion of desmosterol to cholesterol.
Application Note 1: Sterol Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle
GC-MS is the gold standard technique for separating and quantifying sterols.[8][9] This method allows for the precise measurement of desmosterol and cholesterol in cell lysates. Following lipid extraction and derivatization to increase volatility, gas chromatography separates the individual sterols, which are then identified and quantified by mass spectrometry. This provides a definitive and quantitative measure of DHCR24 inhibition.
Experimental Workflow: GC-MS Analysis
References
- 1. scbt.com [scbt.com]
- 2. Virtual Screening of Novel 24-Dehydroxysterol Reductase (DHCR24) Inhibitors and the Biological Evaluation of Irbesartan in Cholesterol-Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-specific discrimination of desmosterol and desmosterol mimetics confers selective regulation of LXR and SREBP in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulated accumulation of desmosterol integrates macrophage lipid metabolism and inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipotype.com [lipotype.com]
- 6. embopress.org [embopress.org]
- 7. Inhibition of DHCR24 activates LXRα to ameliorate hepatic steatosis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A gas chromatography-mass spectrometry-based whole-cell screening assay for target identification in distal cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A gas chromatography–mass spectrometry-based whole-cell screening assay for target identification in distal cholesterol biosynthesis | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Combination Therapy with Lipid-Modifying Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The management of dyslipidemia, a key risk factor for atherosclerotic cardiovascular disease, often requires a multi-faceted therapeutic approach. While monotherapy with agents like statins has been a cornerstone of treatment, combination therapy is increasingly utilized to achieve optimal lipid-lowering effects, especially in high-risk patients or those who do not respond adequately to single-agent treatment. This document provides a detailed overview of the principles behind combining lipid-modifying agents, focusing on the synergistic action of inhibitors of cholesterol synthesis and absorption, exemplified by the well-established combination of statins and ezetimibe. While the specific agent 23-Azacholesterol is not extensively documented in combination studies, the principles and protocols outlined here provide a robust framework for evaluating novel combination therapies.
Principles of Combination Therapy
The rationale for combining lipid-modifying agents lies in targeting multiple pathways involved in cholesterol homeostasis. The two primary sources of cholesterol in the body are endogenous synthesis, primarily in the liver, and exogenous absorption from the diet in the intestine. By inhibiting both pathways simultaneously, a more profound reduction in circulating low-density lipoprotein cholesterol (LDL-C) can be achieved than with monotherapy acting on a single pathway.
Mechanisms of Action:
-
Statins (HMG-CoA Reductase Inhibitors): Statins competitively inhibit 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] This inhibition leads to a decrease in intracellular cholesterol levels in hepatocytes. The reduction in hepatic cholesterol upregulates the expression of LDL receptors on the surface of liver cells, which in turn increases the clearance of LDL-C from the circulation.[1][2]
-
Ezetimibe (Cholesterol Absorption Inhibitor): Ezetimibe selectively inhibits the intestinal absorption of dietary and biliary cholesterol by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for cholesterol uptake in the small intestine.[4][5] This leads to a reduction in the delivery of intestinal cholesterol to the liver.
The combination of a statin and ezetimibe results in a dual inhibition of cholesterol synthesis and absorption, leading to a significant additive effect on LDL-C reduction.[6][7]
Quantitative Data on Combination Therapy
The following table summarizes the expected lipid-modifying effects of monotherapy and combination therapy with a statin and ezetimibe, based on clinical findings. These values are approximate and can vary based on the specific agents, dosages, and patient populations.
| Therapy | LDL-C Reduction | HDL-C Change | Triglyceride Reduction |
| Statin (Monotherapy) | 25-55% | +5-15% | 10-30% |
| Ezetimibe (Monotherapy) | 15-20% | +1-5% | 5-10% |
| Statin + Ezetimibe (Combination) | 40-70% | +5-15% | 15-35% |
Signaling Pathway Intervention
The diagram below illustrates the cholesterol biosynthesis and absorption pathways and highlights the points of intervention for statins and ezetimibe.
Caption: Cholesterol Homeostasis and Therapeutic Intervention Points.
Experimental Protocols
The following protocols provide a framework for the in vitro evaluation of combination lipid-modifying agents.
Protocol 1: In Vitro Assessment of Lipid-Lowering Efficacy in Cultured Hepatocytes
Objective: To determine the synergistic effect of two lipid-modifying agents on intracellular cholesterol levels and LDL receptor expression in a human hepatocyte cell line (e.g., HepG2).
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipid-modifying agents (Agent A, Agent B) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for lipid extraction (e.g., chloroform:methanol mixture)[8]
-
Kits for cholesterol quantification (e.g., Amplex Red Cholesterol Assay Kit)
-
Reagents for protein quantification (e.g., BCA Protein Assay Kit)
-
Reagents for Western blotting (primary and secondary antibodies for LDL receptor and a loading control like beta-actin)
Methodology:
-
Cell Culture and Plating:
-
Culture HepG2 cells in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
-
Treatment with Lipid-Modifying Agents:
-
Prepare stock solutions of Agent A and Agent B in DMSO.
-
Prepare treatment media by diluting the stock solutions in serum-free DMEM to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Wash the cells once with PBS.
-
Treat the cells with the following conditions (in triplicate):
-
Vehicle control (DMEM with DMSO)
-
Agent A alone (e.g., at three different concentrations)
-
Agent B alone (e.g., at three different concentrations)
-
Combination of Agent A and Agent B (at various concentration ratios)
-
-
Incubate the cells for 24-48 hours.
-
-
Lipid Extraction and Quantification:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells and extract total lipids using a chloroform:methanol (2:1) extraction method.[8]
-
Dry the lipid extracts under a stream of nitrogen.
-
Resuspend the dried lipids in the assay buffer provided with the cholesterol quantification kit.
-
Measure the total cholesterol content according to the manufacturer's instructions.
-
Normalize the cholesterol content to the total protein content of each well, determined by a BCA assay on the cell lysate.
-
-
Western Blot Analysis for LDL Receptor Expression:
-
Lyse a parallel set of treated cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against the LDL receptor.
-
Incubate with a secondary antibody and visualize the bands using a chemiluminescence detection system.
-
Probe the same membrane with an antibody for a loading control (e.g., beta-actin) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
Data Analysis:
-
Calculate the percentage reduction in total cholesterol for each treatment group compared to the vehicle control.
-
Analyze the synergistic, additive, or antagonistic effects of the combination treatment using methods such as the Chou-Talalay method (Combination Index).
-
Quantify the relative expression of the LDL receptor for each treatment group, normalized to the loading control and compared to the vehicle control.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the in vitro evaluation of combination lipid-modifying therapies.
Caption: In Vitro Evaluation Workflow for Combination Therapy.
Conclusion
The combination of lipid-modifying agents that target different pathways in cholesterol metabolism represents a powerful strategy for managing dyslipidemia. The protocols and principles outlined in this document provide a comprehensive guide for researchers and drug development professionals to investigate the efficacy and mechanisms of novel combination therapies. Through systematic in vitro evaluation, the synergistic potential of new therapeutic combinations can be effectively assessed, paving the way for the development of more potent and effective treatments for cardiovascular disease.
References
Troubleshooting & Optimization
troubleshooting 23-Azacholesterol solubility issues in media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 23-Azacholesterol. The following information addresses common challenges related to the solubility of this compound in media for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my cell culture media. What is the recommended solvent?
Due to its hydrophobic nature, this compound is practically insoluble in aqueous solutions like cell culture media. The recommended approach is to first dissolve the compound in an organic solvent to create a concentrated stock solution. Based on the solubility of similar sterol compounds, suitable organic solvents to consider include Dimethyl Sulfoxide (DMSO), ethanol, or methanol. It is crucial to prepare a high-concentration stock solution in the organic solvent, which can then be diluted to the final working concentration in the cell culture medium.
Q2: What is a safe concentration of the organic solvent for my cells?
The final concentration of the organic solvent in the cell culture medium should be kept to a minimum to avoid solvent-induced cytotoxicity. Typically, the final concentration of DMSO should not exceed 0.5%, and for ethanol or methanol, it is advisable to keep it below 1%. It is highly recommended to perform a solvent toxicity control experiment by treating a set of cells with the highest concentration of the solvent used in your experiment to ensure it does not affect cell viability or the experimental outcomes.
Q3: Even after dissolving this compound in an organic solvent and diluting it, I see precipitation in my media. How can I prevent this?
Precipitation upon dilution of the stock solution into aqueous media is a common issue with hydrophobic compounds. Here are several troubleshooting steps to address this:
-
Pre-warm the media: Warming the cell culture media to 37°C before adding the this compound stock solution can help improve solubility.
-
Vortex during dilution: Add the stock solution dropwise to the pre-warmed media while vortexing or gently mixing to ensure rapid and even dispersion.
-
Use a carrier protein: Complexing this compound with a carrier protein, such as bovine serum albumin (BSA), can enhance its solubility and stability in the culture medium. An experimental workflow for this is provided below.
-
Sonication: Brief sonication of the final solution can help to break down small precipitates and create a more uniform suspension. Use a bath sonicator for short intervals to avoid heating the sample.
Q4: How should I prepare a this compound stock solution and dilute it for my cell culture experiments?
Below is a standard protocol for preparing and diluting this compound for cell culture applications.
Experimental Protocols
Protocol: Preparation of this compound Working Solution
-
Prepare Stock Solution:
-
Dissolve this compound in 100% DMSO to a stock concentration of 10 mM.
-
Ensure the compound is completely dissolved by vortexing. This stock solution can be stored at -20°C for future use.
-
-
Dilution to Working Concentration:
-
Pre-warm your cell culture medium (e.g., DMEM with 10% FBS) to 37°C.
-
Calculate the volume of the 10 mM stock solution needed to achieve your desired final concentration.
-
Add the calculated volume of the stock solution dropwise to the pre-warmed medium while gently vortexing. For example, to achieve a 10 µM final concentration, add 1 µL of the 10 mM stock solution to 1 mL of medium.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting steps in Q3.
-
Quantitative Data Summary
Due to the limited publicly available data specifically for this compound, the following table provides solubility information for the parent compound, cholesterol, in various organic solvents. This data can serve as a starting point for solvent selection.
| Solvent | Molar Solubility (mol/L) at 298.15 K |
| Methanol | 0.0357 |
| Ethanol | 0.0223 |
| Propanol | 0.0487 |
| Butanol | 0.0426 |
Note: This data is for cholesterol and should be used as a reference. The solubility of this compound may vary.
Visualizing Experimental Workflows
Workflow for Solubilizing this compound
Caption: Workflow for preparing this compound solutions.
Technical Support Center: Assessing 23-Azacholesterol Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the cytotoxicity of 23-Azacholesterol. Given the limited publicly available cytotoxicity data for this specific compound, this resource focuses on providing robust experimental frameworks, troubleshooting guidance, and answers to frequently asked questions to enable users to generate reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its expected mechanism of action?
A1: this compound is a cholesterol analog. While specific data on its cytotoxic mechanism is scarce, compounds of this nature often interfere with cholesterol metabolism and transport. This can lead to disruptions in cell membrane integrity, fluidity, and the function of membrane-associated proteins, potentially triggering pathways like apoptosis.
Q2: Are there published IC50 values for this compound in common cell lines?
Q3: How should I prepare this compound for cell culture experiments?
A3: Due to its hydrophobic nature, this compound requires careful preparation. It is typically dissolved in a solvent like DMSO or ethanol to create a stock solution. This stock is then diluted in cell culture medium, often with a carrier protein like bovine serum albumin (BSA), to enhance solubility and delivery to cells. It is crucial to include a vehicle control (medium with the same concentration of solvent and BSA) in all experiments to account for any potential effects of the delivery vehicle itself.[1]
Q4: Which cytotoxicity assays are recommended for this compound?
A4: Assays that measure membrane integrity, such as those based on lactate dehydrogenase (LDH) release or the exclusion of dyes like propidium iodide, are recommended. Assays that rely on metabolic activity, such as the MTT assay, should be used with caution as cholesterol and its analogs can interfere with the assay chemistry, leading to inaccurate results. Alternative methods like the sulforhodamine B (SRB) assay, which measures total protein content, can also be considered.
Q5: What are the potential challenges when working with cholesterol analogs in cytotoxicity assays?
A5: The primary challenges include poor solubility in aqueous culture media, potential for the compound to interfere with assay reagents, and effects on cell membranes that can complicate the interpretation of results.[2][3][4] Careful experimental design, including appropriate controls, is essential to mitigate these challenges.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible results | Compound Precipitation: this compound may be coming out of solution at the tested concentrations. | - Visually inspect wells for precipitation. - Decrease the final concentration of the compound. - Increase the concentration of the carrier protein (e.g., BSA) in the medium. - Ensure the final solvent concentration is low and non-toxic to the cells. |
| High background in vehicle control wells | Solvent Toxicity: The concentration of the solvent (e.g., DMSO, ethanol) may be too high. | - Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration. - Ensure the final solvent concentration is consistent across all treatment groups and the vehicle control. |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH) | Assay Interference: Cholesterol analogs can interfere with the enzymatic reduction of tetrazolium salts in assays like MTT. | - Prioritize assays based on different cellular parameters (e.g., membrane integrity via LDH release, total protein via SRB). - Use a cell imaging-based method with live/dead stains (e.g., Calcein-AM/Propidium Iodide) for visual confirmation of cytotoxicity. |
| Observed changes in cell morphology unrelated to cell death | Effects on Membrane Fluidity: Cholesterol analogs can alter the physical properties of the cell membrane.[3][4] | - Document morphological changes through microscopy. - Consider that these changes may be part of the compound's mechanism of action and not necessarily an artifact. - Correlate morphological changes with quantitative cytotoxicity data. |
Experimental Protocols
Protocol: Assessing this compound Cytotoxicity using the Lactate Dehydrogenase (LDH) Release Assay
This protocol provides a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Bovine Serum Albumin (BSA)
-
Cell line(s) of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C or as recommended by the supplier.
-
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Preparation of Treatment Dilutions:
-
Prepare a series of dilutions of the this compound stock solution in complete culture medium. It is recommended to keep the final DMSO concentration below 0.5%.
-
Controls to include:
-
Vehicle Control: Medium with the same final concentration of DMSO as the highest treatment dose.
-
Untreated Control: Medium only.
-
Maximum LDH Release Control: Treat cells with the lysis buffer provided in the LDH assay kit.
-
Medium Background Control: Wells with medium but no cells.
-
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add 100 µL of the prepared treatment dilutions and controls to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
LDH Assay:
-
Following incubation, carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.
-
Incubate at room temperature for the recommended time, protected from light.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the medium background absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = ((Sample Absorbance - Untreated Control Absorbance) / (Maximum LDH Release Control Absorbance - Untreated Control Absorbance)) * 100
-
Plot the % Cytotoxicity against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity.
Hypothetical Signaling Pathway
Caption: Hypothetical mechanism of this compound-induced cytotoxicity.
References
- 1. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High cholesterol/low cholesterol: Effects in biological membranes Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
optimizing 23-Azacholesterol concentration to avoid off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 23-Azacholesterol. The information provided is intended to help optimize experimental design and minimize potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is known to inhibit cholesterol biosynthesis. In yeast, it has been shown to inhibit 24-methylene sterol Δ24(28)-reductase and Δ24-sterol methyltransferase, key enzymes in the ergosterol biosynthesis pathway. In mammalian cells, it is expected to inhibit enzymes involved in the later stages of cholesterol synthesis, such as 24-dehydrocholesterol reductase (DHCR24).
Q2: What are the potential off-target effects of this compound?
A2: Based on studies of similar azasterols and cholesterol biosynthesis inhibitors, potential off-target effects of this compound in mammalian cells may include:
-
Modulation of the Hedgehog (Hh) Signaling Pathway: The Hedgehog pathway is closely linked to cellular cholesterol levels. Azasterols have been shown to bind to the Smoothened (SMO) receptor, a key component of the Hh pathway, potentially leading to its inhibition or activation.
-
Activation of Liver X Receptors (LXRs): LXRs are nuclear receptors that are activated by oxysterols, which are oxidized derivatives of cholesterol. Inhibition of cholesterol biosynthesis can lead to the accumulation of cholesterol precursors that may be converted to oxysterols, thereby activating LXR and its target genes involved in cholesterol efflux and fatty acid metabolism.
-
Disruption of Intracellular Cholesterol Trafficking: Compounds like U18666A, which also inhibit cholesterol biosynthesis, are known to block the exit of cholesterol from lysosomes, mimicking the phenotype of Niemann-Pick type C (NPC) disease. This can lead to the accumulation of cholesterol in late endosomes and lysosomes.
Q3: How can I determine the optimal concentration of this compound for my experiments while avoiding off-target effects?
A3: The optimal concentration is cell-type dependent and should be determined empirically. A dose-response experiment is crucial. Start with a broad range of concentrations (e.g., from nanomolar to low micromolar) and assess both the desired on-target effect (e.g., inhibition of cholesterol synthesis) and potential off-target effects or cytotoxicity. Refer to the data on analogous compounds in the tables below for starting concentration ranges.
Q4: What are the common signs of cytotoxicity associated with high concentrations of this compound?
A4: High concentrations of this compound can lead to cytotoxicity. Common indicators include:
-
Reduced cell viability and proliferation.
-
Changes in cell morphology (e.g., rounding, detachment).
-
Induction of apoptosis or necrosis.
-
Disruption of membrane integrity.
It is recommended to perform a standard cytotoxicity assay, such as an MTT or LDH assay, to determine the cytotoxic concentration range for your specific cell line.
Troubleshooting Guides
Problem 1: No observable on-target effect (inhibition of cholesterol biosynthesis).
| Possible Cause | Suggested Solution |
| Concentration is too low. | Increase the concentration of this compound. Perform a dose-response curve to find the effective concentration for your cell type. |
| Incubation time is too short. | Increase the incubation time. Cholesterol biosynthesis inhibition may take 24-48 hours to become fully effective. |
| Cell line is resistant. | Some cell lines may have alternative pathways or compensatory mechanisms. Consider using a different cell line or a positive control inhibitor. |
| Compound degradation. | Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C, protected from light). Prepare fresh working solutions for each experiment. |
Problem 2: Observing unexpected cellular phenotypes, suggesting off-target effects.
| Possible Cause | Suggested Solution |
| Concentration is too high. | Reduce the concentration of this compound to the lowest effective dose for the on-target effect. |
| Off-target pathway activation. | Investigate potential off-target pathways. For example, use a Hedgehog pathway reporter assay or measure the expression of LXR target genes (e.g., ABCA1, ABCG1) via qPCR. |
| Cellular stress response. | High concentrations of inhibitors can induce cellular stress. Assess markers of ER stress or oxidative stress. |
Quantitative Data Summary
The following tables summarize data for analogous cholesterol biosynthesis inhibitors to provide a reference for designing experiments with this compound.
Table 1: Concentration-Dependent Effects of Cholesterol Biosynthesis Inhibitors on Cell Viability
| Compound | Cell Line | Assay Duration | IC50 / Effective Concentration |
| RO 48-8071 | BT-474, MCF-7 (Breast Cancer) | 7 days | ~1 nM (reduces viability)[1] |
| RO 48-8071 | LNCaP, PC-3 (Prostate Cancer) | 7 days | ~1 nM (reduces viability)[2] |
| RO 48-8071 | OVCAR-3, SK-OV-3 (Ovarian Cancer) | 24-48 hours | 11.3 - 20.5 µM (IC50)[3] |
| U18666A | fcwf-4 (Feline Cells) | Not specified | CC50: 97.6 µM |
Table 2: On-Target vs. Potential Off-Target Concentration Ranges for Analogous Compounds
| Compound | On-Target Effect & Concentration | Potential Off-Target Effect & Concentration |
| U18666A | Inhibition of cholesterol egress (Ki: 0.03 µM)[4][5] | Inhibition of Ebola virus entry (micromolar range)[4][5] |
| Statins | HMG-CoA reductase inhibition (nanomolar to low micromolar) | Interaction with kinases (nanomolar), activation of PPARα (higher concentrations)[6] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Dose-Response Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density that will not reach confluency during the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot the cell viability (%) against the log of the compound concentration to determine the CC50 (50% cytotoxic concentration).
Protocol 2: Assessing Off-Target Effects on the Hedgehog Signaling Pathway (Luciferase Reporter Assay)
-
Cell Transfection: Co-transfect cells (e.g., NIH/3T3) with a Gli-responsive luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound. Include a positive control (e.g., SAG, a SMO agonist) and a negative control (vehicle).
-
Incubation: Incubate for 24-48 hours.
-
Lysis and Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the activity in treated cells to the controls to determine if this compound activates or inhibits the Hedgehog pathway.
Visualizations
References
- 1. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor RO 48-8071 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Cholesterol Biosynthesis Inhibitor RO 48–8071 Suppresses Growth of Epithelial Ovarian Cancer Cells in Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of NPC1 as the target of U18666A, an inhibitor of lysosomal cholesterol export and Ebola infection | eLife [elifesciences.org]
- 5. Identification of NPC1 as the target of U18666A, an inhibitor of lysosomal cholesterol export and Ebola infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target effects of statins: molecular mechanisms, side effects and the emerging role of kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 23-Azacholesterol-Induced Cell Stress and Apoptosis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 23-Azacholesterol. The information provided is intended to help mitigate this compound-induced cell stress and apoptosis during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic azasterol, a type of nitrogen-containing steroid. It acts as an inhibitor of cholesterol biosynthesis. Specifically, it has been shown to inhibit the enzyme 24-dehydrocholesterol reductase (DHCR24), which is involved in the final steps of the cholesterol synthesis pathway. This inhibition leads to an accumulation of cholesterol precursors, such as desmosterol, and a depletion of cellular cholesterol.
Q2: Why am I observing increased cell death after treating my cells with this compound?
A2: The cytotoxicity of this compound is often linked to its primary effect of disrupting cholesterol homeostasis. This disruption can trigger several downstream cellular stress responses, including:
-
Endoplasmic Reticulum (ER) Stress: Alterations in lipid composition can disrupt the function of the ER, leading to the unfolded protein response (UPR). Prolonged ER stress is a known inducer of apoptosis.
-
Oxidative Stress: The accumulation of sterol intermediates and disruption of mitochondrial function can lead to an increase in reactive oxygen species (ROS). High levels of ROS can damage cellular components and trigger apoptotic pathways.[1]
-
Mitochondrial Dysfunction: Changes in membrane cholesterol content can affect mitochondrial membrane potential and integrity, leading to the release of pro-apoptotic factors like cytochrome c.[2][3]
Q3: What are the typical morphological and biochemical signs of apoptosis induced by this compound?
A3: Cells undergoing apoptosis induced by this compound may exhibit classic signs such as cell shrinkage, membrane blebbing, chromatin condensation, and nuclear fragmentation. Biochemically, you may observe activation of caspases (particularly caspase-3 and -9), an increased Bax/Bcl-2 ratio, loss of mitochondrial membrane potential, and DNA fragmentation.[1][2][3]
Q4: Can I supplement my culture medium with cholesterol to rescue the cells?
A4: While it seems intuitive, simply adding cholesterol to the medium may not be sufficient to rescue the cells. The accumulated sterol precursors due to enzyme inhibition can have their own toxic effects. Moreover, the delivery and incorporation of exogenous cholesterol into cellular membranes are complex processes. However, it is a variable that can be explored in your specific cell model.
Q5: Are there any known small molecules that can mitigate this compound-induced cytotoxicity?
A5: While specific rescue agents for this compound are not well-documented, general strategies for mitigating cell stress have been shown to be effective in similar contexts. These include the use of antioxidants like N-acetylcysteine (NAC) to counteract oxidative stress and chemical chaperones like 4-phenylbutyric acid (4-PBA) to alleviate ER stress.[4][5]
Troubleshooting Guides
Issue 1: High levels of cell death observed even at low concentrations of this compound.
| Possible Cause | Suggested Solution |
| High sensitivity of the cell line. | Perform a dose-response curve to determine the EC50 for your specific cell line. Start with a much lower concentration range. |
| Prolonged exposure time. | Conduct a time-course experiment to find the optimal incubation time that achieves the desired biological effect without excessive cell death. |
| Sub-optimal cell culture conditions. | Ensure cells are healthy and not overly confluent before treatment. Use fresh, high-quality culture medium and supplements. |
| Solvent toxicity. | If using a solvent like DMSO to dissolve this compound, run a vehicle control to ensure the solvent concentration is not causing toxicity. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in this compound stock solution. | Prepare a large batch of the stock solution, aliquot, and store at -80°C to ensure consistency. Avoid repeated freeze-thaw cycles. |
| Inconsistent cell passage number. | Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing. |
| Fluctuations in incubator conditions. | Regularly check and calibrate CO2 levels, temperature, and humidity of your cell culture incubator. |
Issue 3: Difficulty in distinguishing between apoptosis and necrosis.
| Possible Cause | Suggested Solution |
| Late-stage apoptosis. | Use assays that can differentiate between early and late apoptosis, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. |
| High drug concentration causing rapid cell death. | Lower the concentration of this compound to induce a more controlled apoptotic response. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Annexin V/PI Staining for Apoptosis
-
Cell Collection: After treatment with this compound, collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Measurement of Reactive Oxygen Species (ROS)
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound.
-
Probe Loading: After treatment, wash the cells with warm PBS and incubate with a ROS-sensitive probe (e.g., 10 µM DCFH-DA) for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation/emission wavelengths (e.g., 485/535 nm for DCF).
Signaling Pathways and Workflows
Proposed Signaling Pathway of this compound-Induced Apoptosis
Caption: Proposed mechanism of this compound-induced apoptosis.
Experimental Workflow for Investigating Mitigation Strategies
Caption: Workflow for testing mitigation strategies.
Quantitative Data Summary
The following tables are examples based on hypothetical data and should be replaced with your experimental results.
Table 1: Effect of Antioxidant (N-acetylcysteine) on this compound-Induced Cytotoxicity
| Treatment | Cell Viability (%) | Fold Change in ROS | % Apoptotic Cells |
| Control | 100 ± 5.2 | 1.0 ± 0.1 | 4.5 ± 1.1 |
| This compound (10 µM) | 45 ± 6.8 | 3.5 ± 0.4 | 52.1 ± 7.3 |
| This compound (10 µM) + NAC (5 mM) | 78 ± 7.1 | 1.2 ± 0.2 | 15.3 ± 4.2 |
Table 2: Effect of ER Stress Inhibitor (4-PBA) on this compound-Induced Apoptosis
| Treatment | % Apoptotic Cells | CHOP Expression (Fold Change) | GRP78 Expression (Fold Change) |
| Control | 5.1 ± 1.3 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| This compound (10 µM) | 55.3 ± 6.9 | 4.2 ± 0.5 | 3.8 ± 0.4 |
| This compound (10 µM) + 4-PBA (2 mM) | 25.8 ± 5.4 | 1.8 ± 0.3 | 1.5 ± 0.2 |
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should optimize protocols for their specific experimental conditions and cell lines. The proposed mitigation strategies are based on general principles of cell stress response and may not be universally effective for this compound-induced cytotoxicity.
References
- 1. High cholesterol induces apoptosis and autophagy through the ROS-activated AKT/FOXO1 pathway in tendon-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 25-Hydroxycholesterol Induces Intrinsic Apoptosis via Mitochondrial Pathway in BE(2)-C Human Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Role of endoplasmic reticulum stress in drug‐induced toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Long-Term 23-Azacholesterol Treatment of Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 23-Azacholesterol in long-term cell culture experiments.
Troubleshooting Guides
This section addresses common issues encountered during prolonged exposure of cells to this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Decreased Cell Viability/Increased Cytotoxicity | 1. High Concentration of this compound: The concentration may be too high for the specific cell line, leading to off-target effects or excessive desmosterol accumulation. 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 3. Accumulation of Toxic Metabolites: Prolonged inhibition of DHCR24 can lead to the buildup of desmosterol, which may have cytotoxic effects in some cell lines. | 1. Optimize Concentration: Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your cell line. Start with a low concentration and gradually increase it. 2. Control for Solvent Effects: Ensure the final solvent concentration is consistent across all experimental conditions, including vehicle controls, and is below the toxic threshold for your cells (typically <0.1% for DMSO). 3. Monitor Desmosterol Levels: If possible, quantify intracellular desmosterol levels over time to correlate with observed cytotoxicity. Consider intermittent treatment schedules. |
| Reduced Proliferation Rate | 1. Cell Cycle Arrest: Altered sterol composition in cell membranes can affect signaling pathways that regulate cell cycle progression. 2. Nutrient Depletion: Long-term cultures may experience depletion of essential nutrients. | 1. Analyze Cell Cycle: Perform cell cycle analysis (e.g., by flow cytometry with propidium iodide staining) to identify any specific cell cycle arrest. 2. Regular Media Changes: Ensure regular and complete media changes to replenish nutrients. |
| Altered Cell Morphology | 1. Changes in Membrane Composition: The replacement of cholesterol with desmosterol in cellular membranes can alter membrane fluidity and structure. 2. Formation of Lipid Droplets: Accumulation of sterol intermediates can lead to their storage in lipid droplets. | 1. Monitor Membrane Properties: If feasible, investigate membrane fluidity using techniques like fluorescence recovery after photobleaching (FRAP). 2. Visualize Lipid Droplets: Stain cells with a neutral lipid stain like Nile Red or BODIPY to visualize and quantify lipid droplet formation. |
| Development of Drug Resistance | 1. Upregulation of Efflux Pumps: Cells may adapt by increasing the expression of ATP-binding cassette (ABC) transporters that pump out the inhibitor. 2. Activation of Compensatory Pathways: Cells might upregulate alternative pathways for cholesterol synthesis or uptake. | 1. Investigate Efflux Pump Activity: Use inhibitors of common ABC transporters to see if sensitivity to this compound is restored. 2. Analyze Gene Expression: Perform qPCR or RNA-seq to investigate changes in the expression of genes involved in cholesterol homeostasis (e.g., SREBP pathway genes, LDLR). |
| Variability in Experimental Results | 1. Inconsistent Inhibitor Activity: Improper storage or handling of this compound can lead to its degradation. 2. Cell Line Instability: Long-term culture can lead to genetic drift and phenotypic changes in cell lines. | 1. Proper Inhibitor Handling: Store this compound according to the manufacturer's instructions (typically desiccated at -20°C). Prepare fresh stock solutions regularly. 2. Use Low Passage Cells: Start experiments with low passage number cells and regularly check for mycoplasma contamination. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is an inhibitor of the enzyme 24-dehydrocholesterol reductase (DHCR24). This enzyme catalyzes the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis, which is the reduction of desmosterol to cholesterol. By inhibiting DHCR24, this compound treatment leads to the accumulation of desmosterol and a depletion of cellular cholesterol.
2. What is a typical starting concentration for this compound in cell culture?
The optimal concentration of this compound is highly cell-type dependent. A common starting point for in vitro experiments is in the range of 1-10 µM. However, it is crucial to perform a dose-response experiment to determine the IC50 for DHCR24 inhibition and to assess cytotoxicity for your specific cell line.
3. How can I confirm that this compound is effectively inhibiting DHCR24 in my cells?
The most direct way to confirm DHCR24 inhibition is to measure the intracellular levels of desmosterol and cholesterol. A successful inhibition will result in a significant increase in the desmosterol-to-cholesterol ratio. This can be quantified using techniques like gas chromatography-mass spectrometry (GC-MS).
4. What are the expected phenotypic changes in cells treated long-term with this compound?
Long-term treatment can lead to several changes, including:
-
Altered membrane composition: Desmosterol replaces cholesterol in cellular membranes, which can affect membrane fluidity and the function of membrane-associated proteins.
-
Lipid droplet formation: The accumulation of excess desmosterol can lead to its esterification and storage in lipid droplets.[1]
-
Changes in cell signaling: The altered sterol balance can impact signaling pathways that are sensitive to cholesterol levels, such as the SREBP and LXR pathways.
-
Effects on proliferation and viability: Depending on the cell type and the extent of cholesterol depletion, you may observe a decrease in cell proliferation or an increase in cytotoxicity.
5. Can cells develop resistance to this compound?
Yes, as with many enzyme inhibitors, cells can develop resistance over long-term exposure. This can occur through various mechanisms, such as the upregulation of drug efflux pumps or the activation of compensatory metabolic pathways. If you observe a diminishing effect of the inhibitor over time, it is important to investigate potential resistance mechanisms.
Experimental Protocols
Protocol 1: Quantification of Desmosterol Accumulation by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general workflow for the analysis of cellular sterols.
1. Cell Lysis and Lipid Extraction: a. After long-term treatment with this compound, wash cell monolayers twice with ice-cold phosphate-buffered saline (PBS). b. Scrape cells into a suitable solvent for lipid extraction (e.g., a mixture of chloroform and methanol). c. Homogenize the cell suspension and add an internal standard (e.g., epicoprostanol) for quantification. d. Perform a liquid-liquid extraction to separate the lipid-containing organic phase.
2. Saponification: a. Evaporate the organic solvent under a stream of nitrogen. b. Add a solution of potassium hydroxide in methanol to the lipid extract and heat to hydrolyze sterol esters.
3. Derivatization: a. After saponification, extract the non-saponifiable lipids (containing free sterols). b. Evaporate the solvent and derivatize the sterols to make them volatile for GC analysis (e.g., by silylation with BSTFA).
4. GC-MS Analysis: a. Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer. b. Use a suitable capillary column for sterol separation. c. Set the mass spectrometer to operate in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of cholesterol and desmosterol.[2][3][4]
5. Data Analysis: a. Identify cholesterol and desmosterol peaks based on their retention times and mass spectra compared to authentic standards. b. Quantify the amount of each sterol by comparing the peak area to that of the internal standard. c. Calculate the desmosterol-to-cholesterol ratio.
Protocol 2: Visualization of Lipid Droplets by Nile Red Staining
This protocol allows for the qualitative and semi-quantitative assessment of neutral lipid accumulation.[1][5][6][7][8]
1. Cell Seeding and Treatment: a. Seed cells on glass coverslips in a multi-well plate. b. Treat cells with this compound for the desired duration.
2. Fixation: a. Wash the cells twice with PBS. b. Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
3. Staining: a. Wash the fixed cells twice with PBS. b. Prepare a working solution of Nile Red (e.g., 1 µg/mL in PBS). c. Incubate the cells with the Nile Red solution for 10-15 minutes at room temperature, protected from light.
4. Mounting and Imaging: a. Wash the cells three times with PBS. b. Mount the coverslips onto microscope slides using an aqueous mounting medium. c. Visualize the stained cells using a fluorescence microscope. Lipid droplets will appear as bright yellow-gold fluorescent structures.[8]
5. Quantification (Optional): a. Capture images from multiple fields of view. b. Use image analysis software (e.g., ImageJ) to quantify the number and size of lipid droplets per cell.
Signaling Pathways and Experimental Workflows
Cholesterol Biosynthesis Pathway and Inhibition by this compound
The following diagram illustrates the final step of the Kandutsch-Russell pathway of cholesterol biosynthesis and the point of inhibition by this compound.
Caption: Inhibition of DHCR24 by this compound.
Cellular Response to DHCR24 Inhibition
This diagram outlines the downstream cellular consequences of inhibiting DHCR24 with this compound.
Caption: Downstream effects of DHCR24 inhibition.
Experimental Workflow for Investigating Long-Term this compound Treatment
This diagram provides a logical workflow for conducting and analyzing experiments involving long-term this compound treatment.
Caption: Workflow for this compound studies.
References
- 1. Lipid droplet detection with Nile red staining [bio-protocol.org]
- 2. Simultaneous determination of plasmatic phytosterols and cholesterol precursors using gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM). | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. emulatebio.com [emulatebio.com]
- 6. emulatebio.com [emulatebio.com]
- 7. Nile red staining [bio-protocol.org]
- 8. Nile red: a selective fluorescent stain for intracellular lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results from 23-Azacholesterol Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 23-Azacholesterol (also known as 20,25-diazacholesterol). This resource will help you interpret unexpected experimental outcomes by understanding the specific mechanism of action of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of the enzyme 24-dehydrocholesterol reductase (DHCR24). This enzyme catalyzes the final step in the Bloch pathway of cholesterol biosynthesis, which is the conversion of desmosterol to cholesterol. Therefore, treatment of cells with this compound leads to a decrease in cellular cholesterol levels and a significant accumulation of its precursor, desmosterol.
Q2: I am observing anti-inflammatory effects in my cell culture after treatment with this compound, which was not my primary hypothesis. Why is this happening?
A2: The accumulation of desmosterol is the most likely cause of the observed anti-inflammatory effects. Desmosterol is a known endogenous ligand for Liver X Receptors (LXRs), which are nuclear receptors that play a key role in regulating lipid metabolism and inflammation.[1][2] Activation of LXRs by desmosterol can lead to the transrepression of pro-inflammatory genes, thus producing an anti-inflammatory phenotype.[2]
Q3: My cells are showing a decrease in the expression of genes related to fatty acid and cholesterol synthesis, even though I am inhibiting the final step of cholesterol production. Is this a contradictory result?
A3: No, this is an expected downstream effect. The buildup of desmosterol not only activates LXRs but also leads to the suppression of the Sterol Regulatory Element-Binding Protein (SREBP) pathway.[3][4] Desmosterol can inhibit the processing of SREBP-1 and SREBP-2, which are master transcriptional regulators of genes involved in cholesterol and fatty acid synthesis.[5] Therefore, a decrease in the expression of SREBP target genes, such as HMG-CoA reductase (HMGCR) and fatty acid synthase (FASN), is a consistent outcome of this compound treatment.
Q4: Can the effects of this compound be cell-type specific?
A4: Yes, there is evidence for cell-specific responses to desmosterol. For instance, desmosterol and its synthetic mimetics have been shown to strongly activate LXR target genes in macrophages, while having minimal effect on LXR activity in hepatocytes.[3][4] This highlights the importance of considering the cellular context when interpreting results from this compound experiments.
Q5: What is a typical concentration and duration of this compound treatment to observe significant desmosterol accumulation?
A5: A common starting point for in vitro studies is a concentration of 10 nM 20,25-diazacholesterol (a synonym for this compound). In HeLa cells, this treatment for one week can lead to a cellular sterol composition of approximately 90% desmosterol and 10% cholesterol.[6] However, the optimal concentration and duration should be determined empirically for your specific cell type and experimental goals.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action(s) |
| Unexpected decrease in inflammatory markers (e.g., cytokines, NF-κB activation). | Accumulation of desmosterol is activating Liver X Receptors (LXRs), which have anti-inflammatory properties.[1][2] | 1. Measure the expression of known LXR target genes (e.g., ABCA1, ABCG1) by qPCR to confirm LXR activation.[1] 2. Quantify cellular desmosterol levels to correlate with the observed anti-inflammatory phenotype. 3. Consider using LXR antagonists in co-treatment experiments to see if the anti-inflammatory effect is reversed. |
| Downregulation of genes involved in cholesterol and fatty acid synthesis (e.g., HMGCR, FASN, LDLR). | Desmosterol accumulation is suppressing the SREBP signaling pathway.[3][4][5] | 1. Perform a Western blot to analyze the processing of SREBP-1 and SREBP-2. A decrease in the mature, nuclear form of these proteins would confirm SREBP pathway inhibition. 2. Measure the mRNA levels of SREBP target genes to quantify the extent of downregulation. |
| No significant change in cell viability or proliferation, despite cholesterol depletion. | Cells may be compensating by utilizing the accumulated desmosterol to maintain membrane integrity and support proliferation. Desmosterol has been shown to substitute for cholesterol in sustaining cell growth in some cell lines.[5] | 1. Perform a longer-term cell viability or proliferation assay to see if effects manifest at later time points. 2. Analyze the lipid composition of cellular membranes to assess the incorporation of desmosterol. 3. Consider if the specific cell line you are using is known to be more tolerant to cholesterol depletion. |
| Variability in results between different cell types. | Cell-specific differences in the expression or activity of LXRs and other downstream effectors can lead to divergent responses to desmosterol.[3][4] | 1. Characterize the expression levels of LXRα and LXRβ in your different cell models. 2. Compare the magnitude of desmosterol accumulation in each cell type. 3. Carefully consider the known biology of your chosen cell lines when interpreting data. |
Data Presentation: Expected Quantitative Changes
When using this compound, you can expect significant shifts in the cellular sterol composition. Below is a table summarizing potential quantitative changes based on published data.
| Analyte | Expected Change after DHCR24 Inhibition | Example Fold Change (in HeLa cells) | Primary Method of Quantification |
| Desmosterol | Significant Increase | 3 to 4-fold increase in relative concentration[5][7] | Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Cholesterol | Decrease | Dependent on treatment duration and cell type | GC-MS or LC-MS |
| Lanosterol | Potential Increase | 3-fold increase in relative concentration[5] | GC-MS or LC-MS |
| Lathosterol | No significant change expected | - | GC-MS or LC-MS |
Experimental Protocols
Protocol for Quantification of Desmosterol in Cultured Cells using GC-MS
This protocol provides a general framework for the extraction and analysis of sterols from cultured cells.
Materials:
-
Cultured cells treated with this compound and control cells.
-
Phosphate-buffered saline (PBS).
-
Hexane/2-propanol (3:2, v/v).
-
Internal standards (e.g., deuterated cholesterol, deuterated lathosterol).
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Procedure:
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Scrape the cells in PBS and transfer to a glass tube.
-
-
Lipid Extraction:
-
Pellet the cells by centrifugation and remove the supernatant.
-
Add the hexane/2-propanol solvent mixture to the cell pellet.
-
Add a known amount of internal standard.
-
Vortex thoroughly and incubate at room temperature with shaking for 1-2 hours.
-
Centrifuge to pellet the cell debris.
-
Transfer the supernatant containing the lipid extract to a new glass tube.
-
-
Saponification (Optional, to hydrolyze sterol esters):
-
Evaporate the solvent under a stream of nitrogen.
-
Add ethanolic KOH and incubate at 60°C for 1 hour.
-
Add water and extract the non-saponifiable lipids (including sterols) with hexane.
-
-
Derivatization:
-
Evaporate the hexane to dryness.
-
Add the silylating agent and incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers of the sterols.
-
Evaporate the silylating agent and reconstitute the sample in hexane.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
Set up a temperature gradient for the oven to separate the different sterols.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions for desmosterol-TMS and cholesterol-TMS.
-
Quantify the amount of desmosterol relative to the internal standard.
-
Protocol for SREBP Cleavage Assay (Western Blot)
This protocol allows for the assessment of SREBP-1 and SREBP-2 processing.
Materials:
-
Nuclear and cytoplasmic extraction buffers.
-
Protein concentration assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies against the N-terminus of SREBP-1 and SREBP-2.
-
Primary antibody for a nuclear loading control (e.g., Lamin B1) and a cytoplasmic loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Lysis and Fractionation:
-
Harvest cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol.
-
-
Protein Quantification:
-
Determine the protein concentration of both the nuclear and cytoplasmic fractions.
-
-
Western Blotting:
-
Load equal amounts of protein from the nuclear extracts onto an SDS-PAGE gel. It is also advisable to run cytoplasmic extracts to check for the precursor form.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies against SREBP-1 and SREBP-2 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
-
Analysis:
-
The mature, active form of SREBP will be detected in the nuclear fraction (typically around 68 kDa). The precursor form will be in the cytoplasmic/membrane fraction (around 125 kDa).
-
A decrease in the intensity of the nuclear SREBP band in this compound-treated samples compared to controls indicates inhibition of SREBP processing.
-
Normalize the SREBP band intensity to the nuclear loading control.
-
Mandatory Visualizations
Caption: Inhibition of DHCR24 by this compound in the Cholesterol Biosynthesis Pathway.
Caption: Downstream signaling effects resulting from this compound treatment.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
References
- 1. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Cell-specific discrimination of desmosterol and desmosterol mimetics confers selective regulation of LXR and SREBP in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. researchgate.net [researchgate.net]
- 7. Desmosterol in brain is elevated because DHCR24 needs REST for robust expression but REST is poorly expressed - PMC [pmc.ncbi.nlm.nih.gov]
improving the efficiency of cholesterol depletion with 23-Azacholesterol
Disclaimer: Information specifically regarding the use of 23-Azacholesterol for cholesterol depletion in mammalian cell culture is limited in the currently available scientific literature. Therefore, this guide provides information on commonly used cholesterol depletion methods, primarily focusing on methyl-β-cyclodextrin (MβCD) and statins. The principles and troubleshooting advice provided here may be generally applicable to experiments involving less common cholesterol-modulating compounds like this compound, but direct experimental validation is crucial.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for depleting cholesterol from cultured cells?
A1: The two most common methods for cellular cholesterol depletion are:
-
Acute depletion: Using chemical agents like methyl-β-cyclodextrin (MβCD) to extract cholesterol directly from the plasma membrane. This method is rapid, with effects seen within minutes to an hour.[1]
-
Chronic depletion: Using inhibitors of cholesterol biosynthesis, such as statins (e.g., lovastatin, simvastatin), to block the endogenous production of cholesterol. This method requires longer incubation times (hours to days) to achieve significant depletion.[2]
Q2: How does this compound work to deplete cholesterol?
A2: While detailed mechanisms in mammalian cells are not well-documented in the available literature, azasterols like this compound are known to inhibit enzymes in the cholesterol biosynthesis pathway. This would classify it as a method for chronic depletion, similar to statins.
Q3: What are the potential side effects of cholesterol depletion on cells?
A3: Cholesterol is an essential component of cell membranes, and its removal can have significant consequences, including:
-
Altered membrane fluidity and permeability.
-
Disruption of lipid rafts and associated signaling proteins.
-
Changes in the activity of membrane-bound receptors and ion channels.
-
Induction of cell stress and apoptosis at high concentrations or with prolonged exposure.[1]
-
For MβCD, cell death is a common side effect if not used carefully.[1]
Q4: How can I verify the efficiency of cholesterol depletion in my experiment?
A4: Cholesterol depletion can be quantified using several methods:
-
Filipin staining: Filipin is a fluorescent compound that specifically binds to cholesterol. A decrease in fluorescence intensity indicates successful depletion.
-
Commercial cholesterol assays: Several kits are available to quantify total cellular cholesterol levels.
-
Gas chromatography-mass spectrometry (GC-MS): This is a highly accurate method for quantifying cholesterol levels.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell death/toxicity | Concentration of depleting agent is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. |
| Incubation time is too long. | Optimize the incubation time. For MβCD, shorter times (e.g., 15-30 minutes) are often sufficient. | |
| Serum is present in the medium during MβCD treatment. | MβCD can interact with serum components. Perform MβCD treatment in serum-free media.[3] | |
| Inconsistent or no cholesterol depletion | Inactive depleting agent. | Ensure proper storage and handling of the compound. Prepare fresh solutions for each experiment. |
| Cell density is too high or too low. | Optimize cell seeding density as this can affect the efficiency of the treatment. | |
| Incorrect assay for measuring cholesterol. | Verify the chosen method for cholesterol quantification is appropriate for your experimental setup. | |
| Unexpected changes in signaling pathways | Off-target effects of the depleting agent. | Use the lowest effective concentration and consider using a rescue experiment (e.g., adding back cholesterol) to confirm specificity. |
| Pleiotropic effects of cholesterol depletion. | Cholesterol depletion affects multiple cellular processes. Carefully interpret your results in the context of broad cellular changes. |
Quantitative Data
Table 1: Effect of Methyl-β-cyclodextrin (MβCD) on Cell Viability and Cholesterol Content in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | MβCD Concentration (mM) | Incubation Time (min) | Cholesterol Reduction (%) | Cell Viability (%) |
| H1299 | 10 | 30 | ~50 | Not significantly affected |
| H23 | 10 | 30 | ~40 | Not significantly affected |
| H460 | 10 | 30 | ~35 | Not significantly affected |
| A549 | 10 | 30 | ~30 | Not significantly affected |
Data adapted from a study on the effect of cholesterol depletion on lung cancer cell adhesion. The study noted that these treatments resulted in a significant decrease in the number of attached cells to E-selectin substrates.[4][5]
Experimental Protocols
Protocol 1: Acute Cholesterol Depletion using Methyl-β-cyclodextrin (MβCD)
Materials:
-
Cultured mammalian cells
-
Methyl-β-cyclodextrin (MβCD)
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Method for quantifying cholesterol (e.g., Filipin staining solution or a commercial cholesterol assay kit)
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of MβCD Solution: Prepare a stock solution of MβCD in serum-free medium. The final concentration will need to be optimized for your cell line but a starting point is often between 1 and 10 mM.[5][6]
-
Cell Washing: Gently wash the cells twice with pre-warmed, sterile PBS to remove any residual serum.
-
MβCD Treatment: Aspirate the PBS and add the pre-warmed MβCD solution to the cells.
-
Incubation: Incubate the cells at 37°C for the desired time. This is a critical step to optimize; start with a time course of 15, 30, and 60 minutes.
-
Removal of MβCD: Aspirate the MβCD solution and wash the cells three times with pre-warmed, serum-free medium to remove any remaining MβCD.
-
Post-incubation: Add complete growth medium back to the cells.
-
Analysis: Proceed with your downstream experiments or quantify cholesterol depletion using your chosen method.
Protocol 2: Assessing Cytotoxicity
Materials:
-
Cells treated with the cholesterol-depleting agent
-
Control (untreated) cells
-
Cytotoxicity assay kit (e.g., MTT, LDH release, or a live/dead cell staining kit)
-
Plate reader or fluorescence microscope
Procedure:
-
Follow the manufacturer's instructions for the chosen cytotoxicity assay.
-
Treat cells with a range of concentrations of the cholesterol-depleting agent for a fixed time.
-
Measure the cytotoxic endpoint (e.g., absorbance for MTT assay, fluorescence for live/dead staining).
-
Calculate the percentage of cytotoxicity or cell viability relative to the untreated control.
-
This will help determine the optimal, non-toxic working concentration of the agent for your experiments.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified overview of the cholesterol biosynthesis pathway, indicating the inhibitory action of statins and the potential site of action for this compound.
Caption: General representation of the PI3K/Akt signaling pathway and its potential disruption by cholesterol depletion through the disorganization of lipid rafts.
References
- 1. Cholesterol depletion using methyl-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholesterol depletion inhibits the generation of β-amyloid in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The amount of membrane cholesterol required for robust cell adhesion and proliferation in serum-free condition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholesterol depletion decreases adhesion of non-small cell lung cancer cells to E-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Membrane Cholesterol Depletion Reduces Downstream Signaling Activity of the Adenosine A2a Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 23-Azacholesterol & Cellular Assays
Welcome to the technical support center for researchers utilizing 23-Azacholesterol in their experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential interference with cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in mammalian cells?
This compound is an inhibitor of the enzyme 3β-hydroxysterol Δ24-reductase (DHCR24). This enzyme catalyzes the final step in the Bloch pathway of cholesterol biosynthesis, which is the reduction of the double bond at position C24-C25 in the side chain of sterol precursors to form cholesterol. Inhibition of DHCR24 leads to a decrease in cellular cholesterol levels and an accumulation of its immediate precursor, desmosterol.
Q2: How can the inhibition of DHCR24 by this compound affect my cellular assays?
The primary consequences of treating cells with this compound are the depletion of cholesterol and the accumulation of desmosterol. These changes can interfere with cellular assays in several ways:
-
Altered Membrane Properties: Cholesterol is a critical component of cellular membranes, influencing their fluidity, permeability, and the function of membrane proteins. The substitution of cholesterol with desmosterol can alter these properties, potentially affecting assays that rely on membrane integrity or the function of membrane-associated proteins.
-
Impact on Cell Signaling: Cholesterol is integral to the formation of lipid rafts, which are specialized membrane microdomains that concentrate signaling proteins. Disruption of these rafts due to altered sterol composition can impact various signaling pathways, which may indirectly affect assay readouts.
-
Activation of Cellular Responses: The depletion of cellular cholesterol and accumulation of desmosterol can activate specific cellular stress and signaling pathways, such as the Sterol Regulatory Element-Binding Protein (SREBP) pathway. This can lead to changes in gene expression and protein synthesis that may confound assay results.
Q3: Are there specific types of assays that are more susceptible to interference by this compound?
Yes, assays that are sensitive to changes in cell membrane integrity, metabolic activity, and specific signaling pathways are more likely to be affected. These include:
-
Cytotoxicity and Viability Assays: Assays like MTT, XTT, and MTS, which measure metabolic activity, can be affected by altered mitochondrial function due to changes in membrane composition. Assays that measure membrane integrity, such as the LDH release assay, may also be impacted.
-
Reporter Gene Assays: Assays that utilize reporter genes under the control of promoters regulated by sterol-sensitive transcription factors (e.g., SREBP, LXR) will be directly affected by this compound treatment.
-
Assays Involving Membrane Protein Function: Assays that measure the activity of ion channels, transporters, or receptors embedded in the cell membrane could be influenced by the altered lipid environment.
Troubleshooting Guides
Issue 1: Unexpected Results in Cytotoxicity Assays (e.g., MTT, LDH, Neutral Red)
Symptoms:
-
Inconsistent IC50 values for this compound compared to literature or other viability assays.
-
Discrepancy between results from metabolic assays (MTT) and membrane integrity assays (LDH). For example, a significant decrease in MTT signal without a corresponding increase in LDH release.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Direct interference with the assay chemistry. | Run a cell-free control by adding this compound to the assay reagents to check for direct chemical interference. |
| Alteration of formazan exocytosis (MTT assay). | Cholesterol depletion can enhance the exocytosis of formazan crystals, leading to a lower absorbance reading that doesn't reflect true cytotoxicity. Corroborate MTT results with a different viability assay, such as Trypan Blue exclusion or a membrane integrity assay like LDH. |
| Changes in cellular metabolism. | Inhibition of cholesterol synthesis can alter cellular metabolism. Use a viability assay that is not based on metabolic reduction, such as the Neutral Red uptake assay, which measures lysosomal integrity. |
| Induction of apoptosis vs. necrosis. | This compound may induce apoptosis, which may not result in significant LDH release in early stages. Use an apoptosis-specific assay (e.g., Caspase-3/7 activity, Annexin V staining) to confirm the mode of cell death. |
Issue 2: Altered Readouts in Reporter Gene Assays
Symptoms:
-
Unexpected activation or repression of a reporter gene construct after treatment with this compound, especially when the reporter is not the intended target of the experimental compound.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Activation of the SREBP pathway. | Cholesterol depletion is a potent activator of SREBP transcription factors. If your reporter construct contains Sterol Regulatory Elements (SREs) or is downstream of SREBP signaling, you will observe changes in its activity. Use a reporter construct with a minimal promoter as a control. |
| Activation of the Liver X Receptor (LXR) pathway. | Desmosterol is a known agonist of LXR. If your reporter construct contains LXR response elements (LXREs), its activity will be modulated by the accumulation of desmosterol. |
| Off-target effects on other transcription factors. | Changes in the lipid composition of the nuclear membrane could potentially affect the activity of other transcription factors. It is crucial to use appropriate controls, such as a constitutively active reporter (e.g., CMV-driven reporter), to assess the general health and transcriptional capacity of the cells. |
Quantitative Data Summary
The following table summarizes the potential effects of DHCR24 inhibition, the mechanism of this compound. Specific quantitative data for this compound's direct interference with various assays is limited in the public domain; therefore, the expected qualitative impact is provided based on its known mechanism.
| Assay Type | Parameter | Expected Effect of this compound | Potential for Interference |
| MTT/XTT/MTS | IC50 | May appear more cytotoxic than it is. | High |
| LDH Release | % Cytotoxicity | May indicate lower cytotoxicity if apoptosis is the primary cell death mechanism. | Moderate |
| Neutral Red Uptake | % Viability | Generally a more reliable measure of viability in the presence of cholesterol modulators. | Low to Moderate |
| SRE-Luciferase | Fold Activation | Strong activation due to cholesterol depletion. | High (direct effect) |
| LXR-Luciferase | Fold Activation | Activation due to desmosterol accumulation. | High (direct effect) |
| Cholesterol Efflux | % Efflux | May be altered due to changes in membrane composition and activation of LXR. | Moderate |
Experimental Protocols & Methodologies
SREBP Activation Reporter Assay
This protocol is designed to measure the activation of the SREBP pathway in response to this compound treatment.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
SRE-luciferase reporter plasmid
-
Control plasmid with a constitutive promoter (e.g., pRL-TK Renilla luciferase)
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the SRE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Cholesterol Efflux Assay
This protocol measures the capacity of cells to efflux cholesterol to an extracellular acceptor, a process that can be affected by this compound.
Materials:
-
Mammalian cell line (e.g., J774 macrophages)
-
[³H]-cholesterol
-
Apolipoprotein A-I (ApoA-I) or HDL as a cholesterol acceptor
-
This compound
-
Scintillation counter
Procedure:
-
Labeling: Label the cells with [³H]-cholesterol in a serum-containing medium for 24 hours.
-
Equilibration: Wash the cells and incubate them in a serum-free medium containing this compound or vehicle for 18 hours to allow for equilibration of the labeled cholesterol within the cell and to induce the effects of the inhibitor.
-
Efflux: Replace the medium with a serum-free medium containing the cholesterol acceptor (e.g., ApoA-I) and continue the incubation for 4-6 hours.
-
Sample Collection: Collect the medium (containing the effluxed [³H]-cholesterol) and lyse the cells to measure the intracellular [³H]-cholesterol.
-
Measurement: Determine the radioactivity in both the medium and the cell lysate using a scintillation counter.
-
Data Analysis: Calculate the percentage of cholesterol efflux as: (cpm in medium / (cpm in medium + cpm in cell lysate)) * 100.
Visualizations
Caption: Inhibition of DHCR24 by this compound in the cholesterol biosynthesis pathway.
Caption: SREBP activation pathway initiated by this compound-induced cholesterol depletion.
Caption: Troubleshooting workflow for unexpected results with this compound.
stability of 23-Azacholesterol in cell culture conditions
Technical Support Center: 23-Azacholesterol
This technical support center provides guidance on the use of this compound in cell culture experiments, with a focus on its stability and potential issues that researchers may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analogue of cholesterol. It acts as an inhibitor of the cholesterol biosynthesis pathway. Specifically, it is known to inhibit the enzyme 24-dehydrocholesterol reductase (DHCR24), which catalyzes the final step in cholesterol biosynthesis, the conversion of desmosterol to cholesterol. This leads to an accumulation of desmosterol and a depletion of cellular cholesterol.
Q2: How should I store this compound powder?
A2: this compound powder should be stored in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, it is recommended to store it at -20°C.
Q3: How should I prepare a stock solution of this compound for cell culture experiments?
A3: Due to its hydrophobic nature, this compound should be dissolved in an organic solvent to prepare a concentrated stock solution. Common solvents include ethanol or DMSO. Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. A novel cholesterol/lipid delivery system using 1-propanol has been reported to dissolve higher concentrations of cholesterol and may be considered as an alternative to ethanol[1].
Q4: What is the expected stability of this compound in cell culture medium?
A4: Currently, there is limited specific data on the . Like cholesterol, it may be susceptible to oxidation over time. It is recommended to prepare fresh dilutions of this compound in culture medium for each experiment from a frozen stock solution. The stability can be influenced by factors such as temperature, light exposure, and the composition of the medium.
Q5: Can this compound affect cell viability?
A5: Yes, as this compound perturbs the cholesterol biosynthesis pathway, it can impact cell viability, especially at higher concentrations or with prolonged exposure. Cholesterol is an essential component of cell membranes and is involved in various cellular processes. Its depletion can lead to cytotoxicity. It is crucial to determine the optimal non-toxic concentration range for your specific cell line using a cell viability assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect on cholesterol biosynthesis. | Compound instability: this compound may have degraded in the cell culture medium. | Prepare fresh dilutions from a stock solution for each experiment. Minimize exposure of the compound to light and elevated temperatures. Consider performing a stability test (see Experimental Protocols). |
| Incorrect concentration: The concentration used may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal concentration for your cell line. | |
| Cell line resistance: Some cell lines may be less sensitive to the effects of this compound. | Verify the expression and activity of the target enzyme (DHCR24) in your cell line. Consider using a different cell line as a positive control. | |
| High cell toxicity observed. | High concentration of this compound: The concentration used is above the toxic threshold for the cells. | Perform a dose-response cell viability assay (e.g., MTT or CCK-8) to determine the IC50 and use a concentration below this for your experiments. |
| Solvent toxicity: The concentration of the organic solvent (e.g., DMSO, ethanol) in the final culture medium is too high. | Ensure the final solvent concentration is below 0.1%. Prepare a higher concentration stock solution if necessary to minimize the volume of solvent added. | |
| Precipitation of the compound in the culture medium. | Low solubility: this compound has poor aqueous solubility. | Prepare the stock solution in an appropriate organic solvent at a higher concentration. When diluting into the medium, add it dropwise while vortexing to ensure proper mixing. Consider using a cholesterol delivery reagent. |
| Inconsistent results between experiments. | Variability in compound activity: Degradation of the stock solution over time. | Aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Variability in cell culture conditions: Inconsistent cell density, passage number, or media composition. | Standardize your cell culture protocols. Use cells within a consistent passage number range and ensure consistent seeding densities. |
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Cell Culture Medium | e.g., DMEM + 10% FBS | e.g., RPMI + 5% FBS | e.g., Serum-free medium |
| Temperature | 37°C | 25°C (Room Temp) | 4°C |
| Time Point (hours) | 0 | 0 | 0 |
| Concentration (µM) | X | X | X |
| Time Point (hours) | 6 | 6 | 6 |
| Remaining Compound (%) | |||
| Time Point (hours) | 12 | 12 | 12 |
| Remaining Compound (%) | |||
| Time Point (hours) | 24 | 24 | 24 |
| Remaining Compound (%) | |||
| Time Point (hours) | 48 | 48 | 48 |
| Remaining Compound (%) | |||
| Half-life (hours) |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or Mass Spectrometry).
Method:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol).
-
Spike the cell culture medium with this compound to the desired final concentration.
-
Aliquot the medium containing the compound into sterile microcentrifuge tubes for each time point.
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one tube and immediately freeze it at -80°C to halt any further degradation.
-
Once all time points are collected, thaw the samples.
-
Extract the this compound from the medium using a suitable organic solvent (e.g., ethyl acetate or hexane).
-
Evaporate the organic solvent and reconstitute the sample in the mobile phase for HPLC analysis.
-
Analyze the samples by HPLC to quantify the remaining amount of this compound at each time point.
-
Calculate the percentage of the compound remaining relative to the 0-hour time point and determine the half-life.
Protocol 2: Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Plate reader
Method:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the colorimetric reaction to occur.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Inhibition of the cholesterol biosynthesis pathway by this compound.
Caption: General experimental workflow for cell-based assays with this compound.
Caption: A decision tree for troubleshooting common experimental issues.
References
controlling for confounding variables in 23-Azacholesterol studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments with 23-Azacholesterol, with a specific focus on controlling for confounding variables.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cells treated with this compound show unexpected phenotypic changes unrelated to cholesterol depletion. What could be the cause?
A1: A primary confounding variable in this compound studies is the accumulation of the cholesterol precursor, desmosterol. This compound inhibits the enzyme 24-dehydrocholesterol reductase (DHCR24), which converts desmosterol to cholesterol. The resulting buildup of desmosterol can have biological effects independent of cholesterol reduction, including the activation of Liver X Receptors (LXRs) and the regulation of Sterol Regulatory Element-Binding Protein (SREBP) target genes.[1][2][3]
Troubleshooting Steps:
-
Quantify Sterol Profile: It is crucial to measure the levels of both cholesterol and desmosterol in your experimental system. This can be achieved using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Include Additional Controls:
-
Desmosterol Treatment: Treat cells with desmosterol alone to determine if the observed phenotype is due to desmosterol accumulation.
-
DHCR24 Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate DHCR24 expression. This will mimic the primary effect of this compound (desmosterol accumulation) without introducing a small molecule inhibitor, helping to distinguish between on-target and off-target drug effects.
-
-
Analyze Downstream Pathways: Assess the activation of LXR and SREBP signaling pathways by measuring the expression of their target genes (e.g., ABCA1, SREBF1c for LXR; HMGCR, LDLR for SREBP).[2]
Q2: I am not seeing a significant decrease in total sterol levels after this compound treatment. Is the compound not working?
A2: this compound primarily causes a shift in the sterol profile from cholesterol to desmosterol, rather than a net decrease in total sterols. Therefore, measuring only total cholesterol may be misleading. You should analyze the relative amounts of cholesterol and desmosterol.
Troubleshooting Steps:
-
Optimize Drug Concentration and Treatment Time: Perform a dose-response and time-course experiment to determine the optimal conditions for observing a significant shift in the cholesterol-to-desmosterol ratio in your specific cell type.
-
Verify Compound Activity: If possible, use a positive control cell line known to be responsive to this compound.
-
Method of Sterol Analysis: Ensure your analytical method can differentiate between cholesterol and desmosterol. Methods like GC-MS are well-suited for this purpose.
Q3: How can I design my experiment to minimize the impact of confounding variables from the start?
A3: A well-designed experiment is key to obtaining reliable data.
Experimental Design Recommendations:
-
Comprehensive Controls: As outlined in A1, include controls for desmosterol accumulation and use genetic knockdown/knockout of DHCR24 as an orthogonal approach.
-
Dose-Response Analysis: Use the lowest effective concentration of this compound to minimize potential off-target effects.
-
Sterol Profiling: Routinely analyze the sterol composition of your cells or tissues to correlate phenotypic changes with specific alterations in sterol levels.
-
Transcriptomic/Proteomic Analysis: For a global view of cellular changes, consider RNA-sequencing or proteomic analysis to identify pathways affected by this compound treatment beyond cholesterol biosynthesis.
Data Presentation
Table 1: Effect of this compound on Sterol Composition in Macrophages
| Treatment Condition | Cholesterol (% of Total Sterols) | Desmosterol (% of Total Sterols) |
| Vehicle Control | 98 ± 1.5 | 2 ± 0.5 |
| This compound (1 µM) | 45 ± 3.2 | 55 ± 2.8 |
| This compound (5 µM) | 20 ± 2.1 | 80 ± 3.5 |
| DHCR24 siRNA | 30 ± 2.5 | 70 ± 3.1 |
Note: The values presented are hypothetical and for illustrative purposes. Actual values will vary depending on the experimental system.
Table 2: Recommended Controls for this compound Experiments
| Control | Purpose | Key Readouts |
| Vehicle Control | Baseline for comparison | Phenotype, sterol profile, gene expression |
| Desmosterol | To assess the effect of desmosterol accumulation | Phenotype, gene expression (LXR/SREBP targets) |
| DHCR24 Knockdown | Genetic validation of DHCR24 inhibition | Sterol profile, phenotype |
| Other DHCR24 Inhibitors | Confirm effects are not compound-specific | Sterol profile, phenotype |
Experimental Protocols
Protocol 1: Cell Culture Treatment with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment and harvest.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO or ethanol) to create a concentrated stock solution (e.g., 10 mM). Store at -20°C.
-
Treatment: The day after seeding, replace the medium with fresh medium containing the desired final concentration of this compound or the vehicle control. Ensure the final solvent concentration is consistent across all conditions and is non-toxic to the cells (typically <0.1%).
-
Incubation: Incubate cells for the desired period (e.g., 24-72 hours), depending on the experimental endpoint.
-
Harvesting: Harvest cells for downstream analysis (e.g., sterol analysis, RNA extraction, protein lysis).
Protocol 2: Analysis of Sterol Composition by GC-MS
-
Lipid Extraction:
-
Wash cell pellets with ice-cold PBS.
-
Extract total lipids using a solvent system such as hexane:isopropanol (3:2, v/v).
-
Include an internal standard (e.g., epicoprostanol) for quantification.
-
-
Saponification:
-
Dry the lipid extract under nitrogen.
-
Resuspend in ethanolic KOH and heat at 60°C for 1 hour to hydrolyze sterol esters.
-
-
Derivatization:
-
Extract the non-saponifiable lipids (containing free sterols) with hexane.
-
Dry the extract and derivatize the sterols to trimethylsilyl (TMS) ethers using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
-
GC-MS Analysis:
-
Inject the derivatized sample onto a GC column suitable for sterol separation (e.g., a DB-5ms).
-
Use a temperature gradient to separate the different sterol species.
-
Analyze the eluting compounds by mass spectrometry, using characteristic ions for identification and quantification relative to the internal standard.
-
Visualizations
Caption: Inhibition of DHCR24 by this compound in the cholesterol biosynthesis pathway.
Caption: Recommended experimental workflow for controlling confounding variables.
Caption: Downstream signaling consequences of DHCR24 inhibition.
References
- 1. Regulated accumulation of desmosterol integrates macrophage lipid metabolism and inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Desmosterol can replace cholesterol in sustaining cell proliferation and regulating the SREBP pathway in a sterol-Δ24-reductase deficient cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Δ24-dehydrocholesterol reductase activates pro-resolving lipid mediator biosynthesis and inflammation resolution - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Cholesterol Synthesis Inhibition: Validating the Efficacy of 23-Azacholesterol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 23-Azacholesterol's inhibitory effect on cholesterol synthesis against other established and emerging alternatives. Experimental data is presented to support the comparative analysis, alongside detailed protocols for key validation assays.
Introduction to Cholesterol Synthesis and its Inhibition
Cholesterol, a vital component of mammalian cell membranes and a precursor for steroid hormones and bile acids, is synthesized through a complex multi-step pathway. The regulation of this pathway is critical for maintaining cellular homeostasis, and its dysregulation is implicated in various diseases, most notably cardiovascular disease. Consequently, the inhibition of cholesterol synthesis has been a cornerstone of hypercholesterolemia treatment.
This guide focuses on this compound, a compound belonging to the azasterol class of cholesterol synthesis inhibitors. Unlike statins, which target the early rate-limiting step of the pathway, this compound acts on a later stage, offering a potentially different pharmacological profile.
Comparative Analysis of Cholesterol Synthesis Inhibitors
The following table summarizes the key characteristics and performance of this compound (with data from a close structural analog as a proxy) and other major classes of cholesterol-lowering agents.
Table 1: Quantitative Comparison of Cholesterol Synthesis Inhibitors
| Inhibitor Class | Target Enzyme/Protein | Mechanism of Action | LDL-C Reduction (%) | IC50 (Cholesterol Synthesis) | Key Features & Considerations |
| Azasterols (this compound proxy) | 24-dehydrocholesterol reductase (DHCR24) | Blocks the final step in cholesterol biosynthesis, leading to the accumulation of the precursor desmosterol. | Data not available | ~0.3 µM (for 2-aza-2,3-dihydrosqualene) | Acts at a late stage of the cholesterol synthesis pathway; potential for distinct downstream effects due to desmosterol accumulation. |
| Statins | HMG-CoA Reductase | Competitively inhibits the rate-limiting enzyme in the cholesterol biosynthesis pathway. | 30-60%[1][2] | Varies by statin (e.g., Atorvastatin: ~8 nM) | First-line therapy for hypercholesterolemia; extensive clinical data on efficacy and safety.[3] |
| Bempedoic Acid | ATP Citrate Lyase (ACL) | Inhibits an enzyme upstream of HMG-CoA reductase, leading to decreased cholesterol synthesis in the liver. | 15-25% | Not directly applicable (prodrug) | An alternative for statin-intolerant patients; acts upstream of statins. |
| PCSK9 Inhibitors | PCSK9 Protein | Monoclonal antibodies that bind to and inhibit PCSK9, preventing the degradation of LDL receptors. | 50-70%[4] | Not applicable (biologic) | Highly effective in lowering LDL-C; administered via injection.[4] |
Mechanism of Action: A Deeper Dive
This compound and the Inhibition of DHCR24
Evidence suggests that this compound, like other azasterols, inhibits the enzyme 24-dehydrocholesterol reductase (DHCR24). This enzyme catalyzes the final step in the Bloch pathway of cholesterol biosynthesis, the reduction of desmosterol to cholesterol. Inhibition of DHCR24 leads to a buildup of desmosterol. Desmosterol is not merely an inert precursor; it has been shown to act as a liver X receptor (LXR) agonist. LXR activation can influence the expression of genes involved in lipid metabolism and inflammation.
Signaling Pathway Diagram: Cholesterol Biosynthesis and Inhibition
The following diagram illustrates the cholesterol biosynthesis pathway and the points of intervention for different classes of inhibitors.
Caption: Cholesterol biosynthesis pathway with points of inhibition.
Signaling Pathway Diagram: SREBP Regulation and Azasterol Effect
The master regulators of cholesterol homeostasis are the Sterol Regulatory Element-Binding Proteins (SREBPs). When cellular cholesterol is low, SREBPs are activated and translocate to the nucleus to stimulate the transcription of genes involved in cholesterol synthesis and uptake. The accumulation of desmosterol due to DHCR24 inhibition by this compound can indirectly affect this pathway.
Caption: Regulation of SREBP activation and the influence of this compound.
Experimental Protocols
Protocol 1: Quantification of Cholesterol Synthesis in Cultured Mammalian Cells using [¹⁴C]-Acetate
This protocol details a method to quantify the rate of de novo cholesterol synthesis in cultured mammalian cells by measuring the incorporation of radiolabeled acetate.
Materials:
-
Cultured mammalian cells (e.g., HepG2, CHO)
-
Cell culture medium and supplements
-
[¹⁴C]-Acetate (radiolabeled precursor)
-
This compound and other inhibitors
-
Scintillation counter and vials
-
Solvents for lipid extraction (e.g., hexane, isopropanol)
-
Plates for cell culture (e.g., 24-well plates)
Procedure:
-
Cell Seeding: Seed cells in 24-well plates at a density that allows for logarithmic growth during the experiment.
-
Inhibitor Treatment: Treat cells with varying concentrations of this compound or other inhibitors for a predetermined period (e.g., 24 hours). Include a vehicle control.
-
Radiolabeling: Add [¹⁴C]-acetate to the culture medium at a final concentration of 1-5 µCi/mL.
-
Incubation: Incubate the cells for a defined period (e.g., 4-6 hours) to allow for the incorporation of the radiolabel into newly synthesized cholesterol.
-
Cell Lysis and Lipid Extraction:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells and extract the lipids using a suitable solvent mixture (e.g., hexane:isopropanol).
-
-
Saponification: Saponify the lipid extract to hydrolyze cholesteryl esters to free cholesterol.
-
Cholesterol Separation: Separate the non-saponifiable lipids (containing cholesterol) from the saponifiable lipids (fatty acids).
-
Quantification:
-
Measure the radioactivity in the non-saponifiable lipid fraction using a scintillation counter.
-
Normalize the radioactivity counts to the total protein content of each well.
-
-
Data Analysis: Calculate the percentage inhibition of cholesterol synthesis for each inhibitor concentration compared to the vehicle control. Determine the IC50 value for each inhibitor.
Experimental Workflow Diagram
Caption: Workflow for cholesterol synthesis inhibition assay.
Conclusion
This compound presents an alternative mechanism for inhibiting cholesterol synthesis by targeting the terminal enzyme DHCR24. This leads to the accumulation of desmosterol, a bioactive sterol that can modulate lipid metabolism through LXR activation. While direct comparative data in mammalian cells is still emerging, the available information on structurally similar compounds suggests that this compound could be a potent inhibitor of cholesterol synthesis. Further research is warranted to fully elucidate its therapeutic potential and to directly compare its efficacy and safety profile with established therapies. The experimental protocols and diagrams provided in this guide offer a framework for researchers to validate and further explore the inhibitory effects of this compound and other novel cholesterol synthesis inhibitors.
References
- 1. Hypercholesterolemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Management of Hypercholesterolemia, Appropriateness of Therapeutic Approaches and New Drugs in Patients with High Cardiovascular Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
A Comparative Analysis of 23-Azacholesterol and Other Cholesterol Biosynthesis Inhibitors for Research and Drug Development
For researchers, scientists, and drug development professionals, understanding the nuanced differences between various cholesterol biosynthesis inhibitors is paramount for designing targeted experiments and identifying novel therapeutic strategies. This guide provides a comprehensive comparison of 23-Azacholesterol with other notable inhibitors, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction to Cholesterol Biosynthesis Inhibition
The intricate multi-step pathway of cholesterol biosynthesis presents numerous targets for pharmacological intervention. Inhibitors of this pathway are not only crucial for managing hypercholesterolemia but also serve as invaluable tools for investigating the multifaceted roles of cholesterol and its precursors in cellular processes, including signal transduction and membrane integrity. This guide focuses on a comparative analysis of this compound, a lesser-known but potent inhibitor, against more established compounds like statins, Triparanol, and AY 9944.
Mechanism of Action: A Tale of Different Targets
Cholesterol biosynthesis inhibitors exert their effects by targeting specific enzymes in the pathway. This compound distinguishes itself by inhibiting the later stages of cholesterol synthesis. Specifically, it targets two key enzymes:
-
24-methylene sterol Δ24(28)-reductase: this compound completely inhibits this enzyme at a concentration of 1 µM in Saccharomyces cerevisiae[1].
-
Δ24-sterol methyltransferase (SMT): It inhibits this enzyme with an IC50 of 4.8 µM in S. cerevisiae[2]. At a concentration of 10 µM, it achieves 71% inhibition of SMT in the same organism[1].
This dual inhibition leads to the accumulation of sterol precursors, such as zymosterol, and a reduction in the final product, cholesterol.
In contrast, other inhibitors target different enzymatic steps:
-
Statins (e.g., Lovastatin): These widely used drugs are competitive inhibitors of HMG-CoA reductase , the rate-limiting enzyme in the early stages of the pathway.
-
Triparanol: This compound inhibits Δ7-sterol reductase (DHCR7), the final enzyme in the Kandutsch-Russell pathway of cholesterol synthesis, with an IC50 of 14 µM[1]. It also shows broader inhibitory effects at higher concentrations.
-
AY 9944: A potent inhibitor of Δ7-sterol reductase (DHCR7), with a much lower IC50 of 13 nM[2][3].
The following diagram illustrates the cholesterol biosynthesis pathway and the points of inhibition for these compounds.
Caption: Cholesterol biosynthesis pathway with points of inhibition.
Quantitative Comparison of Inhibitor Potency
The efficacy of a biosynthesis inhibitor is often quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The table below summarizes the available IC50 data for this compound and its comparators.
| Inhibitor | Target Enzyme | IC50 Value | Organism/System |
| This compound | Δ24-sterol methyltransferase | 4.8 µM[2] | Saccharomyces cerevisiae |
| 24-methylene sterol Δ24(28)-reductase | Total inhibition at 1 µM[1] | Saccharomyces cerevisiae | |
| Triparanol | Δ7-sterol reductase (DHCR7) | 14 µM[1] | Human (recombinant) |
| AY 9944 | Δ7-sterol reductase (DHCR7) | 13 nM[2][3] | Human (recombinant) |
| Lovastatin (a statin) | HMG-CoA reductase | ~2 nM | Rat liver microsomes |
Note: IC50 values can vary depending on the experimental conditions, such as the enzyme source and assay method. Data for Lovastatin is provided as a representative example of the statin class.
Impact on Cellular Signaling Pathways
Inhibition of cholesterol biosynthesis extends beyond simply lowering cellular cholesterol levels; it can profoundly impact various signaling pathways that are dependent on membrane integrity and the availability of cholesterol and its precursors.
One of the most notable pathways affected is the Hedgehog (Hh) signaling pathway , which is crucial during embryonic development and has been implicated in certain cancers. Cholesterol itself is required for the proper function of the Smoothened (SMO) receptor, a key component of the Hh pathway. Depletion of cellular cholesterol can, therefore, attenuate Hh signaling. While the direct effects of this compound on Hedgehog signaling are still under investigation, its ability to modulate cholesterol levels suggests a potential role in regulating this pathway.
Caption: Simplified Hedgehog signaling pathway and the impact of cholesterol depletion.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to evaluate cholesterol biosynthesis inhibitors.
Cholesterol Biosynthesis Inhibition Assay using [¹⁴C]-Acetate Incorporation
This assay measures the de novo synthesis of cholesterol by quantifying the incorporation of a radiolabeled precursor.
Materials:
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
[¹⁴C]-Sodium Acetate
-
Test inhibitors (this compound, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate Buffered Saline (PBS)
-
0.1 M NaOH
-
Hexane/Isopropanol (3:2, v/v)
-
Silica gel for thin-layer chromatography (TLC)
-
TLC developing solvent (e.g., petroleum ether:diethyl ether:acetic acid, 80:20:1, v/v/v)
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture: Plate cells (e.g., HepG2) in 6-well plates and grow to 70-80% confluency.
-
Inhibitor Treatment: Pre-incubate cells with varying concentrations of the test inhibitor for 24 hours in a serum-free medium.
-
Radiolabeling: Add [¹⁴C]-acetate (final concentration 1 µCi/mL) to each well and incubate for an additional 4 hours.
-
Cell Lysis: Wash the cells twice with ice-cold PBS and lyse them by adding 0.1 M NaOH.
-
Lipid Extraction: Transfer the cell lysate to a glass tube and add hexane/isopropanol (3:2) to extract the lipids. Vortex vigorously and centrifuge to separate the phases.
-
Saponification: Evaporate the organic phase to dryness under a stream of nitrogen. Resuspend the lipid film in ethanolic KOH and heat at 60°C for 1 hour to saponify the lipids.
-
Non-saponifiable Lipid Extraction: Add water and extract the non-saponifiable lipids (containing cholesterol) with hexane.
-
Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a silica TLC plate and develop the chromatogram using the appropriate solvent system. Include a cholesterol standard.
-
Quantification: Visualize the cholesterol spot (e.g., with iodine vapor), scrape the corresponding area from the plate, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the protein content of the cell lysate and express the results as a percentage of the control (vehicle-treated) cells.
Filipin Staining for Cellular Cholesterol Visualization
Filipin is a fluorescent compound that binds specifically to unesterified cholesterol, allowing for its visualization within cells.
Materials:
-
Cells grown on glass coverslips
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Filipin III solution (50 µg/mL in PBS)
-
Mounting medium
-
Fluorescence microscope with a UV filter set
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with inhibitors as required.
-
Fixation: Wash the cells twice with PBS and fix with 4% PFA for 30 minutes at room temperature.
-
Quenching: Wash the cells three times with PBS.
-
Staining: Incubate the cells with the Filipin III solution for 2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto glass slides using a suitable mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with excitation around 340-380 nm and emission detection at 385-470 nm.
References
- 1. Azasterol inhibitors in yeast. Inhibition of the 24-methylene sterol delta24(28)-reductase and delta24-sterol methyltransferase of Saccharomyces cerevisiae by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azasterol inhibition of delta 24-sterol methyltransferase in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular cholesterol directly activates Smoothened in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of 23-Azacholesterol and Statins: Unraveling a Tale of Two Cholesterol Synthesis Inhibitors
For Immediate Release
In the intricate landscape of cellular cholesterol homeostasis, the quest for potent and specific inhibitors of its biosynthesis is paramount for both research and therapeutic development. This guide provides a detailed in vitro comparison of two such classes of inhibitors: the experimental compound 23-Azacholesterol and the widely prescribed statin drugs. While both ultimately lead to a reduction in cellular cholesterol, their mechanisms of action diverge at distinct points in the cholesterol biosynthesis pathway, resulting in unique downstream cellular consequences. This report will objectively compare their performance based on available experimental data, present detailed methodologies for key assays, and visualize the complex biochemical pathways involved.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Statins |
| Primary Target | 24-dehydrocholesterol reductase (DHCR24) | 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR) |
| Point of Inhibition | Late-stage (final step in the Bloch pathway) | Early-stage (rate-limiting step) |
| Key Biochemical Consequence | Accumulation of desmosterol | Depletion of mevalonate and its downstream products |
| Downstream Effects | Altered membrane properties, potential activation of LXR signaling | Reduced protein prenylation, decreased CoQ10 synthesis |
Delving into the Mechanisms of Action
Statins, a cornerstone in the management of hypercholesterolemia, act as competitive inhibitors of HMG-CoA reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonate. This is the rate-limiting step in the cholesterol biosynthesis pathway. By blocking this early and crucial step, statins effectively reduce the entire downstream cascade, leading to a decrease in the synthesis of cholesterol and other important isoprenoid intermediates. This depletion of intracellular cholesterol triggers a compensatory upregulation of the LDL receptor on the cell surface, enhancing the clearance of LDL cholesterol from the circulation.
In contrast, this compound targets a much later stage of cholesterol synthesis. It specifically inhibits 24-dehydrocholesterol reductase (DHCR24), the enzyme responsible for the final step in the Bloch pathway of cholesterol biosynthesis: the conversion of desmosterol to cholesterol. This targeted inhibition leads to a buildup of the cholesterol precursor, desmosterol, within the cell. While this also results in a net decrease in cholesterol production, the accumulation of desmosterol introduces a distinct set of cellular effects, including potential alterations in membrane fluidity and the activation of the Liver X Receptor (LXR), a key regulator of lipid metabolism.
Quantitative Comparison of In Vitro Efficacy
The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the activity of its target enzyme by 50%.
| Inhibitor | Target Enzyme | Reported IC50 Range (in vitro) | Cell/System |
| Various Statins | HMG-CoA Reductase | 3 - 20 nM[1] | Purified enzyme assays |
| This compound | 24-dehydrocholesterol reductase (DHCR24) | Data not readily available in mammalian cells | Primarily studied in yeast[2] |
Note: Specific IC50 values for statins can vary depending on the specific statin molecule and the experimental conditions.
Visualizing the Divergent Pathways
To better understand the distinct points of intervention, the following diagrams illustrate the cholesterol biosynthesis pathway and the specific steps inhibited by statins and this compound.
Cellular Consequences: A Tale of Two Outcomes
The distinct mechanisms of this compound and statins lead to different downstream cellular effects.
Statins: The inhibition of HMG-CoA reductase by statins not only reduces cholesterol synthesis but also depletes other essential molecules derived from mevalonate, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are crucial for the post-translational modification (prenylation) of small GTP-binding proteins like Ras and Rho, which are key regulators of various cellular processes including cell growth, differentiation, and apoptosis. In vitro studies have demonstrated that statins can induce apoptosis in various cancer cell lines, an effect that can be reversed by the addition of mevalonate or GGPP.[2]
This compound: The primary consequence of DHCR24 inhibition by this compound is the accumulation of desmosterol. Desmosterol is not merely an inert precursor; it has been shown to have biological activity. For instance, it can substitute for cholesterol in cell membranes, although with potential differences in membrane fluidity and organization. Furthermore, desmosterol is a known agonist of the Liver X Receptor (LXR), a nuclear receptor that plays a pivotal role in regulating the expression of genes involved in cholesterol efflux, fatty acid synthesis, and inflammation. The cellular ramifications of desmosterol accumulation are an active area of research.
Experimental Protocols
For researchers aiming to investigate the in vitro effects of these compounds, the following are generalized protocols for key experiments.
Protocol 1: HMG-CoA Reductase Activity Assay
This assay measures the activity of HMG-CoA reductase by monitoring the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.
Materials:
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT)
-
Statin solution of varying concentrations
-
Microplate reader or spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and HMG-CoA in a microplate well or cuvette.
-
Add the statin solution or vehicle control to the respective wells.
-
Initiate the reaction by adding the purified HMG-CoA reductase enzyme.
-
Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).
-
Calculate the rate of NADPH oxidation from the linear portion of the curve.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the statin concentration.
Protocol 2: Measurement of Cellular Cholesterol and Desmosterol Levels
This protocol outlines the quantification of intracellular sterols using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Cultured cells (e.g., HepG2, CHO)
-
This compound or statin solution
-
Lipid extraction solvents (e.g., chloroform:methanol mixture)
-
Internal standards (e.g., deuterated cholesterol and desmosterol)
-
HPLC or GC-MS system
Procedure:
-
Culture cells to the desired confluency and treat with the inhibitor or vehicle for a specified time.
-
Harvest the cells and perform lipid extraction using an appropriate solvent system.
-
Add internal standards to the lipid extract for accurate quantification.
-
Separate the sterols using HPLC with a suitable column (e.g., C18) or by GC after derivatization.
-
Detect and quantify the cholesterol and desmosterol peaks using a mass spectrometer.
-
Normalize the sterol levels to the cell number or total protein content.
Protocol 3: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cultured cells
-
Inhibitor solutions (this compound or statins)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the inhibitors or vehicle control for the desired duration.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 4: Apoptosis Assay (Annexin V Staining)
This assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorescently labeled Annexin V.
Materials:
-
Cultured cells
-
Inhibitor solutions
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) solution (to differentiate apoptotic from necrotic cells)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with inhibitors or vehicle control to induce apoptosis.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic.
Conclusion
This compound and statins represent two distinct strategies for inhibiting cholesterol biosynthesis in vitro. While both effectively reduce cholesterol levels, their different molecular targets lead to unique downstream biochemical and cellular consequences. Statins, by targeting the early, rate-limiting step, have a broad impact on the mevalonate pathway, affecting protein prenylation and inducing apoptosis. In contrast, this compound's late-stage inhibition results in the accumulation of the bioactive precursor desmosterol, with potential implications for membrane biology and LXR signaling. The choice between these inhibitors for research purposes will depend on the specific biological question being addressed. Further head-to-head comparative studies in various cell models are warranted to fully elucidate the nuanced differences in their in vitro effects. This guide provides a foundational framework for researchers to design and interpret such investigations.
References
Mechanism of Action: Two Distinct Pathways to Disrupt Cholesterol Homeostasis
< A Comparison Guide for Cholesterol Transport Inhibitors: 23-Azacholesterol vs. U18666A
For researchers in cellular biology, neuroscience, and drug development, understanding and manipulating intracellular cholesterol transport is critical. Small molecule inhibitors are invaluable tools in these studies. This guide provides an objective comparison of two commonly used cholesterol transport inhibitors: this compound and U18666A, focusing on their mechanisms, experimental applications, and potential off-target effects.
While both this compound and U18666A lead to the intracellular accumulation of cholesterol, they do so by targeting different points in cellular cholesterol pathways.
U18666A: A Direct Inhibitor of Lysosomal Egress
U18666A is a cationic amphiphilic drug that is a well-characterized inhibitor of the Niemann-Pick C1 (NPC1) protein.[1][2][3] NPC1 is a lysosomal membrane protein essential for the transport of cholesterol, derived from the uptake of low-density lipoproteins (LDL), out of the lysosome to other cellular compartments like the endoplasmic reticulum and plasma membrane.[3][4] By directly binding to the sterol-sensing domain of NPC1, U18666A blocks this egress, causing cholesterol to accumulate within late endosomes and lysosomes.[3][5] This action effectively mimics the cellular phenotype of Niemann-Pick type C disease, a lysosomal storage disorder, making U18666A a valuable tool for studying this condition.[5][6]
This compound: An Inhibitor of Cholesterol Biosynthesis
In contrast, this compound primarily acts on the cholesterol biosynthesis pathway. In yeast, it has been shown to inhibit two key enzymes: 24-methylene sterol Δ24(28)-reductase and Δ24-sterol methyltransferase.[7] This leads to a decrease in the production of ergosterol (the yeast equivalent of cholesterol) and an accumulation of sterol precursors like zymosterol.[7] While the direct mammalian targets are less specifically defined in the provided results, its action as a cholesterol synthesis inhibitor is the basis for its effect on cholesterol transport studies. By reducing the de novo synthesis of cholesterol, it perturbs the overall cellular cholesterol balance, which can indirectly affect transport and distribution.
Visualizing the Mechanisms
To better understand the distinct sites of action for these inhibitors, the following diagram illustrates the cellular cholesterol pathways.
Caption: Sites of action for U18666A and this compound in cholesterol pathways.
Quantitative Comparison
The following table summarizes key quantitative parameters for this compound and U18666A based on available experimental data.
| Parameter | This compound | U18666A | Reference |
| Primary Target | Δ24-sterol methyltransferase, 24-methylene sterol Δ24(28)-reductase (in yeast) | Niemann-Pick C1 (NPC1) Protein | [3][7] |
| Cellular Effect | Inhibition of cholesterol biosynthesis, accumulation of sterol precursors. | Blocks cholesterol egress from lysosomes, leading to lysosomal cholesterol accumulation. | [1][5][7] |
| Typical Working Concentration | 0.2 - 10 µM (in yeast culture) | 0.5 µg/mL - 10 µg/mL (approx. 1.25 µM - 25 µM) in cell culture. | [7][8][9] |
| Phenotype Mimicked | Desmosterolosis (a disorder of cholesterol synthesis) | Niemann-Pick Type C Disease | [5] |
Off-Target Effects and Other Considerations
A critical aspect of using chemical inhibitors is understanding their potential off-target effects.
U18666A:
-
Cholesterol Biosynthesis: Besides its primary action on NPC1, U18666A is also known to inhibit several enzymes in the cholesterol biosynthesis pathway, including 24-dehydrocholesterol reductase (DHCR24).[2][3][6] This dual action can complicate the interpretation of experimental results, as observed phenotypes may result from a combination of blocked lysosomal egress and reduced de novo synthesis.
-
Other Effects: U18666A can also inhibit the biogenesis of multivesicular bodies (MVBs).[2][5]
This compound:
-
The available information focuses on its role in sterol biosynthesis in yeast.[7] Its off-target effects in mammalian cells are less documented in the provided search results. Researchers should exercise caution and perform appropriate controls to validate that the observed effects are due to the intended mechanism.
Experimental Protocols: A Guide to Inducing and Detecting Cholesterol Accumulation
A common application for these inhibitors is to induce a cholesterol storage phenotype, which can then be visualized and quantified. Filipin, a fluorescent compound that binds to unesterified cholesterol, is widely used for this purpose.[10]
Protocol: Filipin Staining for Unesterified Cholesterol
This protocol provides a general workflow for treating cells with a cholesterol transport inhibitor and subsequently staining with filipin to visualize cholesterol accumulation.
Materials:
-
Cultured cells (e.g., HepG2, Vero, or primary neurons) seeded on glass coverslips or in a multi-well plate.[9][10]
-
This compound or U18666A stock solution.
-
Phosphate-Buffered Saline (PBS).
-
Paraformaldehyde (PFA) or other suitable fixative.
-
Glycine solution (for quenching PFA).
-
Filipin III stock solution (e.g., 25 mg/mL in DMSO).[11]
-
Staining Buffer (e.g., PBS with 10% Fetal Bovine Serum).[11]
-
Fluorescence microscope with a UV filter set (Excitation: 340-380 nm, Emission: 385-470 nm).[10][11]
Workflow:
References
- 1. Endosomal-Lysosomal Cholesterol Sequestration by U18666A Differentially Regulates Amyloid Precursor Protein (APP) Metabolism in Normal and APP-Overexpressing Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Intracellular Cholesterol Transport Inhibitor U18666A Inhibits the Exosome-Dependent Release of Mature Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of NPC1 as the target of U18666A, an inhibitor of lysosomal cholesterol export and Ebola infection | eLife [elifesciences.org]
- 4. Molecular mechanism involved in the cholesterol cell transport | news.myScience / news / news 2022 [myscience.es]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Azasterol inhibitors in yeast. Inhibition of the 24-methylene sterol delta24(28)-reductase and delta24-sterol methyltransferase of Saccharomyces cerevisiae by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. The Cholesterol Transport Inhibitor U18666A Interferes with Pseudorabies Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.cn [abcam.cn]
- 11. tabaslab.com [tabaslab.com]
A Researcher's Guide to Controls for 23-Azacholesterol Experiments
For researchers, scientists, and drug development professionals investigating the effects of 23-Azacholesterol on cholesterol metabolism, the use of appropriate positive and negative controls is paramount for the generation of robust and interpretable data. This guide provides a comprehensive comparison of suitable controls, alongside detailed experimental protocols and data to support your research endeavors.
Understanding this compound
This compound is a synthetic azasterol that acts as an inhibitor of cholesterol biosynthesis. Its primary mechanism of action involves the inhibition of enzymes in the latter stages of the cholesterol synthesis pathway, specifically the 24-dehydrocholesterol reductase (DHCR24), which converts desmosterol to cholesterol. By blocking this step, this compound leads to an accumulation of sterol intermediates and a reduction in cellular cholesterol levels.
Comparison of Controls for this compound Experiments
The selection of appropriate controls is critical for validating the specific effects of this compound. Below is a comparison of recommended positive and negative controls.
| Control Type | Compound | Mechanism of Action | Rationale for Use |
| Positive Control | Statins (e.g., Lovastatin, Simvastatin) | Inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. | Induces a known and measurable decrease in cholesterol synthesis, providing a benchmark for the efficacy of this compound. |
| Negative Control | Vehicle (e.g., DMSO) | The solvent used to dissolve this compound and other compounds. It is expected to have no biological effect on cholesterol metabolism. | Ensures that the observed effects are due to the compound itself and not the delivery vehicle. |
Data Presentation
The following tables summarize the expected quantitative effects of this compound and the recommended controls on cellular sterol composition and LDL uptake.
Table 1: Effect of this compound on Sterol Composition in Saccharomyces cerevisiae
Data presented below is based on studies in a yeast model and serves as an illustrative example. Similar trends are expected in mammalian cells, but direct quantitative values may vary.
| Treatment | Concentration | Ergosterol (% of total sterol) | Zymosterol (% of total sterol) |
| Vehicle Control (Ethanol) | - | ~85% | <5% |
| This compound | 1 µM | Decreased | Increased |
| This compound | 10 µM | Significantly Decreased | Significantly Increased |
Table 2: Comparative Effects of Controls on Cholesterol Metabolism in Mammalian Cells (e.g., CHO, HepG2)
| Treatment | Parameter | Expected Outcome |
| Negative Control (Vehicle - DMSO) | Total Cellular Cholesterol | No significant change |
| LDL Uptake | No significant change | |
| Positive Control (Lovastatin, 10 µM) | Total Cellular Cholesterol | Significant decrease |
| LDL Uptake | Significant increase (compensatory) | |
| This compound (10 µM) | Total Cellular Cholesterol | Decrease |
| LDL Uptake | Increase (compensatory) |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.
Protocol 1: Measurement of Total Cellular Cholesterol
-
Cell Culture and Treatment:
-
Plate mammalian cells (e.g., CHO, HepG2) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound, a positive control (e.g., Lovastatin), or a negative control (vehicle) at the desired concentrations for 24-48 hours.
-
-
Lipid Extraction:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of a hexane:isopropanol (3:2, v/v) mixture to each well and incubate for 30 minutes at room temperature to extract lipids.
-
Collect the lipid extract and transfer it to a new tube.
-
-
Cholesterol Quantification:
-
Dry the lipid extracts under a stream of nitrogen gas.
-
Resuspend the dried lipids in the assay buffer provided with a commercial cholesterol quantification kit (e.g., Amplex Red Cholesterol Assay Kit).
-
Measure the cholesterol concentration according to the manufacturer's instructions, typically involving an enzymatic reaction that produces a fluorescent or colorimetric signal.
-
Normalize the cholesterol content to the total protein concentration of the cell lysate from a parallel well.
-
Protocol 2: LDL Uptake Assay
-
Cell Culture and Pre-incubation:
-
Plate cells on glass coverslips in a 24-well plate.
-
Incubate the cells in a serum-free medium containing a statin for 16-24 hours to upregulate LDL receptor expression.
-
-
Treatment and LDL Incubation:
-
Treat the cells with this compound, positive control, or negative control for the desired duration.
-
Add fluorescently labeled LDL (e.g., DiI-LDL) to the medium at a final concentration of 10 µg/mL.
-
Incubate the cells for 2-4 hours at 37°C.
-
-
Microscopy and Quantification:
-
Wash the cells three times with ice-cold PBS to remove unbound LDL.
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips on microscope slides.
-
Visualize and quantify the cellular uptake of fluorescent LDL using a fluorescence microscope or a plate reader. The fluorescence intensity is proportional to the amount of LDL uptake.
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and a typical experimental workflow.
A Head-to-Head Comparison: Validating Filipin Staining with Biochemical Cholesterol Assays
For researchers investigating cellular cholesterol metabolism and its role in disease, accurate and reliable quantification of cholesterol is paramount. Two widely used methods for this purpose are filipin staining, a qualitative and semi-quantitative microscopy-based technique, and biochemical cholesterol assays, which provide a quantitative measure of total cholesterol from cell lysates. This guide provides a comprehensive comparison of these two approaches, offering experimental data, detailed protocols, and visual workflows to help researchers make informed decisions for their studies.
Methodological Principles: A Tale of Two Approaches
Filipin Staining: This technique utilizes filipin, a fluorescent polyene antibiotic that binds specifically to unesterified (free) cholesterol in cellular membranes.[1] When viewed under a fluorescence microscope, the intensity of the filipin signal can provide a semi-quantitative measure of free cholesterol content and its subcellular distribution. This method is particularly valuable for visualizing cholesterol accumulation in specific organelles, such as late endosomes and lysosomes, which is a hallmark of lipid storage disorders like Niemann-Pick type C (NPC) disease.[2][3][4][5]
Biochemical Cholesterol Assays: These assays, often available as commercial kits like the Amplex™ Red Cholesterol Assay Kit, provide a quantitative measurement of total cholesterol (both free and esterified) from a population of cells. The principle typically involves the enzymatic conversion of cholesterol to a product that can be detected colorimetrically or fluorometrically.[6] These assays are highly sensitive and offer a robust method for determining absolute cholesterol levels in a sample.
Performance Comparison: Quantitative Insights
A direct comparison of filipin staining and a biochemical assay in the same cellular model highlights the complementary nature of these techniques. In a study investigating cholesterol levels in fibroblasts from Niemann-Pick type C (NPC) patients versus healthy controls, both methods demonstrated a clear distinction between the two groups.
| Parameter | Filipin Staining (Mean Perinuclear Intensity/Cell) | Biochemical Assay (Total Free Cholesterol - µg/mg protein) |
| Healthy Control Fibroblasts | ~50 (Arbitrary Units) | ~20 |
| NPC Patient Fibroblasts ("variant" phenotype) | ~150 (Arbitrary Units) | ~40 |
| NPC Patient Fibroblasts ("classic" phenotype) | ~250 (Arbitrary Units) | ~60 |
Data is illustrative and based on findings reported in a study on Niemann-Pick Type C disease where perinuclear filipin signal intensity was correlated with biochemically determined total cellular free cholesterol levels.[2]
The data demonstrates a strong positive correlation between the semi-quantitative results from filipin staining and the quantitative data from the biochemical assay. While filipin staining provides valuable spatial information and a relative measure of cholesterol accumulation, the biochemical assay delivers precise, absolute quantification.
Experimental Protocols
Filipin Staining Protocol for Cultured Cells
This protocol is adapted from established methods for visualizing intracellular cholesterol.[3]
-
Cell Culture: Plate cells on glass coverslips in a 24-well plate and culture overnight.
-
Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS) and fix with 4% paraformaldehyde in PBS for 30 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Filipin Staining: Incubate the cells with 50 µg/mL filipin III in PBS for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with a UV filter (Excitation ~340-380 nm, Emission ~385-470 nm).
Amplex™ Red Cholesterol Assay Protocol for Cultured Cells
This protocol is a generalized procedure based on commercially available kits.
-
Cell Lysis: Harvest cells and lyse them using a suitable lysis buffer containing a non-ionic detergent.
-
Lysate Preparation: Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate for normalization.
-
Assay Reaction: In a 96-well plate, add a small volume of cell lysate to each well.
-
Working Solution: Prepare the Amplex™ Red working solution containing cholesterol oxidase, cholesterol esterase (for total cholesterol), and horseradish peroxidase.
-
Incubation: Add the working solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
Measurement: Measure the fluorescence intensity using a microplate reader (Excitation ~530-560 nm, Emission ~590 nm).
-
Quantification: Calculate the cholesterol concentration based on a standard curve generated with known cholesterol concentrations.
Visualizing the Workflow and a Key Pathway
To further clarify the experimental process and the biological context, the following diagrams were generated using Graphviz (DOT language).
Conclusion: A Synergistic Approach
Both filipin staining and biochemical cholesterol assays are powerful tools for studying cellular cholesterol. Filipin staining offers invaluable spatial information, allowing researchers to visualize the subcellular localization of free cholesterol. Biochemical assays, on the other hand, provide precise and absolute quantification of total cholesterol levels. The most robust approach often involves a combination of both methods: using filipin staining to identify interesting phenotypes and visualize cholesterol distribution, and then validating and quantifying these observations with a biochemical assay. This synergistic approach allows for a more complete and accurate understanding of cholesterol metabolism in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Niemann-Pick Type C disease: characterizing lipid levels in patients with variant lysosomal cholesterol storage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elevated Endosomal Cholesterol Levels in Niemann-Pick Cells Inhibit Rab4 and Perturb Membrane Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of 23-Azacholesterol's Effects: A Comparative Guide
This guide provides a detailed comparison of 23-Azacholesterol with other cholesterol biosynthesis inhibitors, focusing on its specificity of action. The information is intended for researchers, scientists, and drug development professionals working in lipid metabolism and pharmacology.
Introduction to this compound
This compound is a synthetic azasterol, a class of compounds known for their ability to inhibit specific enzymes within the sterol biosynthesis pathway. It acts at a terminal step of cholesterol synthesis, leading to distinct metabolic consequences compared to broadly used inhibitors like statins. Its primary utility in research is to induce the accumulation of the cholesterol precursor, desmosterol, allowing for the study of this molecule's specific biological roles.
Mechanism of Action and Metabolic Consequences
This compound's principal mechanism of action is the inhibition of 3β-hydroxysterol-Δ24-reductase (DHCR24). This enzyme catalyzes the final step in the Bloch pathway of cholesterol biosynthesis: the reduction of the C24-C25 double bond in the side chain of desmosterol to form cholesterol.[1][2][3] Inhibition of DHCR24 leads to a decrease in cellular cholesterol levels and a corresponding accumulation of desmosterol.[1][2]
Desmosterol is not merely an inert precursor. It has been shown to substitute for cholesterol in maintaining cell proliferation and can independently regulate the Sterol Regulatory Element-Binding Protein (SREBP) pathway, a central regulator of lipid homeostasis.[2][4] Furthermore, desmosterol acts as an agonist for Liver X Receptors (LXRs), influencing the expression of genes involved in cholesterol transport and fatty acid metabolism.[4]
Caption: Inhibition sites in the cholesterol biosynthesis pathway.
Specificity and Off-Target Effects
The specificity of this compound is concentration-dependent. Studies in Saccharomyces cerevisiae demonstrate that at a concentration of 1 µM, it achieves total inhibition of the yeast analogue of DHCR24 (24-methylene sterol 24(28)-sterol reductase).[1] However, at higher concentrations (5-10 µM), it also begins to inhibit other enzymes, such as 24-sterol methyltransferase, by up to 71%.[1] This indicates that while it is highly selective for DHCR24 at lower concentrations, its specificity decreases as the dose increases, leading to the accumulation of other sterol precursors like zymosterol.[1]
Comparison with Other Cholesterol Lowering Agents
This compound's mechanism is distinct from mainstream lipid-lowering drugs. The following table compares its activity with other major classes of inhibitors.
| Compound Class | Primary Target | Mechanism of Action | Primary Metabolic Effect | Reported LDL-C Reduction | Key Specificity Notes |
| This compound | DHCR24 | Inhibits the final step of the Bloch pathway of cholesterol synthesis. | Accumulation of desmosterol; reduction of cholesterol. | Not used clinically for LDL-C lowering. | Highly specific for DHCR24 at low concentrations; inhibits other sterol enzymes at higher doses.[1] |
| Statins | HMG-CoA Reductase | Inhibits an early, rate-limiting step in cholesterol synthesis. | Decreased hepatic cholesterol synthesis, upregulation of LDL receptors. | 30% - 60%[5] | Broadly inhibits endogenous cholesterol production. Lipophilic versions can cross the blood-brain barrier.[3] |
| Ezetimibe | NPC1L1 | Inhibits cholesterol absorption in the small intestine. | Reduced delivery of dietary and biliary cholesterol to the liver. | ~20%[5] | Specific to intestinal cholesterol absorption; does not inhibit cholesterol synthesis. |
| PCSK9 Inhibitors | PCSK9 Protein | Monoclonal antibodies or siRNA that prevent PCSK9-mediated degradation of LDL receptors. | Increased number of LDL receptors on the hepatocyte surface, enhancing LDL-C clearance. | 50% - 60%[6] | Highly specific to an extracellular protein; does not enter the cell to affect synthesis pathways. |
| Bempedoic Acid | ATP Citrate Lyase (ACL) | Inhibits an enzyme upstream of HMG-CoA reductase in the cholesterol synthesis pathway. | Decreased substrate availability for cholesterol synthesis in the liver. | 15% - 25%[7] | Acts upstream of statins; it is a pro-drug activated primarily in the liver. |
Experimental Protocols
Assessing the specificity of an inhibitor like this compound typically involves a combination of enzymatic assays and cellular lipid profiling.
Protocol 1: In Vitro Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified DHCR24.
-
Methodology:
-
Enzyme Preparation: Recombinant human DHCR24 is expressed and purified.
-
Substrate Preparation: The substrate, desmosterol, is solubilized in a suitable detergent solution. A radiolabeled version (e.g., ³H-desmosterol) can be used for sensitive detection.
-
Assay Reaction: The purified enzyme is incubated with the substrate and NADPH (as a cofactor) in a reaction buffer at 37°C.
-
Inhibitor Addition: A range of this compound concentrations are added to parallel reactions. A vehicle control (e.g., DMSO) is run simultaneously.
-
Product Quantification: The reaction is stopped, and lipids are extracted. The substrate (desmosterol) and product (cholesterol) are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
IC50 Calculation: The amount of product formed at each inhibitor concentration is quantified (e.g., by scintillation counting for radiolabeled substrate). The results are plotted against the inhibitor concentration on a logarithmic scale, and the IC50 value is determined using non-linear regression analysis.
-
-
Specificity Assessment: The same protocol is repeated with other related enzymes in the sterol pathway (e.g., 7-dehydrocholesterol reductase, sterol methyltransferase) to determine IC50 values for potential off-targets.
Protocol 2: Cellular Sterol Profiling by GC-MS
-
Objective: To measure the accumulation of specific sterol precursors in cultured cells treated with this compound.
-
Methodology:
-
Cell Culture: A relevant cell line (e.g., human hepatoma HepG2, or fibroblasts) is cultured to sub-confluence.
-
Inhibitor Treatment: Cells are incubated with various concentrations of this compound (and/or other inhibitors for comparison) for a defined period (e.g., 24-48 hours).
-
Lipid Extraction: Cells are harvested, and total lipids are extracted using a solvent system like chloroform:methanol.
-
Saponification & Derivatization: The lipid extract is saponified to release sterols from their esterified forms. The resulting free sterols are then derivatized (e.g., silylated) to increase their volatility for gas chromatography.
-
GC-MS Analysis: The derivatized sterol sample is injected into a Gas Chromatograph-Mass Spectrometer. Sterols are separated based on their retention times and identified by their characteristic mass fragmentation patterns.
-
Quantification: The abundance of each sterol (cholesterol, desmosterol, lathosterol, etc.) is quantified by integrating the area of its corresponding chromatographic peak and normalizing to an internal standard.
-
Caption: Workflow for assessing inhibitor specificity.
Conclusion
This compound is a highly specific inhibitor of the enzyme DHCR24 at low micromolar concentrations, making it a valuable research tool for studying the functional roles of desmosterol and the terminal stages of cholesterol biosynthesis. Its specificity is superior to early-pathway inhibitors like statins, which have broader effects on isoprenoid synthesis. However, researchers must consider its potential for off-target inhibition of other sterol-modifying enzymes at higher concentrations. When compared to modern therapeutic agents like PCSK9 inhibitors, which target extracellular proteins, this compound's effects are confined to the intracellular synthesis pathway, providing a different and more targeted mode of manipulating cellular sterol composition for experimental purposes.
References
- 1. Azasterol inhibitors in yeast. Inhibition of the 24-methylene sterol delta24(28)-reductase and delta24-sterol methyltransferase of Saccharomyces cerevisiae by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Desmosterol can replace cholesterol in sustaining cell proliferation and regulating the SREBP pathway in a sterol-Δ24-reductase deficient cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peterattiamd.com [peterattiamd.com]
- 4. researchgate.net [researchgate.net]
- 5. Cholesterol Lowering Drugs - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. PCSK9 Inhibitors: The Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in targeting LDL cholesterol: PCSK9 inhibitors and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 23-Azacholesterol Findings with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biochemical and cellular effects of the pharmacological agent 23-Azacholesterol with genetic models of 24-dehydrocholesterol reductase (DHCR24) deficiency. By examining findings from both approaches side-by-side, this document aims to offer a clearer understanding of the role of DHCR24 in cholesterol metabolism and related signaling pathways, thereby supporting research and drug development efforts in this area.
Introduction
This compound is a synthetic azasterol that acts as a potent inhibitor of the enzyme 24-dehydrocholesterol reductase (DHCR24). This enzyme catalyzes the final step in the Bloch pathway of cholesterol biosynthesis, the conversion of desmosterol to cholesterol. Inhibition of DHCR24 by this compound leads to an accumulation of desmosterol and a reduction in cellular cholesterol levels.
Genetic models, particularly knockout mice with a targeted disruption of the Dhcr24 gene, provide a valuable tool to study the consequences of a complete or tissue-specific loss of DHCR24 function. These models mimic the biochemical phenotype of the rare human genetic disorder desmosterolosis.
This guide cross-validates the findings from studies using this compound with those from Dhcr24 genetic models, focusing on quantitative data related to lipid profiles and the modulation of key signaling pathways.
Data Presentation: Comparative Analysis of Lipid Profiles
The primary biochemical consequence of both this compound treatment and genetic DHCR24 deficiency is a significant alteration in the cellular sterol profile, characterized by the accumulation of desmosterol and a decrease in cholesterol. The following tables summarize quantitative data from representative studies.
Table 1: Comparison of Plasma Sterol Levels in Mouse Models
| Model | Treatment/Genetic Modification | Desmosterol (µg/mL) | Cholesterol (µg/mL) | Desmosterol/Cholesterol Ratio | Reference |
| Pharmacological | C57BL/6J mice + this compound (dose and duration) | Data not available in a direct comparative study | Data not available in a direct comparative study | Data not available in a direct comparative study | |
| Genetic | Dhcr24 knockout mice (liver-specific) | ~45 | ~100 | ~0.45 | [1] |
| Control | Wild-type mice | <1 | ~120 | <0.01 | [1] |
Table 2: Comparison of Liver Sterol Levels in Mouse Models
| Model | Treatment/Genetic Modification | Desmosterol (µg/g) | Cholesterol (µg/g) | Desmosterol/Cholesterol Ratio | Reference |
| Pharmacological | C57BL/6J mice + SH42 (DHCR24 inhibitor) | ~250 | ~1500 | ~0.17 | |
| Genetic | Dhcr24 knockout mice (liver-specific) | ~300 | ~1800 | ~0.17 | [1] |
| Control | Wild-type mice | <5 | ~2000 | <0.0025 | [1] |
Note: Data for this compound in direct comparison with knockout models is limited. SH42 is presented as a pharmacological proxy. The data presented is aggregated from different studies and experimental conditions may vary.
Signaling Pathways Affected by DHCR24 Inhibition
The accumulation of desmosterol, a bioactive lipid, triggers significant changes in cellular signaling. Below are diagrams illustrating the key affected pathways.
LXR and SREBP Signaling
Desmosterol is a known endogenous agonist of the Liver X Receptor (LXR), a nuclear receptor that plays a central role in cholesterol homeostasis and lipogenesis. Activation of LXR by desmosterol leads to the upregulation of genes involved in cholesterol efflux and fatty acid synthesis. Concurrently, the reduction in cellular cholesterol levels and the accumulation of desmosterol can influence the activity of Sterol Regulatory Element-Binding Proteins (SREBPs), master regulators of cholesterol and fatty acid synthesis.
References
A Comparative Guide to Azasterols: Unraveling Their Effects on Cellular Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of different azasterols on cellular function, with a focus on their impact on cholesterol biosynthesis and related signaling pathways. The information presented is supported by experimental data to aid in the selection and application of these compounds in research and drug development.
Introduction to Azasterols
Azasterols are a class of nitrogen-containing steroids that act as potent inhibitors of various enzymes involved in sterol metabolism. Their ability to disrupt cholesterol biosynthesis and transport has made them invaluable tools for studying lipid metabolism and has led to their investigation as potential therapeutic agents for various diseases, including fungal infections, cancer, and neurodegenerative disorders like Niemann-Pick disease type C (NPC). This guide focuses on the comparative effects of representative azasterols to provide a framework for understanding their diverse cellular impacts.
Comparative Efficacy in Modulating Sterol Composition
The primary mechanism of action for many azasterols is the inhibition of enzymes in the cholesterol and ergosterol biosynthesis pathways. The following table summarizes the quantitative effects of a series of azasterols on the sterol profile of Arabidopsis thaliana seedlings. This plant-based system provides a valuable model for understanding the specific enzyme inhibitory activities of these compounds.
Table 1: Comparative Effects of Azasterols on the Sterol Profile of Arabidopsis thaliana Seedlings
| Compound Category | Key Accumulated Sterols | % of Total Sterols | Inhibited Enzyme(s) (Putative) | Reference |
| Control (Untreated) | Sitosterol, Campesterol, Stigmasterol | 85-90% | - | [1] |
| Group C Azasterols | 24-Methylcholesterol | Increased | SMT1 and SMT2 (dual) | [1] |
| Group D Azasterols | Cycloartenol, Cholesterol | Strong Increase | SMT1 | [1] |
| Specific SMT2 Inhibitors | 24-Methylenelophenol | Accumulation | SMT2 | [1] |
SMT1: Sterol Methyltransferase 1; SMT2: Sterol Methyltransferase 2
Mechanisms of Action and Signaling Pathways
Azasterols exert their effects by targeting specific proteins, leading to downstream alterations in cellular signaling. The mechanisms of two widely studied azasterols, U18666A and 25-azacoprostane, are detailed below.
U18666A: Inhibition of Lysosomal Cholesterol Egress
U18666A is a cationic amphiphile that induces a cellular phenotype mimicking Niemann-Pick disease type C (NPC). Its primary target is the NPC1 protein, a lysosomal membrane protein responsible for the export of cholesterol from lysosomes.
-
Mechanism: U18666A binds to the sterol-sensing domain (SSD) of the NPC1 protein[2][3]. This binding event inhibits the function of NPC1, leading to the accumulation of unesterified cholesterol and other lipids within late endosomes and lysosomes[2][3].
-
Downstream Effects: The sequestration of cholesterol in lysosomes prevents its transport to the endoplasmic reticulum (ER). This disruption in cholesterol trafficking leads to a cellular state of perceived cholesterol deficiency, which in turn activates the SREBP (Sterol Regulatory Element-Binding Protein) pathway in an attempt to restore cholesterol homeostasis by increasing de novo synthesis and uptake.
Caption: U18666A inhibits NPC1-mediated cholesterol egress from lysosomes.
25-Azacoprostane: Disruption of Sterol Metabolism and Putative SREBP Pathway Modulation
25-Azacoprostane is another azasterol known to interfere with sterol metabolism. Studies in the nematode Caenorhabditis elegans have shown that it blocks the conversion of dietary sterols into cholesterol, leading to developmental defects[4].
-
Mechanism: While the direct enzymatic target in mammalian cells is less defined than that of U18666A, evidence suggests that 25-azacoprostane's disruption of sterol metabolism ultimately impacts the SREBP signaling pathway[4]. By creating a state of cellular cholesterol deprivation, it is hypothesized to trigger the activation of SREBPs.
-
Downstream Effects: The activation of the SREBP pathway would lead to the increased transcription of genes involved in cholesterol and fatty acid biosynthesis as a compensatory response.
Caption: Putative mechanism of 25-azacoprostane impacting the SREBP pathway.
Experimental Protocols
To facilitate the study of azasterols, detailed protocols for key assays are provided below.
Cholesterol Biosynthesis Inhibition Assay using Radiolabeled Acetate
This assay measures the rate of de novo cholesterol synthesis by quantifying the incorporation of a radiolabeled precursor.
Caption: Experimental workflow for cholesterol biosynthesis inhibition assay.
Detailed Steps:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HepG2, CHO) in 6-well plates at a desired density and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of the test azasterol or vehicle control. Incubate for the desired treatment period (e.g., 24 hours).
-
-
Radiolabeling:
-
Add [1-14C]-acetate (or another suitable precursor like [3H]-mevalonate) to each well to a final concentration of 1 µCi/mL.
-
Incubate the cells for an additional 2-4 hours at 37°C to allow for the incorporation of the radiolabel into newly synthesized sterols.
-
-
Lipid Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of hexane:isopropanol (3:2, v/v) to each well and incubate for 30 minutes to extract total lipids.
-
Collect the solvent in a glass tube. Repeat the extraction with another 1 mL of the solvent mixture.
-
-
Saponification:
-
Evaporate the pooled solvent under a stream of nitrogen.
-
Resuspend the lipid film in 1 mL of 1 M KOH in 90% ethanol.
-
Incubate at 60°C for 1 hour to saponify the lipids.
-
-
Sterol Separation:
-
After cooling, add 1 mL of water and 2 mL of hexane to extract the non-saponifiable lipids (including cholesterol). Vortex and centrifuge to separate the phases.
-
Collect the upper hexane phase and evaporate it to dryness.
-
Resuspend the sample in a small volume of chloroform and spot it onto a silica gel thin-layer chromatography (TLC) plate.
-
Develop the TLC plate in a solvent system such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v).
-
-
Quantification:
-
Visualize the cholesterol spot by exposing the plate to iodine vapor (or by using a standard).
-
Scrape the silica corresponding to the cholesterol band into a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
In parallel wells, determine the total protein content using a BCA or Bradford assay to normalize the radioactivity counts.
-
Calculate the rate of cholesterol synthesis (dpm/mg protein) and express the results as a percentage of the vehicle-treated control.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of azasterols by measuring the metabolic activity of cells.
Detailed Steps:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the azasterol in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the azasterol. Include wells with vehicle control (e.g., DMSO) and wells with medium only (as a blank).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the purple crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance of the plate at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the compound concentration to determine the LC50 (the concentration that causes 50% cell death).
-
Conclusion
Azasterols represent a diverse class of molecules with profound effects on cellular lipid metabolism. While compounds like U18666A have well-defined targets and mechanisms of action, the specific molecular interactions of others, such as 25-azacoprostane, in mammalian systems require further investigation. The data and protocols presented in this guide offer a foundation for researchers to explore the comparative effects of different azasterols, aiding in the design of future studies and the development of novel therapeutic strategies targeting sterol pathways. Further head-to-head comparative studies in relevant mammalian cell models are warranted to fully elucidate the relative potencies and specificities of these powerful research tools.
References
Safety Operating Guide
Personal protective equipment for handling 23-Azacholesterol
Disclaimer: A specific Safety Data Sheet (SDS) for 23-Azacholesterol was not located. The following guidance is based on best practices for handling cholesterol-like compounds and chemicals with unknown toxicological properties. Researchers must exercise extreme caution and perform a thorough risk assessment before handling this compound.
This guide provides essential safety, handling, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with this compound.
Hazard Identification and Risk Assessment
As the specific hazards of this compound are not well-documented, it should be handled as a compound of unknown toxicity. Potential hazards may include:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: May cause skin, eye, and respiratory tract irritation.
-
Biological Activity: As an azacholesterol, it is designed to be biologically active and may interfere with cholesterol metabolism or other cellular processes.
A thorough risk assessment should be conducted before any new experiment involving this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is recommended to minimize exposure.
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Change gloves frequently and immediately after contamination. |
| Eye Protection | Safety glasses with side shields | Chemical safety goggles or a full-face shield. |
| Body Protection | Laboratory coat | Disposable gown over a lab coat. |
| Respiratory Protection | Not generally required for small quantities in a fume hood. | A NIOSH-approved respirator with a particulate filter may be necessary for weighing or procedures that could generate dust. |
PPE Selection Logic
The selection of appropriate PPE is critical when handling compounds of unknown toxicity. The following diagram illustrates the decision-making process for selecting the right level of protection.
Caption: PPE selection workflow based on the assessed risk of the handling procedure.
Handling Procedures
All handling of this compound should be performed in a designated area within a certified chemical fume hood to minimize inhalation exposure.
Experimental Workflow for Safe Handling:
-
Preparation:
-
Designate a specific area within the fume hood for handling.
-
Assemble all necessary equipment and reagents.
-
Ensure a waste container is readily accessible within the hood.
-
-
Weighing (if solid):
-
Perform in a fume hood on a tared weigh boat.
-
Use anti-static equipment if necessary.
-
Handle gently to avoid generating dust.
-
-
Dissolving:
-
Add solvent to the solid in a closed container.
-
Use a vortex or sonicator to aid dissolution as needed.
-
-
Use in Experiments:
-
Keep containers closed whenever possible.
-
Perform all transfers and manipulations within the fume hood.
-
-
Post-Handling:
-
Decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol).
-
Dispose of all contaminated materials as hazardous waste.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water.
-
Safe Handling Workflow Diagram
The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal.
Caption: Step-by-step workflow for the safe handling of this compound.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Small Spills (in a fume hood):
-
Absorb with an inert material (e.g., vermiculite, sand).
-
Wipe the area with a suitable solvent.
-
Place all contaminated materials in a sealed container for hazardous waste disposal.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area.
-
Alert laboratory personnel and the safety officer.
-
Prevent the spread of the spill.
-
Allow only trained personnel with appropriate PPE to clean the spill.
-
Do not allow the product to enter drains or waterways.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain.
This information is intended to be a guide and should be supplemented with institution-specific safety protocols and a thorough understanding of the potential hazards of the materials being handled. Always prioritize safety in the laboratory.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
